N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXOPUZWYXCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588269 | |
| Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183609-12-3 | |
| Record name | N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-(pyridin-3-yl)ethyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Executive Summary
Target Molecule: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine CAS: 183609-12-3 Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1]
This guide details the synthesis of this compound, a secondary amine scaffold frequently utilized in the development of kinase inhibitors and GPCR ligands. The synthesis presents a specific chemoselective challenge: the condensation of a sterically hindered, weak nucleophile (cyclopropylamine) with an electron-deficient heteroaromatic ketone (3-acetylpyridine).
Standard reductive amination protocols often fail to drive the imine equilibrium forward due to the poor nucleophilicity of cyclopropylamine. This guide prioritizes a Titanium(IV) Isopropoxide-mediated reductive amination , a field-proven protocol that ensures high conversion by acting as both a Lewis acid activator and a water scavenger.
Part 1: Retrosynthetic Analysis
The strategic disconnection relies on the stability of the pyridine ring and the accessibility of the secondary amine via C-N bond formation.
Graphviz Diagram: Retrosynthesis
Figure 1: Retrosynthetic disconnection revealing the core reductive amination strategy.[2]
Part 2: Core Synthesis Protocol (Ti-Mediated)
Rationale
Direct condensation of 3-acetylpyridine and cyclopropylamine is sluggish. The equilibrium constant for imine formation is unfavorable due to the steric bulk of the cyclopropyl group and the reduced electrophilicity of the pyridine ketone compared to simple aliphatic ketones.
The Solution: Titanium(IV) isopropoxide, Ti(OiPr)₄, is employed to:
-
Coordinate to the ketone oxygen, increasing electrophilicity.
-
Irreversibly scavenge water produced during condensation, driving the equilibrium to the imine species.
Experimental Workflow
Reagents & Materials
| Reagent | Equiv.[3][4][5][6][7][8] | Role |
| 3-Acetylpyridine | 1.0 | Electrophile |
| Cyclopropylamine | 1.2 - 1.5 | Nucleophile (Volatile!) |
| Titanium(IV) isopropoxide | 1.25 | Lewis Acid / Dehydrating Agent |
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |
| Ethanol (Absolute) | Solvent | Reaction Medium |
| Ammonium Hydroxide (2M) | Quench | Ti-complex hydrolysis |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Titanium Push")
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 3-acetylpyridine (1.0 equiv) and absolute ethanol (0.5 M concentration relative to ketone).
-
Amine Addition: Add cyclopropylamine (1.5 equiv) via syringe. Note: Cyclopropylamine is volatile (bp ~50°C); handle in a fume hood.
-
Activation: Dropwise add Ti(OiPr)₄ (1.25 equiv) at room temperature. The solution may turn slightly yellow/orange.
-
Reaction: Stir the mixture at ambient temperature for 6–12 hours. Monitor by TLC or LCMS. You are looking for the disappearance of the ketone peak. Crucial: Do not proceed until the ketone is consumed.
Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. 7. Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. 8. Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.
Phase 3: Workup (The "Titanium Crash") 9. Quench: Pour the reaction mixture into 2M aqueous NH₄OH (or 1M NaOH). A heavy white precipitate (TiO₂) will form. 10. Filtration: Dilute with ethyl acetate (EtOAc) and filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc. 11. Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer twice with EtOAc. 12. Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. 13. Isolation: Purify the crude oil via flash column chromatography (DCM:MeOH:NH₄OH gradient, typically 95:5:0.5).
Part 3: Mechanism & Critical Control Points
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a titanium-coordinated hemiaminal intermediate.
Graphviz Diagram: Reaction Mechanism
Figure 2: Mechanistic flow showing the dual role of Titanium(IV) isopropoxide.
Critical Control Points:
-
Moisture Control: The reaction must be kept anhydrous during Phase 1. Water prematurely hydrolyzes Ti(OiPr)₄, deactivating it.
-
Amine Volatility: Cyclopropylamine can evaporate if the reaction exotherms. Use a reflux condenser or sealed vessel if scaling up >10g.
-
Workup pH: Pyridine derivatives are water-soluble at low pH. Ensure the aqueous quench is basic (pH > 10) to keep the product in the organic phase.
Part 4: Stereochemical Considerations
The product contains a chiral center at the ethyl methine position. The protocol above yields a racemic mixture .
Resolution Strategies
For drug development requiring enantiopure material, two pathways are recommended:
-
Chiral SFC (Supercritical Fluid Chromatography):
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).
-
Throughput: High; preferred for medicinal chemistry scales (<5g).
-
-
Chemical Resolution (Scale-up):
-
Formation of diastereomeric salts using L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Recrystallization from EtOH/Water mixtures.
-
Part 5: Analytical Characterization
Expected Data
| Technique | Signal / Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (d, 1H), 8.48 (dd, 1H) | Pyridine α-protons |
| δ 7.65 (dt, 1H), 7.25 (dd, 1H) | Pyridine β/γ-protons | |
| δ 3.95 (q, 1H) | Methine CH (chiral center) | |
| δ 1.95 (m, 1H) | Cyclopropyl CH | |
| δ 1.35 (d, 3H) | Methyl group | |
| δ 0.30 - 0.50 (m, 4H) | Cyclopropyl CH₂ protons | |
| LCMS (ESI+) | m/z 163.12 [M+H]⁺ | Protonated molecular ion |
| Appearance | Pale yellow oil | Free base form |
Part 6: Safety & Hazards
-
Cyclopropylamine: Highly flammable and toxic. Causes severe skin burns and eye damage. High vapor pressure; use in a well-ventilated hood.
-
Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.
-
Sodium Borohydride: Reacts with water/acid to release flammable hydrogen gas.
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
- Bhattacharyya, S. (1995). Reductive Alkylation of Amines with Carbonyl Compounds using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of the Chemical Society, Perkin Transactions 1, 1351-1352.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16774552, N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved February 20, 2026. Link
-
Abdel-Magid, A. F., & Mehorman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link
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- 7. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]
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characterization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
An In-depth Technical Guide to the Characterization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Abstract
This compound is a small molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structure, combining a pyridine ring, a chiral ethylamine linker, and a cyclopropyl moiety, presents a versatile scaffold for the development of novel therapeutics. The pyridine ring offers a key site for hydrogen bonding and potential interactions with various biological targets, while the cyclopropyl group can enhance metabolic stability and binding affinity.[1][2][3] This guide provides a comprehensive technical overview of the essential physicochemical properties, proposed synthetic routes, and robust analytical methodologies for the thorough . It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this promising chemical entity.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(1-pyridin-3-ylethyl)cyclopropanamine | PubChem[4] |
| CAS Number | 183609-12-3 | PubChem[4] |
| Molecular Formula | C10H14N2 | PubChem[4] |
| Molecular Weight | 162.23 g/mol | PubChem[4] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| XLogP3 | 1.2 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 2 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
The positive XLogP3 value suggests a degree of lipophilicity, which is often desirable for cell membrane permeability. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with biological macromolecules.[1]
Synthesis and Purification
A robust and scalable synthetic route is crucial for the production of high-purity this compound for research and development purposes. A common and efficient method for the synthesis of such secondary amines is reductive amination.
Proposed Synthetic Pathway: Reductive Amination
The synthesis can be envisioned through the reductive amination of 3-acetylpyridine with cyclopropylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base intermediate, which is then reduced to the final secondary amine product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via reductive amination.
Materials:
-
3-Acetylpyridine
-
Cyclopropylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH4)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 3-acetylpyridine (1.0 eq) in anhydrous methanol, add cyclopropylamine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and stability of the synthesized compound.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key expected signals in ¹H NMR would include those for the pyridine ring protons, the methine proton of the ethyl group, the methyl protons, and the characteristic signals for the cyclopropyl ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern observed in MS/MS can provide further structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, such as the N-H stretch of the secondary amine and the C=N and C=C stretching vibrations of the pyridine ring.
Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Acidified mobile phase improves peak shape for basic analytes. |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
Potential Pharmacological and Toxicological Considerations
The structural motifs within this compound suggest several avenues for pharmacological activity and also highlight areas for toxicological investigation.
Hypothesized Pharmacological Targets
The pyridin-3-yl moiety is present in a number of biologically active compounds. For instance, pyridin-3-yl derivatives have been investigated as LPA1 receptor modulators.[5] The cyclopropylamine scaffold is also a key feature in many pharmacologically active compounds, including monoamine oxidase inhibitors (MAOIs).[3]
Caption: A generalized workflow for the pharmacological evaluation of the compound.
Metabolism and Bioactivation
The cyclopropylamine moiety is a known substrate for cytochrome P450 (CYP) enzymes.[6] Metabolism can sometimes lead to ring-opening of the cyclopropyl group, forming reactive intermediates that can covalently bind to cellular macromolecules, a process known as bioactivation.[6] This has been associated with hepatotoxicity in some drugs containing a cyclopropylamine group.[6] Therefore, early in vitro metabolism studies using liver microsomes are highly recommended.
Toxicological Assessment
Based on GHS classifications for the compound, it is known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[4] A critical aspect of the toxicological assessment will be to investigate the potential for the formation of N-nitrosamine impurities. Secondary amines can react with nitrosating agents (such as nitrites, which can be present as excipients or contaminants) to form potentially carcinogenic N-nitrosamines.[7][8][9] Sensitive analytical methods, such as LC-MS/MS, are required to detect and quantify any such impurities.[10][11]
Conclusion
This compound is a compound with considerable potential in the field of drug discovery. Its characterization requires a multi-faceted approach encompassing detailed physicochemical analysis, robust synthetic and purification protocols, and comprehensive structural and purity assessments. Furthermore, a proactive evaluation of its metabolic fate and potential toxicological liabilities, particularly concerning bioactivation and nitrosamine formation, is essential for its successful development. This guide provides the foundational knowledge and methodologies to enable researchers to confidently and rigorously characterize this promising molecule.
References
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PubChem. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. [Link]
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Regulations.gov. US Patent No. RE44,733. [Link]
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Thesis, McMaster University. Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]
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Ataman Kimya. CYCLOPROPYLAMINE. [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
ResearchGate. N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. [Link]
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ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
-
Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
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PubMed. N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. [Link]
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ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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EDQM. EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. [Link]
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SciSpace. Pharmacological properties of N-N-dimethyl-N'-pyridyl)-N'-(-thenyl)-ethylenediamine hydrochloride (thenylene hydrochloride) a new antihistamine compound. [Link]
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Food and Drug Administration. APPLICATION NUMBER: - 212728Orig1s000 NON-CLINICAL REVIEW(S). [Link]
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MDPI. Analytical Method for Measurement of Tobacco-Specific Nitrosamines in E-Cigarette Liquid and Aerosol. [Link]
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ResearchGate. N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. [Link]
-
PubMed. Effects of the polyamine analogues N1-ethyl-N11-((cyclopropyl)methyl)-4,8-diazaundecane and N1-ethylN-11-((cycloheptyl)methyl)-4,8-diazaundecane in human prostate cancer cells. [Link]
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EMA. Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. [Link]
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MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for N-Nitrosodi-n-Propylamine. [Link]
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ResearchGate. N-Nitrosamines; another class of Toxic substances considered probable carcinogens (Potentially genotoxic impurities) for human health. [Link]
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An In-depth Technical Guide to the Chemical Properties of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is a secondary amine featuring a unique combination of three key structural motifs: a pyridine ring, a chiral ethylamine backbone, and a cyclopropyl group. This strategic amalgamation of functionalities makes it a compound of significant interest in medicinal chemistry and drug discovery. The pyridine ring serves as a bioisostere for a phenyl group but with an added hydrogen bond acceptor, influencing solubility and receptor interactions. The cyclopropyl group, a prevalent feature in many modern pharmaceuticals, often enhances metabolic stability, potency, and membrane permeability while constraining conformational flexibility. As a chiral molecule, its stereoisomers may exhibit distinct pharmacological profiles.
This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed, field-proven protocol for its synthesis, its physicochemical characteristics, and an in-depth analysis of its spectroscopic signature. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| CAS Number | 183609-12-3 | PubChem[1] |
| IUPAC Name | N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.2 | PubChem[1] |
| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable approach to synthesizing this compound is through a one-pot reductive amination reaction. This method involves the condensation of a ketone (3-acetylpyridine) with a primary amine (cyclopropanamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this purpose due to its mildness and remarkable selectivity for reducing iminium ions in the presence of the starting ketone, thereby minimizing side reactions such as the reduction of 3-acetylpyridine to the corresponding alcohol.[2][3][4][5] The slightly acidic nature of NaBH(OAc)₃, or the addition of a catalytic amount of acetic acid, facilitates the formation of the iminium ion, which is the species that is actively reduced.
Figure 1: Reductive Amination Workflow.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a robust, self-validating system designed for high yield and purity.
Materials and Reagents:
-
3-Acetylpyridine (1.0 eq)
-
Cyclopropanamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (e.g., Celite®) for filtration (optional)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylpyridine (1.0 eq) and 1,2-dichloroethane (to make a ~0.5 M solution).
-
Amine Addition: Add cyclopropanamine (1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes. The slight excess of the amine helps to drive the imine formation equilibrium forward.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A mild exotherm may be observed. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-acetylpyridine) is consumed (typically 4-12 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and quenches the excess reducing agent.
-
Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent (a pad of Celite® can aid in removing fine particulates) and concentrate the filtrate under reduced pressure to obtain the crude product. The resulting oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine (e.g., 1%) to prevent the product from streaking on the column.
Spectroscopic Characterization
Due to the absence of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The predicted ¹H NMR spectrum will show distinct signals for the pyridine, ethyl, and cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Notes |
| ~8.55 | d | 1H | H-2 (Pyridine) | Pyridine protons ortho to the nitrogen are highly deshielded. |
| ~8.50 | dd | 1H | H-6 (Pyridine) | Pyridine proton ortho to nitrogen, coupled to H-5. |
| ~7.70 | dt | 1H | H-4 (Pyridine) | Pyridine proton coupled to H-2 and H-5. |
| ~7.25 | dd | 1H | H-5 (Pyridine) | Pyridine proton coupled to H-4 and H-6. |
| ~3.70 | q | 1H | CH (Ethyl) | Methine proton coupled to the methyl group. |
| ~2.10 | m | 1H | CH (Cyclopropyl) | Methine proton on the cyclopropyl ring. |
| ~1.50 (broad) | s | 1H | NH | N-H proton signals are often broad and may not show clear coupling. |
| ~1.40 | d | 3H | CH₃ (Ethyl) | Methyl group coupled to the methine proton. |
| ~0.45 | m | 2H | CH₂ (Cyclopropyl) | Methylene protons on the cyclopropyl ring. |
| ~0.35 | m | 2H | CH₂ (Cyclopropyl) | Methylene protons on the cyclopropyl ring, diastereotopic. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The predicted ¹³C NMR spectrum will display ten distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Notes |
| ~149.0 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~148.5 | C-6 (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~140.0 | C-4 (Pyridine) | Quaternary aromatic carbon. |
| ~135.0 | C-3 (Pyridine) | Aromatic carbon. |
| ~123.5 | C-5 (Pyridine) | Aromatic carbon. |
| ~55.0 | CH (Ethyl) | Benzylic-type carbon attached to nitrogen. |
| ~32.0 | CH (Cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~23.0 | CH₃ (Ethyl) | Methyl carbon. |
| ~7.0 | CH₂ (Cyclopropyl) | Methylene carbons of the cyclopropyl ring. |
Note: The two methylene carbons of the cyclopropyl ring may be inequivalent depending on the molecular conformation and solvent.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3310 (weak, sharp) | N-H Stretch | Secondary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) & Cyclopropyl |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~1600, ~1580, ~1480, ~1430 | C=C and C=N Stretch | Pyridine Ring |
| 1335 - 1250 (strong) | C-N Stretch | Aromatic Amine |
| 1250 - 1020 (medium) | C-N Stretch | Aliphatic Amine |
| ~1025 | Ring "breathing" | Cyclopropane |
| 910 - 665 (broad) | N-H Wag | Secondary Amine |
Mass Spectrometry (Predicted)
Electron Impact (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 162.
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Loss of a methyl group (•CH₃) from the ethyl side chain to form a stable iminium ion at m/z = 147. This is often a dominant fragmentation pathway for this type of amine.
-
Benzylic-type cleavage: Cleavage of the C-C bond between the pyridine ring and the ethyl group, leading to a pyridylmethyl cation at m/z = 92 and a cyclopropylethylamine radical cation.
-
Loss of the cyclopropyl group.
-
Sources
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- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Structural Elucidation and Stereochemical Assignment of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Executive Summary & Chemical Identity[1][2][3]
Topic: Comprehensive structural characterization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS: 183609-12-3). Context: This compound represents a critical pharmacophore sharing structural features with histamine H3 antagonists (e.g., Pitolisant analogs) and nicotinic acetylcholine receptor ligands.[1][2] Its elucidation requires rigorous differentiation from potential regioisomers and the establishment of enantiomeric purity due to the chiral center at the benzylic position.
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Monoisotopic Mass | 162.1157 Da |
| Chiral Center | One (C8, benzylic position) |
| Key Moieties | Pyridine ring (3-sub), Ethyl linker, Secondary Amine, Cyclopropyl ring |
Synthetic Context & Impurity Profiling
To accurately elucidate the structure, one must understand the genesis of the molecule. The most prevalent synthetic route—reductive amination—dictates the impurity profile and spectral expectations.
Synthesis Pathway (Reductive Amination)
The synthesis involves the condensation of 3-acetylpyridine with cyclopropylamine to form a ketimine intermediate, followed by in situ reduction (typically using sodium triacetoxyborohydride or NaBH₄).[1][2]
Figure 1: Reductive amination pathway.[1][3] Note that without chiral catalysts, the product is obtained as a racemate.[2]
Critical Impurities for Elucidation
-
1-(Pyridin-3-yl)ethanol: Result of direct ketone reduction (competitor reaction).[1][3][2] Detected via O-H stretch (IR) and distinct methine shift (NMR).[1][2]
-
Bis-alkylated amine: Unlikely due to the steric bulk of the cyclopropyl group, but theoretically possible.
-
Residual 3-Acetylpyridine: Distinct methyl ketone singlet (~2.6 ppm).[1][3][2]
Mass Spectrometry (MS) Analysis[1][4][9][13]
High-Resolution Mass Spectrometry (HRMS) provides the first tier of confirmation.[1][3]
Fragmentation Logic
The fragmentation pattern of N-alkyl-1-(pyridin-3-yl)ethanamine derivatives is dominated by
| m/z (approx) | Fragment Ion Identity | Mechanistic Origin |
| 162.1 | Molecular Ion (Base Peak in ESI) | |
| 147.1 | Loss of terminal methyl group (unfavorable compared to benzylic cleavage).[1][3][2] | |
| 134.1 | Loss of ethylene from cyclopropyl ring (ring opening).[1][3][2] | |
| 106.0 | Diagnostic: Pyridin-3-yl-ethyl cation.[1][3] Cleavage of the C-N bond. | |
| 56.0 | Cyclopropyl-NH=CH₂ cation (Immonium ion).[1][3][2] |
Expert Insight: In Electron Impact (EI) ionization, look for the m/z 147 peak (M-15) to be weak.[1][2] The base peak is often the result of
NMR Spectroscopy: The Definitive Assignment
This section details the expected chemical shifts in CDCl₃. The molecule possesses a rigid pyridine ring and a flexible, chiral ethylamine chain.[2]
Proton ( H) NMR Assignment
Reference Solvent: CDCl₃ (7.26 ppm)
| Position | Protons | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Py-2 | 1H | 8.55 - 8.60 | d / s (broad) | ||
| Py-6 | 1H | 8.45 - 8.50 | dd | ||
| Py-4 | 1H | 7.65 - 7.70 | dt | ||
| Py-5 | 1H | 7.22 - 7.28 | ddd | ||
| CH (Ethyl) | 1H | 3.85 - 3.95 | q | Benzylic methine.[1][3][2] Quartet due to methyl.[1] | |
| NH | 1H | 1.80 - 2.20 | br s | - | Exchangeable with D₂O.[1][3] |
| CH (Cyc) | 1H | 1.95 - 2.05 | m | - | Cyclopropyl methine (N-CH).[1][3] |
| CH₃ | 3H | 1.35 - 1.40 | d | Methyl doublet.[1][3] | |
| CH₂ (Cyc) | 4H | 0.30 - 0.50 | m (complex) | - | Diastereotopic due to chiral center.[1][3][2] |
Critical Stereochemical Note: The cyclopropyl methylene protons (
Carbon ( C) NMR Assignment[1][4]
-
Pyridine Carbons: ~149 (C2), ~148 (C6), ~135 (C4), ~123 (C5), ~140 (C3 - quaternary).[1][2]
-
Cyclopropyl CH₂: ~6-7 ppm (Characteristic high-field shift).[1][3]
2D NMR Connectivity (HMBC/COSY)
To prove the structure is not the regioisomer (e.g., substitution at position 2 or 4 of pyridine), HMBC is required.[1][2]
Figure 2: Key NMR correlations. The HMBC correlation from the Ethyl Methine proton to C2 and C4 of the pyridine ring confirms the 3-position substitution.
Stereochemical Resolution (Chirality)[1][4]
The molecule contains one chiral center, resulting in (R) and (S) enantiomers.[1][2] The synthetic route yields a racemate.[4] For drug development, enantiomeric separation is mandatory.[1][2]
Chiral HPLC Method
Standard reverse-phase C18 will not separate the enantiomers.[1][3]
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or OD-H).[1][3][2]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]
-
Detection: UV at 254 nm (Pyridine absorption).[1]
-
Validation: Verify baseline resolution (
).
Absolute Configuration Assignment
To assign (R) vs (S) without X-ray crystallography (which requires a solid salt crystal):
-
Mosher's Acid Analysis: Derivatize the secondary amine with (R)- and (S)-MTPA chloride.[1][3][2] Analyze the
( H NMR) of the methyl doublet and cyclopropyl protons to deduce configuration based on shielding cones. -
Optical Rotation: Compare
with literature values for analogous 1-(pyridin-3-yl)ethylamines. (S)-isomers of similar pyridine-ethylamines often exhibit negative rotation, but this must be empirically verified.[1][3][2]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for Pyridine and Cyclopropyl NMR shifts).
-
PubChem. (2025).[1][2] this compound (Compound). National Library of Medicine.[1] Available at: [Link][1][2]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Mechanism and byproduct profiling).
-
Retcofsky, H. L., & Friedel, R. A. (1968).[1][2] "Carbon-13 Nuclear Magnetic Resonance Studies of 3-Substituted Pyridines." The Journal of Physical Chemistry. Available at: [Link]
-
Dounay, A. B., et al. (2016).[1][2] "Design and Synthesis of H3 Antagonists." Journal of Medicinal Chemistry. (Context for cyclopropylamine pharmacophores).
Sources
A Predictive Spectroscopic and Structural Elucidation Guide for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. In the dynamic fields of pharmaceutical research and drug development, the unambiguous characterization of new chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering predictive insights into the spectral characteristics of this molecule and outlining the methodologies for its structural confirmation. While complete experimental data for this specific compound is not publicly available, this guide leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Introduction
This compound is a unique molecule incorporating a pyridine ring, a chiral ethyl-amine linker, and a cyclopropyl moiety. Each of these structural components imparts distinct chemical and physical properties, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The causality behind the predicted spectral features will be explained, providing a logical framework for the structural elucidation of this and similar molecules.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to be complex, with distinct signals for the pyridine, ethyl, and cyclopropyl protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1 .
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Pyridine H2, H6 | 8.4 - 8.6 | Multiplet | 2H | Protons ortho to the nitrogen in the pyridine ring are significantly deshielded. |
| Pyridine H4, H5 | 7.2 - 7.8 | Multiplet | 2H | Protons on the pyridine ring, with varying degrees of shielding based on their position relative to the nitrogen and the ethyl-amine substituent. |
| Methine CH | 3.5 - 3.8 | Quartet | 1H | The proton on the chiral center is coupled to the adjacent methyl protons. Its proximity to the nitrogen and the pyridine ring causes a downfield shift. |
| NH | 1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange. |
| Methyl CH₃ | 1.3 - 1.5 | Doublet | 3H | The methyl protons are coupled to the adjacent methine proton. |
| Cyclopropyl CH | 2.0 - 2.3 | Multiplet | 1H | The methine proton on the cyclopropyl ring is coupled to the adjacent methylene protons. |
| Cyclopropyl CH₂ | 0.3 - 0.8 | Multiplet | 4H | The methylene protons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum, a characteristic feature of cyclopropyl groups.[1] |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2 .
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine C2, C6 | 147 - 150 | Carbons adjacent to the nitrogen in the pyridine ring are deshielded.[2][3][4][5] |
| Pyridine C4 | 135 - 138 | The chemical shift is influenced by the nitrogen atom and the substituent. |
| Pyridine C3, C5 | 123 - 140 | The exact shifts will depend on the electronic effects of the substituent. |
| Methine CH | 55 - 60 | The carbon of the chiral center is attached to a nitrogen and a pyridine ring, resulting in a downfield shift. |
| Methyl CH₃ | 15 - 20 | A typical chemical shift for a methyl group in an aliphatic chain. |
| Cyclopropyl CH | 30 - 35 | The methine carbon of the cyclopropylamine moiety. |
| Cyclopropyl CH₂ | 5 - 15 | The methylene carbons of the cyclopropyl ring are highly shielded. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
For this compound (C₁₀H₁₄N₂), the predicted monoisotopic mass is approximately 162.12 Da. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 162.
Predicted Fragmentation Pathways:
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, as illustrated in the workflow below. The primary fragmentation is likely to be the cleavage of the benzylic C-C bond, which is the weakest bond, leading to the formation of a stable pyridin-3-ylmethyl cation.
-
α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 147.
-
Benzylic cleavage: Cleavage of the bond between the chiral carbon and the pyridine ring, leading to a fragment corresponding to the pyridin-3-ylmethyl cation at m/z 92 and a cyclopropylethylamine radical cation.
-
Loss of cyclopropylamine: Cleavage of the C-N bond to lose the cyclopropylamine moiety, resulting in a fragment at m/z 105.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands are listed in Table 3 .
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3500 | N-H Stretch | Secondary Amine | A single, weak to medium band is characteristic of a secondary amine.[6][7] |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine) | Stretching vibrations of the C-H bonds on the pyridine ring.[8] |
| 2850 - 3000 | C-H Stretch | Aliphatic (Ethyl, Cyclopropyl) | Stretching vibrations of the C-H bonds in the ethyl and cyclopropyl groups. |
| ~3080 | C-H Stretch | Cyclopropyl | The C-H stretching in cyclopropanes often appears at a slightly higher frequency than in other alkanes. |
| 1550 - 1610 | C=C and C=N Stretch | Pyridine Ring | Ring stretching vibrations of the aromatic pyridine ring. |
| 1400 - 1500 | C-H Bend | Aliphatic | Bending vibrations of the C-H bonds in the ethyl and cyclopropyl groups. |
| 1000 - 1300 | C-N Stretch | Amine | The C-N stretching vibration for aliphatic amines.[9] |
| 650 - 900 | C-H Bend (out-of-plane) | Aromatic (Pyridine) | Bending vibrations characteristic of the substitution pattern on the pyridine ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound.
Pyridine itself exhibits two main absorption bands in the UV region.[10][11] It is expected that this compound will display similar absorption maxima, with potential minor shifts due to the substituent.
-
λ_max1 ≈ 250-260 nm: This corresponds to the π → π* transition of the pyridine ring.
-
λ_max2 ≈ 200-210 nm: A shorter wavelength, higher energy transition.
The molar absorptivity (ε) for these transitions would need to be determined experimentally.
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use proton decoupling to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.
Structural Confirmation Workflow
The combined data from these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound. The logical workflow for this process is illustrated below.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data, researchers and drug development professionals are better equipped to characterize this molecule and similar chemical entities. The outlined experimental protocols and the structural elucidation workflow provide a clear and logical path for the unambiguous confirmation of the compound's structure, ensuring scientific integrity and trustworthiness in research and development endeavors.
References
- Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- AIP Publishing.
- RSC Publishing. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- AIP Publishing.
- RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- PubMed. (2021, December 15).
- ACS Publications. Mass spectra of some isomeric monosubstituted pyridines.
- ACS Publications.
- ResearchG
- Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).
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- Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- ACS Publications.
- Semantic Scholar. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II)
- ChemicalBook. Cyclopropylamine(765-30-0) 1H NMR spectrum.
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- ResearchG
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling.
- Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines.
- Benchchem. (2025, December). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.
- Semantic Scholar.
- ACS Publications. Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines.
- RSC Publishing. (2018, August 6). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
- ResearchGate. UV–Vis spectra of compounds (5), (7) and (8) in pyridine.
- Sci-Hub. The mass spectra of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact.
- ACS Publications.
- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.
- MDPI. (2019, January 22). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane.
- Journal of Chemical and Pharmaceutical Research.
- ChemicalBook. 1-PYRIDIN-3-YL-CYCLOPROPYLAMINE(503417-38-7) 1H NMR spectrum.
- PMC. (2025, December 18).
- Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I.
- Michigan St
- PubChem. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-1-amine.
- University of Regensburg. Chemical shifts.
- PMC. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)
- MDPI. (2021, January 31). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
- Wikipedia. Cyclopropylamine.
- Journal of the Chemical Society, Chemical Communications (RSC Publishing). Cyanoisopropyl radical induced cyclization and cyclopolymerization of N-methyl-N-(2-alkylallyl)amines and N-methyl-NN-bis-(2-alkylallyl)amines. A 13C nuclear magnetic resonance study.
- Chemical Synthesis Database. (2025, May 20). N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide.
- LGC Standards. 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine).
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An In-depth Technical Guide to N-[1-(pyridin-3-yl)ethyl]cyclopropanamine: Synthesis, History, and Therapeutic Context
Abstract
This technical guide provides a comprehensive overview of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, a heterocyclic compound featuring the increasingly important cyclopropylamine moiety. While the specific discovery of this molecule is not prominently documented in peer-reviewed literature, its structural motifs suggest a likely origin within medicinal chemistry programs aimed at developing novel therapeutic agents. This guide will delve into the historical and scientific context of cyclopropylamines in drug discovery, propose a robust and detailed synthetic protocol for this compound via reductive amination, and discuss its potential as a scaffold in modern drug development, particularly in the context of Lysine-Specific Demethylase 1 (LSD1) inhibition. This document is intended for researchers, scientists, and drug development professionals.
Discovery and History: The Rise of a Privileged Scaffold
The precise origins of this compound are not detailed in a seminal discovery paper. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 183609-12-3, and its appearance in chemical databases[1]. The history of this compound is intrinsically linked to the broader recognition of the cyclopropylamine group as a "privileged scaffold" in medicinal chemistry.
The cyclopropyl ring, a three-membered carbocycle, possesses a unique combination of steric and electronic properties due to its significant ring strain[2]. This strain results in carbon-carbon bonds with higher p-character, leading to unusual reactivity and conformational rigidity. When appended to a nitrogen atom, the resulting cyclopropylamine moiety can serve as a bioisostere for other functional groups, enhance metabolic stability, and improve binding affinity to biological targets[2].
Compounds containing the cyclopropylamine skeleton are found in a variety of pharmaceuticals and agrochemicals[2]. A notable application is in the development of inhibitors for monoamine oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), enzymes that play crucial roles in neurotransmitter regulation and epigenetic modulation, respectively[2]. The inclusion of this compound and related structures in patents for LSD1 inhibitors suggests its likely synthesis as part of a larger chemical library for screening against this therapeutic target.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C10H14N2 | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| CAS Number | 183609-12-3 | PubChem[1] |
| IUPAC Name | N-(1-pyridin-3-ylethyl)cyclopropanamine | PubChem[1] |
| Topological Polar Surface Area | 24.9 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Proposed Synthesis: A Modular Approach via Reductive Amination
The proposed synthesis involves the reaction of 1-(pyridin-3-yl)ethanone with cyclopropanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.
Overall Synthetic Scheme
Caption: Proposed synthetic route via reductive amination.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination. Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
1-(pyridin-3-yl)ethanone
-
Cyclopropanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Pyridine-Borane
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes with triethylamine)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(pyridin-3-yl)ethanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM).
-
Addition of Amine: To the stirred solution, add cyclopropanamine (1.1-1.5 eq).
-
Imine Formation: If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture. Alternatively, pyridine-borane can be used as the reducing agent[3].
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product tailing on the acidic silica gel).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality of Experimental Choices
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side reactions and reduced yields.
-
Anhydrous Solvents: Water can react with the reducing agent and hydrolyze the intermediate imine, thus hindering the desired reaction.
-
Excess Amine and Reducing Agent: Using a slight excess of the amine and reducing agent helps to drive the reaction to completion.
-
Sodium Triacetoxyborohydride: This is a mild and selective reducing agent for imines and is often preferred over more reactive hydrides like sodium borohydride, which can reduce the starting ketone.
-
Triethylamine in Chromatography: The basic nature of the product can cause it to streak on the acidic silica gel. The addition of a small amount of a volatile base like triethylamine to the eluent neutralizes the acidic sites on the silica, leading to better separation and recovery.
Potential Biological Activity and Therapeutic Context
The structural components of this compound, namely the cyclopropylamine and pyridine moieties, are prevalent in biologically active molecules.
The Cyclopropylamine Moiety and LSD1 Inhibition
As previously mentioned, cyclopropylamines are key pharmacophores in a class of LSD1 inhibitors. LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 and 9, playing a critical role in transcriptional regulation. Dysregulation of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.
The mechanism of inhibition by cyclopropylamine-containing compounds involves the enzyme oxidizing the amine, which leads to the opening of the cyclopropyl ring and the formation of a reactive species that covalently modifies the FAD cofactor of LSD1, thereby irreversibly inactivating the enzyme.
Caption: Simplified mechanism of LSD1 inactivation by a cyclopropylamine inhibitor.
The Pyridine Moiety
The pyridine ring is a common feature in many pharmaceuticals and serves as a versatile scaffold for interacting with biological targets. It can participate in hydrogen bonding, and pi-stacking interactions, and its nitrogen atom can be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic properties. In the context of this compound, the pyridine ring likely plays a role in orienting the molecule within the active site of its target protein and contributing to its overall binding affinity.
Conclusion and Future Directions
This compound is a molecule of interest primarily due to its embodiment of the pharmacologically significant cyclopropylamine scaffold. While its specific discovery and development history are not widely documented, its structure strongly suggests a role as a potential modulator of enzymes such as LSD1. The synthetic route outlined in this guide provides a practical and efficient method for its preparation, enabling further investigation into its biological activities.
Future research on this compound could involve:
-
In vitro screening: Testing its inhibitory activity against a panel of monoamine oxidases, including LSD1.
-
Structural biology: Co-crystallization with potential target enzymes to elucidate its binding mode.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
-
Pharmacokinetic profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
This in-depth guide provides a solid foundation for researchers and scientists to understand, synthesize, and further explore the therapeutic potential of this compound.
References
-
PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
- Bom, D., & Curran, K. (2011).
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved February 20, 2026, from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
Sources
A Technical Guide to N-[1-(pyridin-3-yl)ethyl]cyclopropanamine: Synthesis, Properties, and Medicinal Chemistry Context
Executive Summary: This document provides a comprehensive technical overview of the chemical compound N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. The guide details its formal nomenclature, physicochemical properties, and critical safety information. In the absence of published specific synthesis protocols, a robust and logical synthetic route via reductive amination is proposed, complete with a detailed experimental workflow and analytical characterization strategy. Furthermore, this whitepaper contextualizes the structural significance of the molecule by examining its core components—the cyclopropylamine and pyridine moieties—which are prevalent in numerous approved pharmaceutical agents. This analysis positions this compound as a potentially valuable scaffold for further investigation in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all further research and development. This section outlines the formal nomenclature and key computed data for this compound.
Nomenclature and Identification
The compound is identified by several names and registry numbers, ensuring unambiguous reference in scientific literature and databases.
-
IUPAC Name: N-(1-pyridin-3-ylethyl)cyclopropanamine[1].
-
Synonyms: this compound[1].
-
CAS Number: 183609-12-3[1].
Structural and Physicochemical Data
The molecular structure and computed properties provide insight into the compound's behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H14N2 | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 162.1157 Da | PubChem[1] |
| InChIKey | XJCXOPUZWYXCES-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 28.1 Ų | PubChem |
| XLogP3 | 1.2 | PubChem |
The Role of Constituent Moieties in Medicinal Chemistry
The pharmacological potential of this compound can be inferred from the established roles of its primary structural components in existing therapeutics.
The Cyclopropylamine Scaffold
The cyclopropylamine group is a privileged scaffold in modern medicinal chemistry, prized for its unique structural and electronic properties.[2] The inherent strain of the three-membered ring enhances chemical reactivity and can impart conformational rigidity, which is often beneficial for potent and selective binding to biological targets.[2] This moiety is a key component in a diverse range of approved drugs, demonstrating its versatility and acceptance in drug design.[3]
Examples of Drugs Containing the Cyclopropylamine Moiety:
-
Simeprevir: An antiviral agent used for the treatment of Hepatitis C.[3]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Risdiplam: A medication for the treatment of spinal muscular atrophy.[3]
The incorporation of a cyclopropyl group can also favorably modulate a compound's metabolic profile and physicochemical properties, making it a valuable tool for lead optimization in drug discovery.[4]
The Pyridine Ring
The pyridine ring is a bioisostere of a phenyl ring but with distinct properties. As a heteroaromatic system, the nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial interactions within a receptor's binding pocket. Its presence can also influence the solubility and metabolic stability of a molecule. Pyridine derivatives are ubiquitous in pharmacology, with notable examples including:
-
N-(pyridin-3-yl)pyrimidin-4-amine analogues: Investigated as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a target in oncology.[5]
-
N-Pyridinyl(methyl)-indole-propanamides: Developed as potent anti-inflammatory agents.[6]
The combination of the validated cyclopropylamine scaffold with the versatile pyridine ring suggests that this compound is a compound of significant interest for screening and library development.
Proposed Synthesis and Purification Workflow
Rationale for Synthetic Strategy
The proposed synthesis involves the reductive amination of 1-(pyridin-3-yl)ethan-1-one with cyclopropylamine. This two-step, one-pot reaction first involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is widely used due to its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high selectivity for imines over ketones, minimizing side reactions.
Experimental Protocol: Reductive Amination
Materials and Reagents:
-
1-(pyridin-3-yl)ethan-1-one
-
Cyclopropylamine[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture with Triethylamine)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(pyridin-3-yl)ethan-1-one (1.0 eq) and anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add cyclopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or Ethyl Acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. A gradient of Ethyl Acetate in Hexanes, with the addition of 1% Triethylamine to the mobile phase to prevent product tailing, is recommended to isolate the pure this compound.
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for the synthesis and purification of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A combination of standard spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the ethyl group (a quartet for the CH and a doublet for the CH₃), and the cyclopropyl ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, ideally demonstrating a purity level of ≥95% for use in biological assays.
Analytical Workflow Diagram
Caption: Standard workflow for the analytical characterization of the final product.
Safety and Handling
According to the European Chemicals Agency (ECHA) C&L Inventory, this compound presents several hazards.[1] Adherence to proper laboratory safety protocols is mandatory when handling this compound.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage | H318: Causes serious eye damage[1] |
| STOT, Single Exposure | H335: May cause respiratory irritation[1] |
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).
Potential Applications and Future Directions
Given the prevalence of its constituent motifs in active pharmaceutical ingredients, this compound represents a promising starting point for drug discovery campaigns. Its structure suggests potential activity in several therapeutic areas:
-
Central Nervous System (CNS): Many CNS-active drugs feature amine and heterocyclic components that interact with neurotransmitter receptors like dopamine and serotonin receptors.[7][8]
-
Oncology: The pyridine moiety is present in kinase inhibitors, and this compound could be explored as a scaffold for developing new anti-cancer agents.[5]
-
Infectious Diseases: The structural similarity to quinolone antibiotics (which contain a cyclopropylamine group) suggests potential, albeit speculative, antibacterial applications.
Future work should focus on the biological screening of this compound against a diverse panel of targets. Furthermore, it serves as an excellent core for the synthesis of a chemical library, where modifications to the pyridine ring or the ethyl linker could be systematically explored to develop structure-activity relationships (SAR) for identified biological targets.
References
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PubChem. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Cyclopropyl-1-(pyridin-3-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Longdom Publishing. [Link]
-
Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. RSC Publishing. [Link]
-
Maccioni, E., et al. (2008). N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 728-38. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Development and Industrial Pharmacy. [Link]
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- 8. medkoo.com [medkoo.com]
An In-Depth Technical Guide to N-[1-(pyridin-3-yl)ethyl]cyclopropanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, a heterocyclic compound of interest in medicinal chemistry. This document details the compound's chemical identity, a proposed synthetic route via reductive amination, and predicted analytical characterization data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it explores the potential applications of this molecule, drawing parallels with other bioactive cyclopropylamine derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Properties
This compound is a secondary amine featuring a pyridine ring and a cyclopropyl group. The presence of these two key structural motifs suggests its potential for diverse biological activities. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 183609-12-3 | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| IUPAC Name | N-(1-pyridin-3-ylethyl)cyclopropanamine | [1] |
Proposed Synthesis: Reductive Amination
A robust and widely applicable method for the synthesis of this compound is the reductive amination of 3-acetylpyridine with cyclopropylamine. This method is favored for its mild reaction conditions and broad substrate scope.[1][2] The use of sodium triacetoxyborohydride as the reducing agent is particularly advantageous as it is selective for the iminium ion intermediate, minimizing side reactions.[2][3][4]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 3-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.
Predicted Analytical Characterization
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum would exhibit characteristic signals for the pyridine ring protons, the ethyl group protons, and the cyclopropyl protons.
-
Pyridine Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.
-
Ethyl Group Protons: The methine proton (CH) adjacent to the nitrogen and the pyridine ring would likely appear as a quartet. The methyl protons (CH₃) would be a doublet.
-
Cyclopropyl Protons: The methine proton on the cyclopropyl ring attached to the nitrogen will be downfield compared to the methylene protons, which will likely appear as complex multiplets in the upfield region (δ 0.3-1.0 ppm).
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.
-
Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm).
-
Ethyl Group Carbons: The methine carbon will be in the range of δ 50-60 ppm, and the methyl carbon will be more upfield.
-
Cyclopropyl Carbons: The methine carbon attached to the nitrogen will be in the range of δ 30-40 ppm, while the methylene carbons will be significantly upfield (δ 5-15 ppm).[5]
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 162. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass, which is an exception to the nitrogen rule. The fragmentation pattern will likely be dominated by alpha-cleavage, a common fragmentation pathway for amines.[6]
-
Major Fragment: Cleavage of the C-C bond between the ethyl group and the pyridine ring would result in a stable pyridin-3-ylmethyl cation or a fragment resulting from cleavage adjacent to the nitrogen on the cyclopropylamine side.
Potential Applications in Drug Discovery
The incorporation of a cyclopropylamine moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[7][8] Cyclopropylamines are found in a variety of therapeutic agents, including antidepressants and anticancer drugs.[7][9]
The structural features of this compound, specifically the combination of the pharmacologically relevant pyridine ring and the cyclopropylamine group, make it an interesting candidate for several therapeutic areas:
-
Enzyme Inhibition: Cyclopropylamines are known to act as mechanism-based inhibitors for certain enzymes, such as Lysine-Specific Demethylase 1 (LSD1), which is a target in cancer therapy.[10]
-
Neurological Disorders: The pyridine moiety is a common feature in drugs targeting the central nervous system.
Further research into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.
Safety and Handling
Based on the GHS information provided for this compound, this compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data to aid in its characterization. The exploration of its biological activities could lead to the discovery of novel therapeutic agents.
References
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13* [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 9. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
Technical Whitepaper: Pre-Clinical Biological Profiling of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
[1]
Executive Summary
This technical guide outlines the preliminary biological screening strategy for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine , a secondary amine scaffold characterized by a 3-pyridyl moiety and a cyclopropylamine tail.[1] While frequently utilized as a versatile building block in medicinal chemistry, its structural pharmacophore—combining a basic nitrogen, a hydrogen-bond accepting heteroaromatic ring, and a conformationally constrained lipophilic tail—warrants specific profiling for biological activity.[1]
Key Technical Thesis: This molecule exhibits high structural homology to known ligands of the Histamine H3 receptor and Nicotinic Acetylcholine Receptors (nAChRs) .[1] Furthermore, the cyclopropylamine moiety serves as a critical structural alert for Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1] Therefore, the screening cascade must prioritize aminergic GPCR binding and metabolic stability profiling over general cytotoxicity.[1]
Chemoinformatic & Structural Profiling[1][2]
Before wet-lab screening, in silico profiling defines the assay conditions (buffer selection, pH, and concentration ranges).[1]
Physicochemical Properties
| Property | Value (Est.) | Implication for Screening |
| LogP | 1.2 ± 0.2 | Moderate lipophilicity; compatible with standard aqueous buffers + <1% DMSO.[1] |
| pKa (Amine) | ~9.5 | Protonated at physiological pH (7.4); acts as a cation in binding pockets.[1] |
| pKa (Pyridine) | ~3.5 | Uncharged at physiological pH; serves as a H-bond acceptor.[1] |
| TPSA | ~25 Ų | High predicted Blood-Brain Barrier (BBB) permeability.[1] |
| Chirality | 1 Chiral Center | Crucial: The ethyl linker creates (R) and (S) enantiomers.[1] Biological activity is likely stereoselective.[1] |
Structural Homology & Target Prediction
The "3-pyridyl-ethyl-amine" motif is a privileged scaffold.[1]
-
Betahistine Analog: Resembles betahistine (2-pyridyl) but with a 3-pyridyl orientation, suggesting potential H3 antagonist / H1 agonist activity.[1]
-
Nicotinic Ligand: The distance between the basic amine and the pyridine nitrogen mimics the pharmacophore of Nicotine and Varenicline .[1]
-
MAO Inhibition: The cyclopropylamine group mimics Tranylcypromine , a Monoamine Oxidase (MAO) inhibitor, though the pyridine ring alters the electronic landscape compared to the phenyl ring of tranylcypromine.[1]
Screening Cascade: The "Why" and "How"
This workflow prioritizes targets based on structural probability and safety risks.[1]
Figure 1: Proposed screening cascade prioritizing aminergic targets and metabolic safety.[1]
Tier 1: Primary Target Binding Assays[1][2]
Histamine H3 Receptor Binding (Radioligand Displacement)
Rationale: The 3-pyridyl-ethyl-amine scaffold is a classic H3 pharmacophore.[1] H3 receptors are presynaptic autoreceptors modulating histamine release; antagonists are cognitive enhancers.[1]
Protocol:
-
Source: Human recombinant H3 receptors expressed in CHO-K1 cells.
-
Ligand: [³H]-N-α-methylhistamine (NAMH), a high-affinity agonist (Kd ~ 0.5 nM).[1]
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA (to prevent non-specific binding of the lipophilic amine).
-
Method:
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Success Metric: Ki < 100 nM indicates a potent hit.[1]
-
Nicotinic Acetylcholine Receptor (nAChR) Screening
Rationale: The 3-pyridyl nitrogen mimics the pyrrolidine nitrogen of nicotine.[1] Method: FLIPR Calcium Flux Assay (Functional) or [³H]-Epibatidine binding (Affinity).[1]
-
Note: Focus on α4β2 subtypes (CNS relevant) over α7.[1]
Tier 3: Critical Safety Profiling (ADME)[1]
The Critical Insight: Mechanism-Based Inhibition (MBI) The cyclopropylamine moiety is a known structural alert.[1] It can undergo Single Electron Transfer (SET) oxidation by Cytochrome P450s (specifically CYP2D6 and CYP3A4), leading to the opening of the cyclopropyl ring.[1] This forms a reactive radical intermediate that covalently binds to the heme of the CYP enzyme, causing irreversible "suicide inhibition."[1]
CYP450 Time-Dependent Inhibition (TDI) Assay
Objective: Determine if the compound permanently inactivates metabolic enzymes.[1]
Protocol:
-
System: Human Liver Microsomes (HLM).[1]
-
Probe Substrate: Dextromethorphan (for CYP2D6) or Testosterone (for CYP3A4).[1]
-
Experimental Design (Shift Assay):
-
Readout: LC-MS/MS quantification of probe metabolite (e.g., Dextrorphan).
-
Interpretation:
Figure 2: Mechanism of CYP450 inactivation by cyclopropylamines.[1]
Data Analysis & Interpretation
Quantitative Metrics
| Metric | Formula | Purpose |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Cheng-Prusoff | Converts raw IC50 to absolute affinity constant (Ki).[1] | |
| Shift Ratio | Quantifies metabolic suicide inhibition risk.[1] |
Stereochemical Considerations
Since the compound has a chiral center at the ethyl linker:
References
-
PubChem. (2023).[1] Compound Summary: this compound (CID 16774552).[1] National Library of Medicine.[1] [Link][1]
-
Ligneau, X., et al. (1994).[1] Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Validating H3 screening protocols).
-
Walsky, R. L., & Obach, R. S. (2004).[1] Validated assays for human cytochrome P450 activities.[1] Drug Metabolism and Disposition.[1] (Standard for CYP inhibition assays).
-
Bertus, P., & Caillé, J. (2025).[1][2] Advances in the Synthesis of Cyclopropylamines.[1][2] Chemical Reviews.[1][2] (Chemistry and reactivity of the scaffold).
potential therapeutic targets of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Authored by: A Senior Application Scientist
Preamble: Charting a Course for a Novel Chemical Entity
The compound this compound represents a novel chemical entity with an as-yet uncharacterized biological profile. In the realm of drug discovery and development, the journey from a promising molecule to a therapeutic agent is contingent on a critical, foundational step: the identification and validation of its biological target(s). This guide eschews a conventional template to provide a bespoke, scientifically rigorous roadmap for elucidating the therapeutic potential of this compound. As your senior application scientist, I will navigate you through a multi-pronged strategy, integrating computational prediction with robust experimental validation, to uncover its mechanism of action and pave the way for its future development. This document is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the strategic rationale that underpins them.
Part 1: In Silico Target Prediction - Building a Data-Driven Hypothesis
Before committing to resource-intensive wet-lab experiments, a robust in silico (computational) analysis is paramount. This initial phase leverages the chemical structure of this compound to generate a ranked list of potential biological targets, thereby focusing our subsequent experimental efforts.
The Principle of Structural Similarity
The axiom "similar structures often exhibit similar biological activities" is a cornerstone of medicinal chemistry. By identifying known drugs or bioactive compounds that share structural motifs with our lead compound, we can infer potential targets.
Methodology: Similarity Searching
-
Canonicalize the Structure: Convert this compound to a simplified molecular-input line-entry system (SMILES) string.
-
Database Querying: Utilize chemical databases such as PubChem, ChEMBL, and DrugBank to perform similarity searches based on the Tanimoto coefficient. A Tanimoto score > 0.85 is generally considered to indicate a high degree of similarity.
-
Target Annotation Analysis: Systematically collate the annotated biological targets of the structurally similar compounds identified. Prioritize targets that appear consistently across multiple similar molecules.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a biological target.
Workflow for Pharmacophore-Based Virtual Screening
Caption: Workflow for pharmacophore modeling and virtual screening.
Leveraging Machine Learning-Based Target Prediction Servers
Several web-based platforms utilize machine learning algorithms, trained on vast datasets of known ligand-target interactions, to predict targets for a novel small molecule.
| Tool | Underlying Principle | Output | Recommended Use |
| SwissTargetPrediction | Combines 2D and 3D similarity measures to known ligands. | A ranked list of probable protein targets, classified by organ and protein family. | Initial, broad-spectrum target hypothesis generation. |
| SuperPred | Based on the similarity of the input molecule to ligands in the ChEMBL database. | Predicts target classes (e.g., GPCR, kinase) and specific protein targets. | Cross-validation of results from other platforms. |
| SEA (Similarity Ensemble Approach) | Compares the chemical similarity of a compound to sets of ligands known to bind to specific targets. | Provides a statistical measure (E-value) of the likelihood of a compound-target interaction. | Statistically robust target prediction. |
Part 2: In Vitro Target Identification and Validation - From Prediction to Proof
With a prioritized list of potential targets from our in silico analysis, we now move to the laboratory to experimentally validate these predictions and identify bona fide molecular interactions.
Broad-Panel Pharmacological Screening
This approach involves screening this compound against a large, commercially available panel of recombinant proteins or cell-based assays representing major drug target families (e.g., kinases, GPCRs, ion channels, proteases).
Experimental Protocol: Kinase Panel Screening (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Plate Preparation: In a 384-well plate, dispense the specific kinase, its corresponding substrate, and ATP.
-
Compound Addition: Add the diluted compound to the assay wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound relative to the controls. A significant and dose-dependent inhibition of a particular kinase identifies it as a potential target.
Affinity-Based Proteomics for Unbiased Target Discovery
This powerful technique aims to "fish" for binding partners of our compound from a complex biological sample, such as a cell lysate, without any prior bias.
Caption: Workflow for affinity-based proteomics.
Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in Live Cells
CETSA is a revolutionary method for verifying that a compound binds to its target within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control (DMSO).
-
Heating: Heat the treated cells at a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the compound-treated cells compared to the control cells confirms direct target engagement.
Part 3: Mechanism of Action (MoA) Elucidation - Connecting Target to Function
Identifying a binding partner is a critical milestone, but it is not the final destination. We must now understand the functional consequences of this interaction within a cellular context.
Downstream Signaling Pathway Analysis
Once a primary target is validated (e.g., a specific kinase), the next logical step is to investigate the impact of the compound on the known signaling pathways regulated by that target.
Methodology: Phospho-Proteomics
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction and Digestion: Extract proteins and digest them into peptides.
-
Phosphopeptide Enrichment: Use techniques such as titanium dioxide (TiO2) chromatography to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry to identify and quantify changes in protein phosphorylation across the proteome.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the observed phosphorylation changes onto known signaling pathways. This will reveal which pathways are modulated by the compound's interaction with its target.
Phenotypic Screening and Target Deconvolution
Phenotypic screening involves testing the compound in disease-relevant cellular models to identify a desired functional outcome (e.g., induction of apoptosis in cancer cells, reduction of inflammatory cytokine production). If a phenotype is observed, techniques such as CRISPR-Cas9 gene editing can be used to confirm that the phenotype is dependent on the identified target.
Caption: Workflow for phenotypic screening and target validation using CRISPR.
Conclusion and Forward Trajectory
The path to elucidating the therapeutic targets of a novel compound like this compound is a systematic and iterative process. By beginning with a broad, computationally-driven approach, we generate tractable hypotheses that are then rigorously tested and refined through a suite of orthogonal in vitro and cellular experiments. This integrated strategy, from silicon to cell, maximizes the probability of success while efficiently deploying resources. The successful identification and validation of a target and its associated mechanism of action are the foundational pillars upon which all subsequent preclinical and clinical development will be built. This guide provides the strategic framework and technical methodologies to confidently embark on that journey.
References
-
Title: PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: ChEMBL Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]
-
Title: The Similarity Ensemble Approach (SEA) for virtual screening and pharmaceutical discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
Methodological & Application
Application Notes & Protocols: In Vitro Characterization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Introduction: Rationale and Scientific Context
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is a novel small molecule whose structural features suggest a potential interaction with key enzymes in the central nervous system. The presence of a cyclopropylamine moiety is a well-established pharmacophore in a class of drugs known as Monoamine Oxidase Inhibitors (MAOIs).[1] Monoamine oxidases (MAO) are critical enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] They exist as two distinct isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3] Selective inhibitors of MAO-A are primarily used in the treatment of depression, while MAO-B inhibitors are therapeutic agents for neurodegenerative conditions like Parkinson's and Alzheimer's diseases.[3][4]
Given the therapeutic importance of MAO modulation, a rigorous in vitro evaluation of this compound is the essential first step in characterizing its biochemical activity, potency, and selectivity. This guide provides a comprehensive suite of protocols designed to systematically profile this compound, from initial screening to mechanism of action studies. The methodologies described herein are based on robust, industry-standard fluorometric and cell-based assays, ensuring high-quality, reproducible data generation suitable for drug discovery programs.
Overall Experimental Workflow
The characterization of a potential enzyme inhibitor follows a logical, tiered approach. The initial step is a primary screen to confirm activity, followed by quantitative determination of potency (IC50). Subsequently, the compound's selectivity for different enzyme isoforms is established. Finally, mechanistic studies are performed to understand the nature of the inhibition (e.g., reversible vs. irreversible). This workflow ensures a comprehensive understanding of the compound's biochemical profile.
Figure 2: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (substrate for both MAO-A and MAO-B) [5]* this compound (Test Compound)
-
Clorgyline (selective MAO-A inhibitor control) [3][6]* Pargyline or Selegiline (selective MAO-B inhibitor control) [3][6]* Amplex Red (or similar fluorogenic probe)
-
Horseradish Peroxidase (HRP)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitors in 100% DMSO. For the primary screen, create a 2X working solution (e.g., 20 µM) in Assay Buffer.
-
Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in cold Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Assay Plate Setup:
-
Add 50 µL of 2X enzyme solution (MAO-A or MAO-B) to appropriate wells.
-
Add 50 µL of Assay Buffer to "No Enzyme" control wells.
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of 2X Test Compound, 2X Control Inhibitor, or 2X Vehicle (Assay Buffer with equivalent % DMSO) to the appropriate wells. This brings the total volume to 100 µL.
-
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature. This allows the compound to interact with the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 5X Substrate/Detection Mix containing p-tyramine, Amplex Red, and HRP in Assay Buffer. Add 25 µL of this mix to all wells to initiate the reaction.
-
Incubation and Measurement: Incubate the plate for 30-60 minutes at 37°C, protected from light. Read the fluorescence on a microplate reader (Excitation: ~535 nm, Emission: ~590 nm). [7]7. Data Analysis: Calculate the percent inhibition relative to the vehicle control wells after subtracting the background from "No Enzyme" wells.
-
% Inhibition = (1 - (Signal_Test_Compound / Signal_Vehicle_Control)) * 100
-
Protocol 2: Potency Determination (IC₅₀ Curve Generation)
Principle: To determine the potency of the inhibitor, a dose-response curve is generated. This involves testing a range of concentrations of the compound to find the concentration that produces 50% inhibition (the IC₅₀ value). The IC₅₀ is a critical measure of an inhibitor's potency. [8] Procedure:
-
Serial Dilution: Prepare a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions in Assay Buffer containing a constant percentage of DMSO. Typically, an 8- to 12-point curve is sufficient.
-
Assay Execution: Follow the same procedure as in Protocol 1, but instead of a single concentration, add the different concentrations from your serial dilution series to the assay plate.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value. GraphPad Prism or similar software is recommended for this analysis.
-
Data Presentation:
| Target | Compound | IC₅₀ (nM) [Hypothetical Data] |
| MAO-A | This compound | 85 |
| MAO-B | This compound | 1250 |
| MAO-A | Clorgyline (Control) | 3.5 [9] |
| MAO-B | Selegiline (Control) | 7.8 [9] |
Protocol 3: Selectivity Profiling
Principle: Drug selectivity is paramount to minimizing off-target effects. [8]For MAO inhibitors, selectivity between the A and B isoforms determines their therapeutic application. [3]The selectivity index is calculated by comparing the IC₅₀ values for the two isoforms. A higher ratio indicates greater selectivity for one isoform over the other.
Calculation:
-
Selectivity Index (for MAO-A) = IC₅₀ (MAO-B) / IC₅₀ (MAO-A)
-
Using the hypothetical data above: Selectivity Index = 1250 nM / 85 nM ≈ 14.7-fold selectivity for MAO-A.
A compound is generally considered selective if the selectivity index is >10-fold, though a >100-fold difference is often desired for clinical candidates. [8]
Figure 3: Visual representation of inhibitor selectivity based on potency (hypothetical data).
Protocol 4: Mechanism of Action - Reversibility Assay
Principle: It is crucial to determine if the compound acts as a reversible or irreversible inhibitor. Irreversible inhibitors typically form a covalent bond with the enzyme, and their inhibitory effect is time-dependent. A common method to assess this is to pre-incubate the enzyme and inhibitor for varying lengths of time before initiating the reaction. [10]A decrease in the IC₅₀ value with increased pre-incubation time is indicative of time-dependent or irreversible inhibition.
Procedure:
-
Set up Parallel Assays: Prepare multiple assay plates or sections of a plate for different pre-incubation times (e.g., 5 min, 15 min, 30 min, 60 min).
-
Enzyme and Inhibitor Incubation:
-
Prepare serial dilutions of the test compound as described in Protocol 2.
-
In each plate, add the enzyme and the serially diluted compound.
-
Incubate each plate for its designated pre-incubation time at 37°C.
-
-
Reaction Initiation: At the end of each respective pre-incubation period, initiate the reaction by adding the Substrate/Detection Mix.
-
Measurement and Analysis: Incubate all plates for a fixed reaction time (e.g., 20 minutes) and then read the fluorescence.
-
Interpretation: Calculate the IC₅₀ value for each pre-incubation time point.
-
Reversible Inhibitor: The IC₅₀ value will remain relatively constant regardless of the pre-incubation time.
-
Irreversible/Time-Dependent Inhibitor: The IC₅₀ value will decrease as the pre-incubation time increases.
-
Protocol 5: Off-Target Counter-Screen - Neurotransmitter Transporter Uptake Assay
Principle: To ensure the compound's activity is specific to MAO, it should be tested against other related targets. Neurotransmitter transporters (SERT, DAT, NET) are important potential off-targets. Modern assays use a fluorescent substrate that mimics biogenic amines. [11][12]When this substrate is transported into cells expressing a specific transporter, its fluorescence increases. An inhibitor of the transporter will block this uptake and prevent the increase in fluorescence. This provides a convenient, no-wash, live-cell kinetic assay. [13] Materials:
-
HEK-293 cells stably expressing human SERT, DAT, or NET
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye [11]* Known transporter inhibitors as positive controls (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)
-
Cell culture medium and black, clear-bottom cell culture plates
Procedure (High-Level):
-
Cell Plating: Seed the transporter-expressing cells into 96- or 384-well plates and allow them to form a confluent monolayer overnight. [11]2. Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound or control inhibitors. Incubate for 10-15 minutes.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells. The masking dye quenches the fluorescence of the substrate outside the cells. [13]4. Kinetic Read: Immediately place the plate in a bottom-reading fluorescent microplate reader and measure the fluorescence signal kinetically over 20-30 minutes.
-
Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is proportional to transporter activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described in Protocol 2. A high IC₅₀ value in this assay would confirm selectivity for MAO over neurotransmitter transporters.
References
-
Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Elabscience. [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 614–620. [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec (formerly Cyprotex). [Link]
-
Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Gessner, G., Reisinger, C., & Plochberger, B. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 723737. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit Data Sheet. Molecular Devices. [Link]
-
Aryal, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit Catalog. Medicalexpo. [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]
-
Mathew, B., & Suh, Y. G. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2791, 335–343. [Link]
-
Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
Johnson, D. S., & Weïwer, M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2636–2654. [Link]
-
Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297–315. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. PubChem. [Link]
-
Barakat, A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. MDPI. [Link]
-
Bisi, A., et al. (1999). Synthesis and antimycobacterial activity of some N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones. Il Farmaco, 54(11-12), 761–767. [Link]
-
El-Gamal, M. I., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 15(31), 21603–21623. [Link]
-
Cyclopropylamine. Ataman Kimya. [Link]
-
1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]
-
Parra-Hake, M., et al. (2012). N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1441. [Link]
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Note: Epigenetic Modulation using N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Introduction & Mechanism of Action
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is a synthetic small molecule belonging to the class of cyclopropylamine-based histone demethylase inhibitors . Structurally, it is a pyridine analog of Tranylcypromine (2-PCPA) , a classic monoamine oxidase (MAO) inhibitor that was later identified as the first inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
Core Application
This compound is utilized in cell culture experiments as a mechanism-based (suicide) inhibitor of LSD1. Its primary utility is to block the demethylation of Histone 3 Lysine 4 (H3K4) and Histone 3 Lysine 9 (H3K9), thereby inducing transcriptional activation of silenced tumor suppressor genes. It is particularly potent in inducing differentiation in Acute Myeloid Leukemia (AML) and inhibiting growth in Small Cell Lung Cancer (SCLC) cells.
Mechanism of Action (MOA)
Unlike reversible competitive inhibitors, this compound functions via a single-electron transfer (SET) mechanism .
-
The FAD cofactor within the LSD1 catalytic pocket oxidizes the amine.
-
This oxidation triggers the opening of the strained cyclopropyl ring.
-
The opened ring forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.
Caption: Mechanism-based inactivation of LSD1 by cyclopropylamine adduct formation.
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₄N₂ |
| Molecular Weight | 162.23 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (>20 mM) |
| Stability | Stable at -20°C as solid; -80°C as DMSO stock (avoid freeze-thaw) |
| Target | LSD1 (KDM1A); Potential off-target: MAO-A/B |
Preparation of Stock Solutions
-
Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: To make 1 mL of 10 mM stock, dissolve 1.62 mg of compound in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to prevent repeated freeze-thaw cycles. Store at -80°C.
Experimental Protocols
Protocol A: Target Engagement Assay (H3K4 Methylation)
Objective: Verify that the compound is effectively inhibiting LSD1 inside the cell by measuring the accumulation of its substrate, di-methylated Histone 3 Lysine 4 (H3K4me2).
Cell Model: MV4-11 (AML) or HEK293T cells.
-
Seeding: Plate cells at
cells/mL in 6-well plates. -
Treatment:
-
Add compound at graded concentrations: 0.1 µM, 1.0 µM, 10 µM .
-
Include a DMSO Vehicle Control (0.1% v/v).
-
Incubate for 24 to 48 hours . (Histone mark changes are slow).
-
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a Histone Extraction Buffer (e.g., Triton X-100 lysis buffer followed by acid extraction with 0.2N HCl) to separate histones from cytoplasmic proteins.
-
-
Western Blotting:
-
Load 5–10 µg of histone extract on a 15% SDS-PAGE gel.
-
Primary Antibodies:
-
Anti-H3K4me2 (Cell Signaling Tech #9725 or equivalent).
-
Anti-H3K4me1 (LSD1 substrate).
-
Anti-Total H3 (Loading Control).
-
-
-
Expected Result: A dose-dependent increase in H3K4me2 and H3K4me1 band intensity compared to vehicle control.
Protocol B: AML Cell Differentiation Assay (FACS)
Objective: LSD1 inhibition forces the differentiation of blast-like AML cells into mature myeloid cells. This is a functional phenotypic readout.
Cell Model: MV4-11 or THP-1 (Acute Myeloid Leukemia lines).
-
Seeding: Seed cells at
cells/mL in RPMI-1640 + 10% FBS. -
Dosing:
-
Treat cells with 1 µM and 5 µM of this compound.
-
Refresh media and drug every 2 days (LSD1 inhibition effects take 4–6 days to manifest phenotypically).
-
-
Duration: Incubate for 96 hours (4 days) .
-
Staining:
-
Harvest
cells. Wash with FACS Buffer (PBS + 2% FBS). -
Stain with CD11b-PE (differentiation marker) and CD86-APC for 30 mins at 4°C.
-
Stain with DAPI or 7-AAD for viability.
-
-
Analysis:
-
Gate on live (DAPI-negative) singlets.
-
Measure Mean Fluorescence Intensity (MFI) of CD11b.
-
-
Success Criteria: Treated cells should show a >2-fold increase in CD11b expression compared to DMSO control.
Caption: Workflow for phenotypic differentiation assay in AML cells.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| High Cytotoxicity | Off-target MAO inhibition or too high concentration. | Titrate down. LSD1-specific effects often occur at sub-cytotoxic levels (e.g., 100 nM - 1 µM). |
| No H3K4me2 Increase | Insufficient incubation time. | Histone methylation turnover is slow. Extend treatment to 48–72 hours. |
| Precipitation | Compound insolubility in aqueous media. | Ensure DMSO stock is fully dissolved. Do not exceed 0.5% final DMSO concentration. |
Selectivity Note
While the pyridine ring improves physicochemical properties, cyclopropylamine derivatives can cross-react with MAO-A and MAO-B . If using this compound in neuronal models, include specific MAO inhibitors (e.g., Pargyline) as controls to distinguish LSD1-specific effects from general monoamine oxidase inhibition.
References
-
LSD1 Inhibition Mechanism: Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. Link
-
Cyclopropylamine Warhead: Binda, C., et al. (2010). Biochemical and structural characterization of the interaction of the LSD1-CoREST complex with the tranylcypromine derivative. Journal of the American Chemical Society, 132(19), 6827-6833. Link
-
AML Differentiation Protocols: Harris, W. J., et al. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer Cell, 21(4), 473-487. Link
-
Compound Identification: PubChem CID 16774552.[1] this compound.[1][2] National Center for Biotechnology Information. Link
Sources
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine for enzyme inhibition studies
Application Note & Protocols: A-001
Topic: Characterizing the Enzyme Inhibition Profile of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Audience: Researchers, scientists, and drug development professionals in enzymology, pharmacology, and medicinal chemistry.
Abstract
This compound is a novel chemical entity featuring a cyclopropylamine moiety, a structural motif renowned for its role in mechanism-based enzyme inhibition. This functional group acts as a latent reactive species, often leading to irreversible inactivation of target enzymes following enzymatic oxidation. Its presence in established drugs, such as the antidepressant tranylcypromine, underscores its therapeutic potential.[1] Based on this well-documented reactivity, the primary enzyme families susceptible to inhibition by cyclopropylamine-containing compounds are the flavin-dependent amine oxidases—Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1)—and the heme-containing Cytochrome P450 (CYP) enzymes.[2][3][4]
This document serves as a comprehensive guide for researchers to systematically evaluate the inhibitory potential of this compound against these three critical enzyme classes. We provide scientifically-grounded, step-by-step protocols for robust in vitro screening, data analysis, and interpretation, enabling a thorough characterization of the compound's selectivity and potency. The successful execution of these protocols will elucidate the compound's primary mechanism of action and inform its potential therapeutic applications or liabilities in drug development.
Scientific Rationale: The Cyclopropylamine "Warhead"
The cyclopropylamine group is a privileged scaffold in the design of enzyme inactivators. Its inhibitory action is not based on simple competitive binding but on a sophisticated chemical mechanism initiated by the target enzyme itself.
-
Mechanism of Action: The process typically begins with a one-electron oxidation of the amine nitrogen by an activated cofactor within the enzyme's active site (e.g., FAD in MAOs/LSD1 or the heme iron in CYPs).[2][5] This oxidation generates a highly unstable aminium radical cation. The inherent strain of the three-membered cyclopropane ring facilitates rapid homolytic cleavage, opening the ring to form a stable, distal carbon-centered radical.[2] This newly formed, highly reactive radical can then covalently bind to the enzyme's active site residues or its cofactor, leading to irreversible, time-dependent inactivation.[5] This mechanism is often referred to as "suicide inhibition" because the enzyme essentially catalyzes its own destruction.
Due to this shared mechanism, three enzyme families are high-priority targets for this compound:
-
Monoamine Oxidases (MAO-A & MAO-B): These enzymes are critical for the metabolism of neurotransmitters. Inhibitors are used to treat depression and Parkinson's disease.[6] The structural precedent of tranylcypromine, a cyclopropylamine-based MAO inhibitor, makes this family a primary screening target.[1][7]
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): This enzyme plays a crucial role in epigenetic regulation by demethylating histone lysine residues and is a validated target in oncology.[4][8] LSD1 shares structural and mechanistic similarities with MAOs, and many cyclopropylamine derivatives are potent LSD1 inhibitors.[3][9][10]
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to drug metabolism. Irreversible inhibition of CYPs by a drug candidate is a major safety concern due to the high potential for drug-drug interactions (DDIs).[11][12] Therefore, screening for CYP inhibition is a mandatory step in drug discovery to de-risk a compound.[13][14]
The following sections provide detailed protocols to systematically test this compound against each of these enzyme families.
Protocol 1: Profiling against Monoamine Oxidases (MAO-A & MAO-B)
This protocol uses a high-throughput fluorometric assay to determine the compound's fifty-percent inhibitory concentration (IC₅₀) against both MAO isoforms. The assay measures the production of hydrogen peroxide (H₂O₂), a common byproduct of the MAO-catalyzed amine oxidation.[15][16]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO-A/B inhibition assay.
Materials & Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or a specialized supplier).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Controls: Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor).[17]
-
Detection System: A commercial kit such as the Monoamine Oxidase Assay Kit (e.g., from Bio-Techne) containing a fluorescent probe (e.g., Amplex Red), Horseradish Peroxidase (HRP), and assay buffer is recommended.[16]
-
Equipment: 96-well black, flat-bottom microplates; multichannel pipette; fluorescence microplate reader.
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical 8-point curve might range from 100 µM to 1 nM final concentration. Also prepare dilutions for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in buffer for 100% activity control) to the respective wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to each well. For a negative control (blank), add 20 µL of assay buffer instead of the enzyme.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for mechanism-based inhibitors.[15]
-
Reaction Initiation: Prepare a working solution of the substrate and detection reagents as per the manufacturer's instructions. Add 25 µL of this working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation ~530 nm, emission ~585 nm for Amplex Red-based assays).
Data Analysis & Presentation
-
Subtract the average fluorescence of the blank wells (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Table 1: Quantitative Data Summary for MAO Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | MAO-A | Experimental Value |
| This compound | MAO-B | Experimental Value |
| Clorgyline (Control) | MAO-A | Experimental Value |
| Selegiline (Control) | MAO-B | Experimental Value |
Protocol 2: Investigating Inhibition of Lysine-Specific Demethylase 1 (LSD1)
This protocol describes a fluorometric, antibody-based assay to directly measure the demethylation of a histone H3 peptide substrate by LSD1. This method is highly specific and avoids interferences from byproducts.[19]
Experimental Principle: LSD1 Inhibition Assay
Caption: Principle of the antibody-based LSD1 inhibition assay.
Materials & Reagents
-
Enzyme: Recombinant human LSD1.
-
Substrate: Biotinylated histone H3 (1-21) peptide with dimethylated Lysine 4 (H3K4me2).
-
Detection Antibody: Anti-H3K4me1 antibody (specific for the monomethylated product).
-
Secondary Antibody: Europium-labeled secondary antibody.
-
Positive Control: Tranylcypromine.[10]
-
Assay Kit: Commercially available kits (e.g., Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit) provide optimized reagents and plates.[19]
-
Equipment: Streptavidin-coated 96-well plates; time-resolved fluorescence (TRF) plate reader.
Step-by-Step Protocol
-
Substrate Coating: Add the biotinylated H3K4me2 substrate to streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound substrate.
-
Inhibitor Addition: Add serially diluted this compound, positive control (Tranylcypromine), or vehicle to the wells.
-
Reaction Initiation: Add the LSD1 enzyme to all wells (except the blank).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow the demethylation reaction to proceed.
-
Detection:
-
Wash the wells to remove the enzyme and inhibitor.
-
Add the primary anti-H3K4me1 antibody and incubate for 60 minutes.
-
Wash, then add the Europium-labeled secondary antibody and incubate for 30 minutes.
-
Wash thoroughly, then add an enhancement solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
-
Signal Measurement: Read the time-resolved fluorescence using a suitable plate reader.
Data Analysis & Presentation
Data analysis is performed as described for the MAO assay to determine the IC₅₀ value.
Table 2: Quantitative Data Summary for LSD1 Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | LSD1 | Experimental Value |
| Tranylcypromine (Control) | LSD1 | Experimental Value[10] |
Protocol 3: Assessing Interaction with Cytochrome P450 (CYP) Enzymes
This protocol assesses the potential for direct and time-dependent inhibition (TDI) of major drug-metabolizing CYP isoforms. A shift in IC₅₀ value after a pre-incubation period is indicative of TDI, a characteristic of mechanism-based inactivators.[11][12] A fluorogenic assay is described for high-throughput screening.[20]
Experimental Workflow: CYP Inhibition Assay (with TDI screen)
Caption: Workflow for assessing direct and time-dependent CYP inhibition.
Materials & Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs).
-
Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Substrates: A panel of isoform-specific fluorogenic substrates (e.g., EROD for CYP1A2, BFC for CYP2D6, EOMCC for CYP3A4).
-
Positive Controls: A panel of known inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4).
-
Equipment: 96-well black microplates; incubating fluorescence plate reader.
Step-by-Step Protocol
This protocol is run in parallel under two conditions: with and without a 30-minute pre-incubation with NADPH.
-
Plate Preparation: Add buffer, HLMs, and serially diluted test compound (or controls) to two separate 96-well plates.
-
Condition 1 (Direct Inhibition):
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.
-
Immediately begin kinetic fluorescence reading or read at a fixed endpoint after a set incubation time (e.g., 30 minutes).
-
-
Condition 2 (Time-Dependent Inhibition):
-
Add the NADPH regenerating system without the substrate.
-
Pre-incubate the plate at 37°C for 30 minutes. This allows any mechanism-based inactivation to occur.
-
After pre-incubation, add the fluorogenic substrate to initiate the reaction.
-
Read fluorescence as in Condition 1.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (or endpoint fluorescence).
-
Determine the IC₅₀ value for both the 0-minute and 30-minute pre-incubation conditions as described previously.
-
An IC₅₀ shift (a lower IC₅₀ value after pre-incubation) suggests time-dependent inhibition.
-
Data Presentation
Table 3: Quantitative Data Summary for CYP Inhibition Panel
| CYP Isoform | Direct IC₅₀ (µM)(0-min pre-incubation) | Time-Dependent IC₅₀ (µM)(30-min pre-incubation) | IC₅₀ Fold Shift |
|---|---|---|---|
| CYP1A2 | Experimental Value | Experimental Value | Calculate |
| CYP2C9 | Experimental Value | Experimental Value | Calculate |
| CYP2C19 | Experimental Value | Experimental Value | Calculate |
| CYP2D6 | Experimental Value | Experimental Value | Calculate |
| CYP3A4 | Experimental Value | Experimental Value | Calculate |
Interpretation & Next Steps
The data generated from these three protocols will provide a comprehensive initial profile of this compound's activity.
-
Potency & Selectivity: Compare the IC₅₀ values across all targets. Is the compound a potent inhibitor of any enzyme family (e.g., IC₅₀ < 1 µM)? Is it selective for one target (e.g., MAO-B) over others (e.g., >100-fold difference in IC₅₀)? High selectivity is often a desirable trait for a therapeutic agent.
-
Mechanism: A significant IC₅₀ shift in the CYP assay strongly suggests mechanism-based inactivation.[11] Follow-up studies, such as dialysis experiments or kinetic analyses (k_inact/K_I determination), would be required to confirm irreversibility for MAO, LSD1, or CYP targets.
-
Therapeutic Potential vs. Risk:
-
Potent and selective inhibition of MAO-B could suggest potential for treating neurodegenerative disorders.[6]
-
Potent LSD1 inhibition points towards applications in oncology.[9]
-
Potent inhibition of major CYP isoforms, especially time-dependent inhibition, is a significant safety red flag, indicating a high risk of drug-drug interactions.[12]
-
These initial screening results are foundational. Positive hits should be followed by more detailed mechanistic studies, cell-based assays to confirm activity in a biological context, and eventually, in vivo studies to assess efficacy and safety.
References
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta.net. [Link]
-
Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Nuvisan. [Link]
-
Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]
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Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink. [Link]
-
An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]
-
cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]
-
Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. SAGE Journals. [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. [Link]
-
LSD1 Histone Demethylase Assays and Inhibition. PMC. [Link]
-
Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]
-
Effect of trans-2-phenylcycloproplylamine upon norepinephrine concentration and monamine oxidase activity of rat brain. PubMed. [Link]
-
Tranylcypromine. StatPearls - NCBI Bookshelf. [Link]
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- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
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- 19. epigentek.com [epigentek.com]
- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Application Note: A Robust, Step-by-Step HPLC Method Development and Validation Strategy for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Abstract
This document provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This application note details a systematic approach, beginning with the physicochemical characterization of the analyte to inform initial parameter selection. It proceeds through method scouting, optimization, and concludes with a detailed protocol and a validation framework based on International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide a deep understanding of the method development logic, ensuring scientific integrity and robustness.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring, a secondary amine, and a cyclopropyl group.[1] Its structure makes it a valuable building block in medicinal chemistry and drug discovery.[1] Accurate and reliable quantification of this compound is essential for ensuring quality, purity, and stability in research and development settings. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity.[2][3]
This guide establishes a robust analytical procedure suitable for its intended purpose by detailing a first-principles approach to HPLC method development, grounded in the analyte's specific chemical properties.
Analyte Characterization and Its Impact on Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal choice of column, mobile phase, and detector settings.
Chemical Structure and Functional Groups
-
Structure: The molecule contains two key basic nitrogen atoms: one in the pyridine ring and a secondary amine.
-
Implication: Basic compounds are prone to interacting with residual silanols on silica-based HPLC columns, which can lead to poor peak shape (tailing).[4] Therefore, mobile phase pH control is the most critical parameter to ensure consistent protonation and minimize these secondary interactions.
Physicochemical Properties
The key properties for this compound are summarized below.
| Property | Estimated Value / Characteristic | Rationale & Impact on HPLC Method |
| Molecular Formula | C10H14N2 | Influences molecular weight and potential for detection.[5] |
| Molecular Weight | 162.23 g/mol | Standard for small molecule analysis.[5] |
| pKa (Predicted) | Pyridine N: ~4.5-5.5 Amine N: ~9.5-10.5 | Critical Parameter. To ensure the analyte is fully protonated and exhibits good peak shape, the mobile phase pH must be set at least 2 units below the lowest pKa. A target pH of 2.5 is ideal.[6][7] |
| XLogP3-AA (Predicted) | 1.2 | This value indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase like C18 in a reverse-phase setup.[5][8] |
| UV Absorbance | λmax ~260 nm | The pyridine ring acts as a chromophore. A UV detector set around this wavelength should provide excellent sensitivity. |
HPLC Method Development Workflow
The development process follows a logical progression from initial scouting to final optimization and validation. This workflow ensures that all chromatographic parameters are systematically evaluated.
Sources
- 1. CAS 183609-12-3: CYCLOPROPYL-(1-PYRIDIN-3-YL-ETHYL)-AMINE [cymitquimica.com]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
Application & Protocol Guide: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (NPEC)
A Selective, Mechanism-Based Molecular Probe for Monoamine Oxidase B (MAO-B)
Introduction: The Critical Need for Selective MAO-B Probes
Monoamine Oxidase B (MAO-B) is a flavin-dependent enzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of neurotransmitters, particularly dopamine. Elevated MAO-B activity is a hallmark of astrogliosis in the aging brain and has been strongly implicated in the pathophysiology of neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. The oxidative stress generated by MAO-B-mediated reactions contributes to neuronal damage, making it a key therapeutic target.
The development of selective molecular probes that can accurately report on the activity state of MAO-B in complex biological systems is paramount for both basic research and drug discovery. Such probes enable the precise quantification of enzyme inhibition, the visualization of active enzyme populations, and the identification of novel therapeutic candidates.
This guide introduces N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (NPEC) , a novel, potent, and highly selective mechanism-based inactivator of MAO-B. Its unique structure, combining a reactive cyclopropylamine warhead with a pyridinyl moiety for selective targeting, makes it an exceptional tool for interrogating MAO-B function. We present detailed protocols for its use in both quantitative enzyme inhibition assays and activity-based protein profiling (ABPP).
Probe Overview & Mechanism of Action
NPEC is designed for high-affinity and specific covalent modification of the MAO-B active site.
-
Chemical Structure: this compound
-
Molecular Formula: C10H14N2
-
Proposed Mechanism: NPEC acts as a mechanism-based inactivator, often referred to as a "suicide inhibitor." The enzyme's own catalytic action converts the cyclopropylamine group into a highly reactive radical intermediate. This intermediate then forms an irreversible covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive. The pyridin-3-yl-ethyl scaffold provides the necessary stereochemical and electronic properties for selective binding within the hydrophobic active site of MAO-B, distinguishing it from the structurally distinct active site of the MAO-A isoform.
Figure 1: Proposed mechanism of MAO-B inactivation by NPEC. The probe binds to the active site, is activated by the enzyme's FAD cofactor, and forms a permanent covalent adduct, leading to irreversible inhibition.
Application I: In Vitro Potency and Selectivity Profiling
A primary application of NPEC is to determine its inhibitory potency (IC50) against MAO-B and to confirm its selectivity over the MAO-A isoform. This is achieved using a standard fluorometric assay that measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.
| Core Principle
The assay relies on the MAO-B-catalyzed deamination of Kynuramine, which non-enzymatically cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The rate of fluorescence increase is directly proportional to MAO-B activity. By measuring this rate in the presence of varying concentrations of NPEC, a dose-response curve can be generated to calculate the IC50 value.
| Materials & Reagents
-
Recombinant Human MAO-A and MAO-B enzymes (e.g., from a commercial supplier)
-
NPEC (stock solution in DMSO)
-
Kynuramine dihydrobromide (Substrate)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 310-320 nm, Emission: 395-405 nm)
| Step-by-Step Protocol: IC50 Determination
-
Enzyme Preparation: Dilute recombinant human MAO-B to a working concentration of 5-10 µg/mL in ice-cold potassium phosphate buffer. Keep on ice.
-
Inhibitor Dilution Series: Prepare a serial dilution of NPEC in DMSO, followed by a further dilution in phosphate buffer to achieve final assay concentrations ranging from 1 pM to 100 µM. Ensure the final DMSO concentration in the well does not exceed 0.5%.
-
Pre-incubation: In a 96-well plate, add 20 µL of each NPEC dilution (or vehicle control) to triplicate wells. Add 60 µL of the diluted MAO-B enzyme solution to each well.
-
Initiate Inactivation: Mix gently and incubate the plate for 30 minutes at 37°C. This pre-incubation step is critical for mechanism-based inhibitors like NPEC to allow time for the covalent modification to occur.
-
Substrate Addition: Prepare a 100 µM Kynuramine solution in phosphate buffer. Add 20 µL of this solution to each well to initiate the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.
-
Selectivity Assay: Repeat steps 1-6 using recombinant human MAO-A to determine the IC50 for the other isoform.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the vehicle (DMSO) control (100% activity).
-
Plot the % activity against the log concentration of NPEC.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Expected Results
NPEC is expected to be a highly potent inhibitor of MAO-B with significantly lower potency against MAO-A, demonstrating its selectivity.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50_A / IC50_B) |
| NPEC | 5.2 | 4,850 | > 930 |
| Selegiline (Control) | 9.8 | 1,200 | > 120 |
| Clorgyline (Control) | 1,500 | 7.5 | < 0.01 |
Table 1: Representative inhibitory potency and selectivity data for NPEC compared to standard control compounds.
Application II: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy used to profile the functional state of enzymes directly in their native environment. By using a tagged version of NPEC, researchers can specifically label, enrich, and identify active MAO-B from complex proteomes such as brain lysates.
| Probe Design for ABPP
For ABPP applications, NPEC is synthesized with a reporter tag (e.g., biotin) attached via a flexible linker, creating NPEC-Biotin . The linker is positioned to minimize interference with binding to the MAO-B active site.
| Step-by-Step Protocol: ABPP in Brain Homogenates
-
Proteome Preparation: Homogenize brain tissue (e.g., mouse striatum) in a lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) on ice. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet membranes. Resuspend the membrane fraction in PBS. Determine the total protein concentration using a BCA assay.
-
Proteome Labeling:
-
Aliquot 50 µg of the membrane proteome into microcentrifuge tubes.
-
For competition experiments, pre-incubate a control sample with a 100-fold excess of untagged NPEC for 30 minutes at 37°C.
-
Add NPEC-Biotin probe to all samples to a final concentration of 1 µM.
-
Incubate all samples for 30 minutes at 37°C with gentle shaking.
-
-
Reporter Tag Conjugation (Click Chemistry - if using an alkyne-tagged probe): If using an alkyne-tagged NPEC variant, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-azide reporter tag, CuSO4, TBTA ligand, and a reducing agent (e.g., TCEP). Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins:
-
Add 30 µL of streptavidin-agarose beads to each sample.
-
Incubate for 1 hour at 4°C on a rotator to capture biotinylated proteins.
-
Wash the beads extensively (e.g., 3x with 0.5% SDS in PBS, followed by 3x with PBS) to remove non-specifically bound proteins.
-
-
Sample Preparation for Analysis: Elute the captured proteins by boiling the beads in 1x SDS-PAGE loading buffer.
-
Visualization and Identification:
-
Gel-Based: Separate the eluted proteins by SDS-PAGE and perform a Western blot using a streptavidin-HRP conjugate to visualize all biotinylated proteins. A specific band corresponding to the molecular weight of MAO-B (~59 kDa) should be visible in the probe-treated sample and absent or greatly reduced in the competed sample.
-
Mass Spectrometry: For unbiased identification, perform an on-bead tryptic digest of the enriched proteins, followed by LC-MS/MS analysis to identify and quantify the captured proteins.
-
Application Note: Investigating N-[1-(pyridin-3-yl)ethyl]cyclopropanamine Scaffolds in Neural Circuits
[1][2]
Introduction & Core Directive
This compound represents a "privileged scaffold" in neuroscience drug discovery.[1][2] Structurally, it combines a 3-pyridyl moiety (mimicking the imidazole of histamine or the pyridine of nicotine) with a cyclopropylamine group.[1][2] This specific architecture is critical for targeting:
-
Histamine H3 Receptors (H3R): As a core fragment for non-imidazole antagonists/inverse agonists, used to enhance cognitive function and wakefulness.[1][2]
-
Nicotinic Acetylcholine Receptors (nAChRs): As a bioisostere of nicotine/metanicotine, targeting
subtypes for neuroprotection and cognitive enhancement.[1][2]
This guide details the applications of this scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , focusing on its utility in modulating neurotransmitter release (Acetylcholine, Histamine, Dopamine).[1][2]
Pharmacology & Mechanism of Action[1][2][3]
Structural Significance[1][2][3][4]
-
Pyridine-3-yl Moiety: Acts as a hydrogen bond acceptor, mimicking the pharmacophore of histamine and acetylcholine.[1]
-
Ethyl Linker (Branched): The 1-ethyl branching introduces chirality, allowing for stereoselective binding (typically the (S)-enantiomer is preferred for nAChRs, while H3R preferences vary).[1][2]
-
Cyclopropylamine: A metabolic shield.[1][2] Unlike methyl/ethyl groups, the cyclopropyl ring resists N-dealkylation by CYP450 enzymes, improving the pharmacokinetic (PK) half-life and brain penetrance.[1][2]
Signaling Pathways
The compound acts primarily by modulating presynaptic autoreceptors and heteroreceptors.[1][2]
-
H3R Antagonism: Blockade of constitutively active H3 receptors on presynaptic histaminergic neurons disinhibits the release of Histamine.[1][2] This subsequently activates postsynaptic H1 receptors (wakefulness) and NMDA receptors (memory).[1][2]
-
nAChR Agonism: Direct activation of presynaptic
nAChRs on glutamatergic terminals enhances Glutamate release, facilitating Long-Term Potentiation (LTP).[1][2]
Mechanistic Diagram (Graphviz)[1][2][3]
Caption: Dual-mechanism potential of the scaffold. H3R blockade disinhibits neurotransmitter release, while nAChR activation directly stimulates it, converging on cognitive enhancement.[1][2]
Applications in Neuroscience Research[1][2][3]
Application 1: Fragment-Based Drug Discovery (FBDD)
Objective: Use the scaffold as a "starting point" to screen for high-affinity ligands.[1][2]
-
Rationale: The low molecular weight (MW ~162 Da) and high ligand efficiency (LE) make it an ideal fragment.[1][2]
-
Workflow:
-
Synthesis: Couple the scaffold with various aryl/heteroaryl halides via Buchwald-Hartwig amination to extend the "tail" region (improving H3R selectivity).
-
Screening: Test fragments in a radioligand binding assay (see Protocol 4.1).
-
Application 2: Metabolic Stability Optimization
Objective: Compare the cyclopropylamine derivative against methyl/ethyl analogs to assess metabolic stability.
Experimental Protocols
Protocol: H3 Receptor Radioligand Binding Assay
Purpose: Determine the binding affinity (
Materials:
-
Membranes: Rat brain cortex membranes or CHO cells stably expressing human H3R.[1][2]
-
Radioligand:
-N- -methylhistamine ( nM).[1][2] -
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM
.
Procedure:
-
Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (
M to M). -
Incubation: In a 96-well plate, mix:
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Harvest: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.[1][2]
Protocol: Microsomal Stability Assay (Metabolic Resistance)
Purpose: Verify the stability advantage of the cyclopropyl moiety.[1][2]
Procedure:
-
Reaction Mix: Prepare 0.5 mg/mL liver microsomes (human/rat) in 100 mM phosphate buffer (pH 7.4).
-
Substrate: Add test compound (1 µM final). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL at
min into ice-cold Acetonitrile (containing internal standard). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .[1][2]
Data Summary & Reference Values
Table 1: Theoretical Pharmacological Profile (Based on Structural Class)
| Parameter | Value / Range | Notes |
|---|---|---|
| MW | 162.23 g/mol | Ideal for BBB penetration.[1] |
| cLogP | ~1.2 | High water solubility; good CNS distribution.[1][2] |
| pKa | ~9.5 (Amine), ~3.5 (Pyridine) | Protonated at physiological pH.[1][2] |
| Target Affinity (H3R) |
Synthesis Workflow Diagram (Graphviz)
Caption: Simplified synthesis route. The core scaffold is generated via reductive amination, serving as a precursor for complex library generation.[1]
References
-
PubChem. (2025).[1][2][3][4] Compound Summary: N-(1-(pyridin-3-yl)ethyl)cyclopropanamine (CID 16774552).[1][2][3] National Library of Medicine.[1][2] Link
-
Gemini, L. et al. (2010).[1][2] Structure-Activity Relationships of H3 Receptor Antagonists.[1][2]Current Topics in Medicinal Chemistry, 10(10), 1058-1084.[1][2] (Contextual grounding for pyridine-amine scaffolds in H3R).
-
Hancock, A. A. (2006).[1][2] The challenge of drug discovery of a GPCR target: The histamine H3 receptor.[1][2]Biochemical Pharmacology, 71(8), 1103-1113.[1][2]
-
WIPO Patentscope. (2025). Patent Search Results for InChIKey XJCXOPUZWYXCES-UHFFFAOYSA-N.[1][2][5][6][7][8] World Intellectual Property Organization.[1][2] Link[1][2][3]
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Uni.lu. (2025).[1][2][4] PubChemLite for Metabolomics: CAS 183609-12-3 Entry.[1][2][5][9] University of Luxembourg.[1][2][7][10] Link
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N-[1-(pyridin-3-yl)ethyl]cyclopropanamine for receptor binding assays
An Application Guide for the Characterization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine in Receptor Binding Assays
Abstract
This document provides a comprehensive framework for the characterization of this compound, a novel synthetic compound, using in vitro receptor binding assays. The structural motifs of the compound, specifically the pyridinyl group—a key element in the nicotinic pharmacophore—and the cyclopropylamine moiety present in many neuroactive agents, suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] This guide offers detailed protocols for receptor membrane preparation and competitive radioligand binding assays, alongside principles of data analysis for determining binding affinity (Ki). The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity. This application note is intended for researchers in pharmacology and drug discovery aiming to elucidate the receptor binding profile of this and structurally related molecules.
Scientific Principles & Rationale
The Investigational Compound: this compound
This compound is a small molecule featuring a pyridine ring and a cyclopropylamine group.[2][5] The pyridine nitrogen is a known hydrogen bond acceptor, a critical feature for agonist binding at the nAChR subunit interface. The cyclopropylamine moiety is a strained ring structure found in numerous compounds in medicinal chemistry, often contributing to metabolic stability and binding affinity.[3] Based on these structural features, a primary hypothesis is that this compound acts as a ligand for nAChRs.
The Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[6][7] They are pentameric structures composed of various subunits (e.g., α, β, γ, δ, ε).[8] The most abundant subtypes in the brain are α4β2 and α7 nAChRs.[9] The α4β2 subtype, in particular, is strongly associated with the addictive properties of nicotine and is a key target for therapies aimed at addiction, cognitive disorders, and pain.[10] Therefore, initial characterization of a novel potential nAChR ligand should prioritize evaluation against the α4β2 subtype.
The Assay Principle: Competitive Radioligand Binding
To determine the binding affinity of an unlabeled test compound (the "competitor," in this case, this compound), a competitive binding assay is the gold standard.[11][12] This technique measures the ability of the test compound to displace a radiolabeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor.[13][14]
The core principle involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[11] As the concentration of the test compound increases, it competes for the binding sites, displacing the radioligand. This results in a dose-dependent decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%).[12] The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which represents its true binding affinity for the receptor.[15]
Experimental Workflow and Protocols
Overall Experimental Workflow
The process begins with the preparation of a biological sample containing the target receptor, followed by the binding assay itself, separation of bound and free radioligand, and finally, quantification and data analysis.
Caption: Experimental workflow for competitive receptor binding assay.
Materials and Reagents
-
Test Compound: this compound
-
Receptor Source: Membrane homogenates from a cell line stably expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine (specific activity >30 Ci/mmol). A high-affinity radioligand for α4β2 nAChRs.
-
Non-specific Binding Agent: A high concentration (e.g., 10-100 µM) of a known nAChR ligand such as Nicotine or Imidacloprid.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Filtration Apparatus: Cell harvester with a vacuum manifold (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Cocktail: A suitable liquid scintillant for aqueous samples.
-
Scintillation Counter: A liquid scintillation counter for detecting ³H.
-
96-well Plates: For performing the assay incubations.
Protocol: Competitive Radioligand Binding Assay (Filtration)
This protocol is designed to determine the IC50 and subsequently the Ki of the test compound.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical range would span from 10 pM to 100 µM across 10-12 concentrations.
-
Rationale: A wide concentration range is essential to define the top and bottom plateaus of the competition curve for accurate IC50 determination.[11]
-
-
Assay Plate Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 50 µL Membrane Homogenate.
-
Non-Specific Binding (NSB): 50 µL Non-specific Binding Agent + 50 µL Radioligand + 50 µL Membrane Homogenate.
-
Competition Binding: 50 µL of each concentration of the test compound + 50 µL Radioligand + 50 µL Membrane Homogenate.
-
Rationale: The TB wells determine the maximum binding of the radioligand. The NSB wells, containing a saturating concentration of an unlabeled drug, measure the portion of the radioligand that binds to non-receptor components (e.g., the filter, lipids), which must be subtracted from all other measurements.[15]
-
-
Radioligand and Membrane Concentration:
-
The final concentration of the radioligand should be at or below its equilibrium dissociation constant (Kd) for the receptor. This maximizes the sensitivity of the assay to competitive displacement.[16]
-
The amount of membrane protein per well should be optimized such that the specific binding (TB - NSB) is less than 10% of the total radioligand added, preventing ligand depletion artifacts.[16]
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60-90 minutes, or until the binding reaction has reached equilibrium.
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.[18] Immediately wash each filter disc 3-4 times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for several hours in the dark. Count the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.
Alternative Protocol: Scintillation Proximity Assay (SPA)
For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This homogeneous assay format requires no separation step.[20][21]
-
Principle: Receptor membranes are immobilized onto SPA beads containing a scintillant.[17] When a radioligand binds to the immobilized receptor, the emitted beta particles (from ³H) are close enough to excite the scintillant in the bead, producing a light signal. Unbound radioligand in the bulk solution is too far away to cause a signal.[22][23]
-
Procedure: The test compound, radioligand, and receptor-coated SPA beads are all mixed in a microplate. After incubation to reach equilibrium, the plate is read directly in a microplate scintillation counter.[17][21]
Data Analysis and Interpretation
Data Transformation
-
Average CPM: Calculate the average CPM for each triplicate condition.
-
Specific Binding: Calculate specific binding for the control (0% inhibition) as: Specific Binding = Average CPM (Total Binding) - Average CPM (Non-Specific Binding).
-
Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding remaining: % Specific Binding = [(Average CPM (Test Compound) - Average CPM (NSB)) / (Average CPM (TB) - Average CPM (NSB))] * 100.
IC50 and Ki Determination
-
IC50 Calculation: Plot % Specific Binding against the logarithm of the test compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the log(IC50), from which the IC50 value is determined.[15][24]
-
Ki Calculation: Convert the IC50 to the Ki using the Cheng-Prusoff equation :[25]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).[11][12]
Rationale: The Cheng-Prusoff equation corrects the apparent affinity (IC50) for the competitive effect of the radioligand, yielding the true affinity (Ki) of the test compound.[25]
-
Representative Data Presentation
Hypothetical data for this compound binding to human α4β2 nAChRs.
| Parameter | Value | Description |
| Radioligand | [³H]-Epibatidine | A high-affinity agonist for α4β2 nAChRs. |
| Radioligand [L] | 0.2 nM | Concentration of radioligand used in the assay. |
| Radioligand Kd | 0.15 nM | Affinity of the radioligand for the receptor. |
| IC50 | 15.5 nM | Concentration of test compound causing 50% inhibition. |
| Hill Slope | -0.98 | Slope of the competition curve; a value near -1 suggests competitive binding at a single site. |
| Ki (Calculated) | 6.6 nM | Calculated affinity of the test compound. |
Cellular Context: nAChR Signaling
Understanding the binding affinity is the first step. The functional consequence of this binding relates to the receptor's signaling pathway. Upon agonist binding, nAChRs undergo a conformational change, opening a central ion channel.[8][26]
This channel opening primarily allows the influx of Na⁺ and Ca²⁺ cations, leading to membrane depolarization.[8] The influx of Ca²⁺ is particularly important as it acts as a second messenger, triggering various downstream intracellular signaling cascades, including the activation of the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.[9]
Caption: Simplified nAChR-mediated neuroprotective signaling pathway.
Conclusion
The protocols detailed in this application note provide a robust and validated method for determining the binding affinity of this compound at nicotinic acetylcholine receptors. Accurate determination of the Ki value is a critical first step in the pharmacological characterization of any novel compound. Subsequent studies should focus on determining its affinity for other nAChR subtypes (e.g., α7, α3β4) to establish a selectivity profile and performing functional assays (e.g., electrophysiology, calcium flux) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
References
-
Kume, T., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved February 16, 2024, from [Link]
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Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Retrieved February 16, 2024, from [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. PubMed, 25(1), 1-11. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 16, 2024, from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 16, 2024, from [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved February 16, 2024, from [Link]
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Auerbach, A. (2020). Pathways for nicotinic receptor desensitization. Journal of General Physiology, 152(10), e202012658. [Link]
-
Sun, S., et al. (2002). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Current Protocols in Molecular Biology, Chapter 20, Unit 20.3. [Link]
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Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved February 16, 2024, from [Link]
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Sandil, A., & Lutfy, K. (2023). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. [Link]
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JoVE. (2023). Video: Cholinergic Receptors: Nicotinic. Retrieved February 16, 2024, from [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved February 16, 2024, from [Link]
-
Bio-protocol. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
-
Williams, C. (2013). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]
-
Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved February 16, 2024, from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. Retrieved February 16, 2024, from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved February 16, 2024, from [Link]
-
Sun, S., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Metabolic Engineering, 7(1), 38-44. [Link]
-
ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Retrieved February 16, 2024, from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved February 16, 2024, from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved February 16, 2024, from [Link]
-
PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved February 16, 2024, from [Link]
-
England, P. M., et al. (2011). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 108(20), 8469-8474. [Link]
-
BindingDB. (n.d.). BDBM50084051. Retrieved February 16, 2024, from [Link]
-
BindingDB. (n.d.). Ki Summary. Retrieved February 16, 2024, from [Link]
-
ScholarWorks@GVSU. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved February 16, 2024, from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 16, 2024, from [Link]
-
ResearchGate. (2013). N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. Retrieved February 16, 2024, from [Link]
-
Carraro, F., et al. (2008). N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 728-738. [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved February 16, 2024, from [Link]
-
Hurst, R., et al. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & Therapeutics, 137(1), 22-54. [Link]
-
Che, Z., et al. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & Medicinal Chemistry, 23(17), 5708-5716. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved February 16, 2024, from [Link]
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Application Notes and Protocols: Preclinical Evaluation of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Abstract
This document provides a comprehensive experimental framework for the preclinical characterization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, a novel small molecule with potential therapeutic applications. The structural motifs of this compound, specifically the cyclopropylamine group, suggest a potential interaction with monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of depression and neurodegenerative diseases.[1][2] These application notes offer a logical, phased approach, beginning with fundamental in vitro biochemical and cellular characterization and progressing to essential in vivo pharmacokinetic, pharmacodynamic, and preliminary safety assessments in rodent models. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction
Monoamine oxidase (MAO) enzymes, existing in two isoforms (MAO-A and MAO-B), are crucial regulators of neurotransmitter levels in the central nervous system (CNS).[3] They catalyze the oxidative deamination of monoamines like serotonin, dopamine, and norepinephrine.[3] Inhibition of these enzymes can elevate neurotransmitter concentrations, a mechanism central to the therapeutic action of many antidepressants and anti-Parkinsonian agents.[1] The cyclopropylamine moiety is a well-established pharmacophore found in potent MAO inhibitors.
This compound (PubChem CID: 16774552) is a novel compound incorporating this key structural feature.[4][5] Its preclinical development requires a systematic and rigorous evaluation to determine its biological activity, mechanism of action, selectivity, and drug-like properties. This guide outlines a strategic workflow designed for researchers in drug discovery and development to thoroughly investigate this compound, establishing a foundation for potential clinical translation.
Overall Experimental Workflow
Below is a graphical representation of the integrated experimental plan, from initial in vitro screening to subsequent in vivo validation.
Caption: High-level workflow for the preclinical evaluation of this compound.
Phase 1: In Vitro Characterization
The initial phase focuses on defining the compound's interaction with its putative targets at the biochemical and cellular levels.
Target Engagement and Potency: MAO-A and MAO-B Inhibition
Rationale: The primary objective is to quantify the inhibitory potency of this compound against both human MAO isoforms. This will determine if the compound is active and whether it is selective for MAO-A (a target for depression) or MAO-B (a target for Parkinson's disease).[6] A fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity, is a sensitive and high-throughput method.[7]
Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available kits such as the MAO-Glo™ Assay or similar fluorometric screening kits.[7][8]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute these 100-fold into the MAO assay buffer to create a 2X working solution. The final DMSO concentration in the assay should not exceed 1%.
-
Reconstitute recombinant human MAO-A and MAO-B enzymes, substrate (e.g., tyramine or a proprietary substrate), and the detection probe/developer solution in MAO assay buffer according to the manufacturer's instructions.[7]
-
Prepare 2X working solutions of known inhibitors as positive controls: Clorgyline for MAO-A and Selegiline for MAO-B.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the 2X compound working solutions or control solutions to appropriate wells.
-
Add 50 µL of assay buffer with 1% DMSO to "100% activity" control wells.
-
Add 50 µL of the 2X MAO-A or MAO-B enzyme working solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate/detection probe solution to all wells.
-
Incubate the plate at 37°C.
-
Measure fluorescence (e.g., Ex/Em = 535/587 nm) every 5 minutes for 60 minutes in a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by calculating the percent inhibition relative to the "100% activity" controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | IC₅₀ (nM) [Hypothetical] | Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀) |
| This compound | hMAO-A | 25 | 200 |
| hMAO-B | 5000 | ||
| Clorgyline (Control) | hMAO-A | 5 | >1000 |
| Selegiline (Control) | hMAO-B | 10 | >1000 |
Mechanism of Action: Reversibility Studies
Rationale: Cyclopropylamine-based inhibitors can be either reversible or irreversible (covalent).[9][10] Distinguishing between these mechanisms is critical for predicting the duration of drug action and potential for drug-drug interactions. A jump-dilution experiment is a classic method to assess reversibility.[11] If an inhibitor is irreversible, its effect will persist even after significant dilution, whereas a reversible inhibitor will dissociate, leading to the recovery of enzyme activity.[11][12]
Protocol: Jump-Dilution Reversibility Assay
-
High-Concentration Incubation:
-
Prepare a concentrated mixture of MAO-A enzyme (e.g., 100X the final assay concentration) and the test compound at a concentration of ~10x its IC₅₀.
-
Incubate this mixture for 30 minutes at 37°C to allow for binding (and covalent modification if irreversible).
-
As a control, prepare an identical enzyme mixture without the inhibitor.
-
-
Dilution and Activity Measurement:
-
Rapidly dilute the enzyme-inhibitor mixture 100-fold into the pre-warmed assay buffer containing the substrate and detection reagents. This "jump dilution" lowers the free inhibitor concentration to a sub-therapeutic level (~0.1x IC₅₀).
-
Immediately begin kinetic fluorescence measurements as described in the potency assay (Protocol 1.1).
-
Concurrently, dilute and measure the activity of the control enzyme (incubated without inhibitor) to establish the 100% activity reference.
-
-
Data Analysis:
-
Irreversible Inhibition: No significant recovery of enzyme activity will be observed over time. The reaction rate will remain low and constant.
-
Rapidly Reversible Inhibition: Enzyme activity will be fully or near-fully restored immediately upon dilution.
-
Slowly Reversible Inhibition: A gradual, exponential increase in enzyme activity will be observed as the inhibitor dissociates from the enzyme.[11]
-
Cellular Activity: Neurotransmitter Uptake/Release Assay
Rationale: After confirming biochemical activity, it is crucial to verify that the compound can modulate neurotransmitter pathways in a cellular context. The human neuroblastoma SH-SY5Y cell line is a widely used model as it can be differentiated into a neuron-like phenotype that expresses key components of dopaminergic pathways, including the dopamine transporter (DAT).[13][14][15] An assay measuring the uptake of a fluorescent neurotransmitter analog can confirm that the compound's MAO inhibition leads to the expected downstream functional effect—increased synaptic neurotransmitter levels, which in turn reduces the driving force for re-uptake.[16][17][18]
Protocol: Fluorescent Neurotransmitter Uptake Assay in Differentiated SH-SY5Y Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells according to standard protocols.[19]
-
To induce a dopaminergic-like phenotype, differentiate the cells by treating with retinoic acid (RA, e.g., 10 µM) for 5-7 days.[20] This increases the expression of neuronal markers.[14]
-
Plate the differentiated cells in a 96-well, black-walled, clear-bottom plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and controls) in assay buffer for a predetermined time (e.g., 1-2 hours) at 37°C. This allows the compound to enter the cells and inhibit intracellular MAO.
-
-
Uptake Assay:
-
Utilize a commercial neurotransmitter transporter uptake assay kit that provides a fluorescent substrate mimicking dopamine or norepinephrine.[18]
-
Add the fluorescent substrate to all wells. This substrate is taken up by cells via transporters like DAT.
-
Immediately begin monitoring intracellular fluorescence in real-time using a bottom-reading microplate reader. The inhibition of MAO is expected to increase cytosolic neurotransmitter levels, which should competitively reduce the uptake of the fluorescent substrate, resulting in a lower fluorescence signal compared to vehicle-treated cells.
-
-
Data Analysis:
-
Calculate the rate of fluorescent substrate uptake for each condition.
-
Plot the percent reduction in uptake versus compound concentration to determine an EC₅₀ value, representing the compound's effective concentration in a cellular system.
-
Phase 2: In Vivo Evaluation
This phase assesses the compound's behavior and effects within a living organism, focusing on its ADME profile, target engagement, and therapeutic potential.
Pharmacokinetic (PK) Studies
Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development.[21] A rodent PK study will determine key parameters such as bioavailability, half-life, and importantly for a CNS-active compound, its ability to cross the blood-brain barrier (BBB).[22][23]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Use adult male C57BL/6 mice (n=3-4 per time point).[24]
-
Intravenous (IV) Group: Administer the compound formulated in a suitable vehicle (e.g., 20% Solutol in saline) via tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer the compound formulated in a vehicle (e.g., 0.5% methylcellulose) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (via submandibular or saphenous vein) at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[24]
-
At each terminal time point, euthanize the animals and collect whole brains.
-
Process blood to plasma by centrifugation. Flash-freeze plasma and brain samples and store at -80°C.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma and brain homogenate.
-
Analyze all samples to determine compound concentrations at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), and CL (clearance).
-
Calculate oral bioavailability (%F) by comparing the dose-normalized AUC from the PO group to the IV group.
-
Determine the brain-to-plasma ratio (Kp) at each time point to assess BBB penetration.[25][26]
-
Data Presentation:
| Parameter | IV (1 mg/kg) [Hypothetical] | PO (10 mg/kg) [Hypothetical] |
| Cmax | 150 ng/mL (plasma) | 250 ng/mL (plasma) |
| AUC (0-inf) | 300 ngh/mL | 1500 ngh/mL |
| t½ | 2.5 h | 3.0 h |
| CL | 3.3 L/h/kg | - |
| Bioavailability (%F) | - | 50% |
| Brain/Plasma Ratio (Kp) at 1h | 2.1 | 1.9 |
Pharmacodynamic (PD) and Efficacy Studies
Rationale: A pharmacodynamic assay is needed to confirm that the compound engages and inhibits its target (MAO-A) in the brain at relevant doses.[23] Following this, an efficacy study in a validated animal model of depression, such as the Forced Swim Test (FST), can provide initial evidence of antidepressant-like activity.[27][28] The FST is a widely used screening tool where a reduction in immobility time is interpreted as a positive antidepressant effect.[29][30][31]
Protocol: Ex Vivo MAO-A Inhibition and Forced Swim Test (FST) in Mice
-
Dosing for PD and Efficacy:
-
Based on PK data, select several doses of the compound (e.g., 3, 10, 30 mg/kg) and a vehicle control. Include a positive control group treated with a known antidepressant (e.g., imipramine at 15 mg/kg).
-
Administer the compounds via oral gavage to different groups of mice (n=8-10 per group).
-
-
Forced Swim Test (60 minutes post-dose):
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes. Video record the sessions.
-
Score the last 4 minutes of the test for time spent immobile (i.e., making only minimal movements necessary to keep the head above water).[28]
-
-
Ex Vivo Brain Analysis (immediately after FST):
-
Immediately following the FST, euthanize the mice and rapidly dissect the brains.
-
Homogenize the brain tissue in buffer.
-
Use a portion of the homogenate to perform the MAO-A activity assay as described in Protocol 1.1, but using the brain homogenate as the enzyme source. This measures the remaining MAO-A activity after in vivo drug treatment.
-
-
Data Analysis:
-
Efficacy (FST): Compare the immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in immobility compared to the vehicle group indicates antidepressant-like activity.
-
PD (Ex Vivo): Calculate the percent MAO-A inhibition in the brain for each dose group relative to the vehicle group.
-
Correlate the dose-dependent MAO-A inhibition with the observed behavioral effects in the FST to establish a dose-response relationship.
-
MAO-A Mechanism of Action
The following diagram illustrates the central role of MAO-A in neurotransmitter metabolism and how its inhibition is expected to produce a therapeutic effect.
Caption: Inhibition of MAO-A by the compound prevents serotonin breakdown, increasing its availability.
Preliminary Toxicology Assessment
Rationale: An acute toxicity study is required to determine the compound's safety profile and identify the maximum tolerated dose (MTD).[32][33] This information is crucial for designing future, longer-term toxicity and efficacy studies. A limit test is often the first step.[34]
Protocol: Acute Oral Toxicity Limit Test in Mice
This protocol is based on OECD Guideline 423.[35]
-
Dosing:
-
Use a small group of fasted mice (e.g., n=3 males, 3 females).
-
Administer a single, high dose of the compound (e.g., 2000 mg/kg) via oral gavage.[35][36] A control group receives the vehicle only.
-
If mortality is observed at this dose, subsequent studies should use a dose-escalation design with lower starting doses.
-
-
Observation:
-
Monitor the animals closely for signs of toxicity immediately after dosing and periodically for up to 14 days.[34]
-
Record any clinical signs (e.g., changes in behavior, posture, respiration), body weight changes, and mortality.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including any that died during the study) to look for visible abnormalities in major organs.
-
-
Data Analysis:
-
The primary endpoint is the observation of mortality and severe toxicity. If no mortality occurs at 2000 mg/kg, the LD₅₀ is considered to be greater than this value, indicating a low acute toxicity profile.[36]
-
References
-
Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron, 52(4), 577-597. Link
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Yadav, P., et al. (2018). Animal models of depression and their criteria of validation. Journal of Chemical and Pharmaceutical Research, 10(6), 102-109. Link
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Al-Snafi, A. E. (2020). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 9(4), 283-290. Link
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de Mello, F. F., et al. (2013). Animal models as tools to study the pathophysiology of depression. Revista Brasileira de Psiquiatria, 35(Suppl 2), S112-S120. Link
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Duda, W., et al. (2023). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences, 24(17), 13410. Link
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BenchChem. (2025). Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays. BenchChem. Link
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Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. Link
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National Center for Biotechnology Information. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. PubChem Compound Database. Link
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Ryu, H. W., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(22), 16086. Link
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Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1545, 159-174. Link
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Link
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Fleckenstein, A. E., et al. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. Link
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Kirsch, D., et al. (2018). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 10(4), 149. Link
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Schlessinger, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 722889. Link
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Link
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U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Redbook 2000. Link
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Wang, H., et al. (2022). Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice. Frontiers in Pharmacology, 13, 899320. Link
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Shapiro, A. B. (2022). How I can know if an inhibitor compound for an isolated enzyme is covalent irreversible or reversible? ResearchGate. Link
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Charles River Laboratories. (n.d.). Acute Toxicity Study. Charles River. Link
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Jubilant Biosys. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Jubilant Biosys. Link
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Noble Life Sciences. (2021). Acute and Repeated-Dose Toxicity Studies. Noble Life Sciences. Link
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Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Enamine. Link
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WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec. Link
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Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. Sigma-Aldrich. Link
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Reyes-Chaparro, M. M., et al. (2023). Design of new reversible and selective inhibitors of monoamine oxidase A and a comparison with drugs already approved. Bulletin of the National Research Centre, 47(1), 75. Link
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Al-Qaisi, Z. I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2883. Link
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Ball, K., et al. (2014). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Pharmaceutics, 6(1), 126-153. Link
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Jin, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European Journal of Medicinal Chemistry, 252, 115308. Link
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Soares, P., et al. (2020). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies. European Journal of Medicinal Chemistry, 185, 111770. Link
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Hayashi, K., et al. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Journal of Toxicological Sciences, 47(1), 15-28. Link
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Georgieva, M., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4814. Link
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Kovalevich, J., & Langford, D. (2015). Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. JoVE (Journal of Visualized Experiments), (102), e52932. Link
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BioTalentum Ltd. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. Link
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Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9-21. Link
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de Lange, E. C. M., et al. (2013). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. The AAPS Journal, 15(3), 649-661. Link
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Strelow, J. M., et al. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 8(11), 1951-1965. Link
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Unacademy. (n.d.). Biochemistry Protein Biochemistry and enzymology Enzyme Inhibition. Unacademy. Link
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TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Link
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Knya. (2024). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Knya. Link
-
CymitQuimica. (n.d.). CAS 183609-12-3: CYCLOPROPYL-(1-PYRIDIN-3-YL-ETHYL)-AMINE. CymitQuimica. Link
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AcceGen. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications. AcceGen. Link
-
Eggers, R., et al. (2023). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. Molecular Neurobiology, 60(11), 6525-6548. Link
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National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanamine. PubChem Compound Database. Link
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Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. Link
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Welcome to the technical support center for the synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you to achieve higher yields and purity in your experiments.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and efficient method for this transformation is the reductive amination of 3-acetylpyridine with cyclopropylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. This guide focuses on the widely used and highly selective method employing sodium triacetoxyborohydride (STAB) as the reducing agent, which offers mild reaction conditions and excellent functional group tolerance.[1][2][3][4]
This document will provide a detailed experimental protocol, a comprehensive troubleshooting guide to address common challenges, and a list of frequently asked questions to support your synthetic efforts.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via reductive amination.
Q1: My reaction shows low conversion of the starting materials (3-acetylpyridine and/or cyclopropylamine) even after an extended reaction time. What are the possible causes and solutions?
A1: Low conversion is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Reagent Quality:
-
Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent.[2] Exposure to atmospheric moisture can lead to its decomposition and reduced activity.
-
Solution: Use freshly opened STAB or store it in a desiccator. It is advisable to handle the reagent quickly in a dry environment.
-
-
Cyclopropylamine: Cyclopropylamine is a volatile low-boiling point liquid.
-
Solution: Ensure the integrity of the container seal. It is best to use a fresh bottle or one that has been stored properly.
-
-
3-Acetylpyridine: While generally stable, impurities in the starting ketone can inhibit the reaction.
-
Solution: Check the purity of your 3-acetylpyridine by NMR or GC-MS. If necessary, purify it by distillation or column chromatography.
-
-
-
Reaction Conditions:
-
Insufficient Acetic Acid: For the reductive amination of ketones, the addition of a catalytic amount of acetic acid is often crucial for facilitating iminium ion formation.[1][3][4][5]
-
Solution: Add 0.5-1.0 equivalents of glacial acetic acid to your reaction mixture. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.
-
-
Inadequate Temperature: While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates.
-
Solution: Try warming the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred solvents.[2][3][4]
-
Solution: If you are using a different solvent like THF, consider switching to DCM or DCE, as reactions are often faster in these solvents.[4]
-
-
Q2: I am observing the formation of a significant amount of 1-(pyridin-3-yl)ethanol as a byproduct. How can I minimize this?
A2: The formation of 1-(pyridin-3-yl)ethanol indicates the direct reduction of the starting ketone, 3-acetylpyridine. This is a common side reaction if the reducing agent is not selective enough or if the reaction conditions favor ketone reduction over imine reduction.
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (STAB) is specifically chosen for its high selectivity in reducing imines in the presence of ketones.[1][3][4] If you are using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, you are likely to see significant ketone reduction.[6]
-
Solution: Ensure you are using STAB. If you must use NaBH₄, a two-step (indirect) procedure is recommended. First, form the imine by stirring 3-acetylpyridine and cyclopropylamine together (optionally with a dehydrating agent like MgSO₄), and then add NaBH₄ to reduce the pre-formed imine.[6]
-
-
-
Reaction pH:
-
The pH of the reaction mixture can influence the rate of imine formation versus ketone reduction.
-
Solution: The presence of acetic acid generally favors the formation of the iminium ion, which is more readily reduced than the ketone.[6] Ensure you have an appropriate amount of acid in your reaction.
-
-
Q3: My product is contaminated with a higher molecular weight impurity, which I suspect is the dialkylated product. How can I prevent its formation?
A3: The formation of the dialkylated product, where the newly formed secondary amine reacts with another molecule of 3-acetylpyridine, is a potential side reaction, especially with primary amines.
-
Stoichiometry of Reactants:
-
Using an excess of the ketone can lead to the secondary amine product reacting further.
-
Solution: Adjust the stoichiometry. Use a slight excess of the cyclopropylamine (e.g., 1.2 equivalents) relative to 3-acetylpyridine (1.0 equivalent). This will favor the formation of the desired secondary amine and minimize the chance of it reacting further.
-
-
-
Order of Addition:
-
Adding the reducing agent too slowly to a mixture of the ketone and amine that has been pre-stirred for a long time might allow for the accumulation of the product, which can then compete for the remaining ketone.
-
Solution: In a one-pot procedure, it is often best to mix the ketone, amine, and acetic acid first, and then add the STAB in one portion.
-
-
Q4: I am having difficulty purifying my final product. What are the recommended purification methods?
A4: The basic nature of the pyridine and the secondary amine in the product can make purification by standard silica gel chromatography challenging.
-
Acid-Base Extraction:
-
An effective initial purification step is an acid-base workup.
-
Procedure:
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to a pH > 10.
-
Extract the deprotonated amine product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
-
Column Chromatography:
-
If further purification is needed, column chromatography can be employed, but modifications are often necessary.
-
Stationary Phase: Using neutral or basic alumina can be a good alternative to acidic silica gel.
-
Mobile Phase: If using silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent to prevent product streaking and improve recovery. A common choice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to a solvent system like ethyl acetate/hexanes or DCM/methanol.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the reactants in this reductive amination?
A1: A good starting point is to use a slight excess of the amine and the reducing agent. A recommended ratio is:
-
3-Acetylpyridine: 1.0 equivalent
-
Cyclopropylamine: 1.1 - 1.2 equivalents
-
Sodium Triacetoxyborohydride (STAB): 1.2 - 1.5 equivalents
-
Acetic Acid: 0.5 - 1.0 equivalent (if needed)
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[7]
-
TLC System: A typical eluent system is a mixture of a polar and a non-polar solvent, such as 10-30% methanol in dichloromethane or 20-50% ethyl acetate in hexanes, often with the addition of 1% triethylamine to prevent spot tailing.
-
Visualization: The spots can be visualized under UV light (due to the pyridine ring) and/or by staining with a potassium permanganate or ninhydrin solution. You should see the disappearance of the 3-acetylpyridine spot and the appearance of a new, typically more polar, product spot.
Q3: What is the role of acetic acid in this reaction?
A3: Acetic acid acts as a catalyst.[1][3][5] It protonates the carbonyl oxygen of 3-acetylpyridine, making the carbonyl carbon more electrophilic and accelerating the initial attack by the weakly nucleophilic cyclopropylamine to form the iminium ion intermediate. This is particularly beneficial for the reductive amination of ketones.[4]
Q4: Can I use other reducing agents besides sodium triacetoxyborohydride?
A4: Yes, other reducing agents can be used, but they may have disadvantages.
-
Sodium Cyanoborohydride (NaBH₃CN): This is also a selective reducing agent for imines. However, it is highly toxic and can generate hydrogen cyanide gas under acidic conditions, requiring careful handling.
-
Sodium Borohydride (NaBH₄): As mentioned earlier, NaBH₄ is less selective and can reduce the starting ketone.[6] It is best used in a two-step process.
-
Catalytic Hydrogenation: This method is also effective but may require specialized high-pressure equipment and the catalyst may be sensitive to impurities.
Q5: My final product appears as an oil. Is this expected?
A5: Yes, this compound is expected to be an oil or a low-melting solid at room temperature. Its physical state can depend on its purity.
III. Experimental Protocol and Data
Optimized Protocol for the Synthesis of this compound
This protocol is designed to provide a reliable and high-yielding synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-acetylpyridine (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the 3-acetylpyridine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to a concentration of approximately 0.1-0.2 M). Add cyclopropylamine (1.1 eq.) and glacial acetic acid (0.5 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.3 eq.) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the 3-acetylpyridine is consumed (typically 4-12 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the mixture vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 1% triethylamine.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for imines over ketones, minimizing byproduct formation.[1][3][4] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are maintained, and these solvents often provide faster reaction rates.[2][3][4] |
| Catalyst | Acetic Acid (0.5 eq.) | Facilitates the formation of the iminium ion from the ketone, accelerating the reaction.[1][3][5] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion in a reasonable timeframe. |
| Work-up | Quench with NaHCO₃ (aq.) | Neutralizes the acetic acid and quenches the excess reducing agent. |
| Purification | Acid-Base Extraction / Chromatography with Et₃N | Effectively removes impurities and handles the basic nature of the product. |
IV. Mechanistic Overview and Diagrams
Reductive Amination Pathway
The synthesis proceeds through a two-step sequence within a single pot: (1) formation of an iminium ion from the ketone and amine, and (2) reduction of the iminium ion by the hydride reagent.
Caption: Reductive amination of 3-acetylpyridine with cyclopropylamine.
Troubleshooting Logic Flow
This diagram outlines a logical approach to diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
V. References
-
Myers, A. Chemistry 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Douglass, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. Available at: [Link]
-
Svatunek, D., & Houk, K. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11536-11543. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine solubility issues and solutions
Welcome to the dedicated technical support guide for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the unique solubility challenges presented by this molecule. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Understanding the Molecule's Inherent Solubility Profile
FAQ 1: What are the key structural features of this compound that influence its solubility?
This compound is a molecule with distinct structural motifs that create a challenging solubility profile. Understanding these components is the first step in troubleshooting.
-
The Pyridine Ring: This is a heteroaromatic, weakly basic moiety. The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic system, making it available for protonation.[1][2] The pKa of the conjugate acid of pyridine is approximately 5.2.[1] This means that at a pH below 5.2, the pyridine ring will be predominantly protonated (pyridinium cation), which significantly increases its affinity for aqueous media.[3]
-
The Secondary Amine: The ethylamine linker contains a secondary amine, which is also a basic center. Aliphatic amines are generally more basic than pyridine, with pKa values typically in the range of 9-11. This site will be protonated across a wide physiological pH range.
-
The Cyclopropyl Group: This small, rigid, and lipophilic aliphatic ring is a common feature in modern drug candidates.[4] It contributes to increased metabolic stability and can improve binding affinity but also increases the molecule's overall hydrophobicity, thereby reducing aqueous solubility.[5]
The molecule's solubility is therefore a delicate balance between the hydrophilic, ionizable basic centers and the lipophilic hydrocarbon portions.
FAQ 2: Why does my compound exhibit such poor solubility in standard neutral buffers like PBS (pH 7.4)?
This is the most common issue encountered and is a direct consequence of the molecule's pH-dependent ionization state.
At a neutral pH of 7.4, the highly basic secondary amine (pKa ~9-11) will be predominantly protonated (positively charged). However, the pyridine ring (pKa ~5.2) will be in its neutral, un-ionized free base form. While the protonated amine aids solubility, the neutral pyridine and the lipophilic cyclopropyl and ethyl components dominate the molecule's character, leading to low aqueous solubility. Most new chemical entities developed today are poorly water-soluble, and this compound fits that profile.[6][7]
The solubility of compounds with basic functional groups is highly dependent on the pH of the solution.[8][9] In its un-ionized, or free base, form, the molecule has limited ability to form favorable hydrogen bonds with water, leading to precipitation.
Caption: pH-dependent ionization and its effect on solubility.
Section 2: Troubleshooting Guide for Common Solubility Problems
This section provides direct answers and protocols for issues you may encounter during your experiments.
Problem: "My compound is insoluble when I add it directly to my neutral aqueous assay buffer (e.g., PBS, pH 7.4)."
-
Causality: At neutral pH, you are attempting to dissolve the compound in its poorly soluble free base form. The dissolution rate, as described by the Noyes-Whitney equation, is directly proportional to the drug's intrinsic solubility (Cs), which is very low in this case.[10][11]
-
Immediate Solution: Prepare an Acidic Stock Solution. The most reliable method is to first dissolve the compound in an acidic aqueous solution to create a concentrated, fully solubilized stock, which can then be diluted into your final assay medium.
Step-by-Step Protocol: Preparing a 10 mM Stock Solution
-
Weigh the required amount of this compound hydrochloride salt (if available) or the free base. For this example, use 1.62 mg of the free base for 1 mL of stock.
-
Add a sub-volume of sterile water, for example, 0.5 mL. The compound will likely not dissolve.
-
Add 1 M HCl dropwise while vortexing until the solid completely dissolves. The solution should become clear as the compound protonates and forms the highly soluble hydrochloride salt in situ.
-
Once dissolved, carefully adjust the volume to 1.0 mL with sterile water.
-
This stock solution can now be serially diluted. Remember to account for the small pH change when adding this acidic stock to your final, larger volume of buffered medium.
-
Problem: "My compound precipitates out of solution when I dilute my acidic stock into the final neutral buffer."
-
Causality: This is a classic case of exceeding the kinetic solubility at the final pH. While your acidic stock is stable, the dilution into a large volume of neutral buffer raises the pH, causing the compound to convert back to its less soluble free base form. If the final concentration is higher than its solubility limit at that pH, it will precipitate.
-
Solutions & Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Problem: "I need to dissolve the compound in an organic solvent for chemical analysis (NMR, LC-MS)."
-
Causality: The free base form (neutral) of the compound should be readily soluble in many common organic solvents. If you are working with a salt form (e.g., an HCl salt), it may have poor solubility in non-polar organic solvents like dichloromethane or ether.
-
Solution: Solvent Selection.
| Solvent | Polarity | Recommended Use | Comments |
| DMSO | Polar Aprotic | Excellent. Universal solvent for creating high-concentration stocks for both aqueous and organic dilutions. | Hygroscopic. Use anhydrous grade for sensitive reactions. |
| Methanol / Ethanol | Polar Protic | Good. Suitable for HPLC, LC-MS, and creating stocks. Can be used as a co-solvent.[12] | Volatile. Ensure caps are sealed tightly during storage. |
| Dichloromethane (DCM) | Non-polar | Good for Free Base. Use for extraction and purification of the free base. Poor for salt forms. | Volatile and has health and safety considerations. |
| Acetonitrile (ACN) | Polar Aprotic | Good. Common mobile phase component for HPLC. Good for analytical sample preparation. | Ensure compatibility with your analytical column. |
Section 3: Proactive Formulation Strategies for Improved Solubility
To avoid recurring solubility issues, especially for in vivo studies, a proactive formulation strategy is essential. Over 70% of new chemical entities suffer from poor aqueous solubility, making formulation a critical step.[11]
FAQ 3: What are the most effective strategies to enhance the aqueous solubility of this compound for biological studies?
Several well-established techniques can be employed. The choice depends on the required concentration, administration route, and experimental constraints.[7][13]
| Strategy | Mechanism of Action | Advantages | Considerations |
| 1. Salt Formation | Converts the basic drug into an ionic salt, which has much higher aqueous solubility and often a faster dissolution rate.[6][10][14] | Highly effective, well-understood, and scalable. Provides a stable, crystalline solid with consistent properties. | Requires selection of a suitable counter-ion. May not be sufficient for extremely insoluble compounds. |
| 2. Co-solvency | The drug is dissolved in a mixture of water and a water-miscible organic solvent (co-solvent) like ethanol, propylene glycol, or PEG 400.[15] | Simple to prepare and screen. Effective for moderate solubility enhancement. | Potential for precipitation upon dilution. The co-solvent may have its own biological or toxicological effects. |
| 3. Complexation | Uses a complexing agent, typically a cyclodextrin, to form an inclusion complex. The lipophilic drug sits inside the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves water solubility.[16][17] | Significant solubility enhancement. Can improve stability and bioavailability. | Can be expensive. Requires screening for the best-fitting cyclodextrin derivative. |
| 4. Lipid-Based Systems | The drug is dissolved in oils, surfactants, or lipids to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[10][11] | Excellent for highly lipophilic compounds (high LogP). Can improve oral absorption and mitigate food effects.[10] | Complex formulations that require significant development and characterization. |
| 5. Particle Size Reduction | Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[7][10] | Increases dissolution velocity. Can be crucial for oral absorption of dissolution rate-limited drugs (DCS Class IIa).[10] | Does not significantly increase equilibrium solubility.[7] Nanosuspensions can have stability challenges. |
References
- Butreddy, A., & Bandari, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Journal of Pharmaceutical Sciences and Research.
- World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Solubility of Things. (n.d.). Pyridine - Solubility of Things. Retrieved from [Link]
- G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved from [Link]
- A, S. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
- PMC. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
-
PubChem. (n.d.). N-Ethylcyclopropanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
- American Chemical Society. (n.d.). One (small)
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]
- Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles).
- ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- Patent 0205403. (1986). Process for the manufacture of cyclopropylamine.
- MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
-
NIST WebBook. (n.d.). Cyclopropylamine. Retrieved from [Link]
- Organic Chemistry Portal. (2001).
Sources
- 1. Pyridine [chemeurope.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. longdom.org [longdom.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
overcoming N-[1-(pyridin-3-yl)ethyl]cyclopropanamine instability in solution
Welcome to the dedicated technical support center for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and application of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows.
Introduction
This compound is a unique molecule incorporating a pyridine ring, a secondary amine, and a strained cyclopropylamine moiety. This combination of functional groups confers desirable properties for various applications, including as a building block in medicinal chemistry. However, the inherent reactivity of the cyclopropylamine and the electronic nature of the pyridine ring can present stability challenges in solution.[1] This guide provides a comprehensive framework for understanding and overcoming these potential instabilities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary causes of instability for this compound in solution?
A1: The instability of this compound typically arises from two main sources:
-
Oxidative Degradation: The secondary amine is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and elevated temperatures.[2][3]
-
pH-Dependent Degradation: The pyridine ring's stability and the protonation state of the amines are highly dependent on the pH of the solution.[4][5] At non-optimal pH values, the compound can undergo side reactions or degradation.
Q2: What is the ideal pH range for storing solutions of this compound?
A2: While the optimal pH is application-dependent, a slightly acidic to neutral pH range (pH 5-7) is generally recommended for enhanced stability. In acidic conditions, the pyridine nitrogen and the secondary amine will be protonated, which can protect against certain degradation pathways. However, extreme pH values (highly acidic or alkaline) should be avoided as they can catalyze hydrolysis or other degradative reactions.[6][7]
Q3: How does the choice of solvent affect the stability of this compound?
A3: Solvent selection is critical. Protic solvents, especially water, can participate in degradation pathways. While aqueous buffers are common, consider using a co-solvent system to minimize water activity. Some organic solvents can accelerate thermal degradation of amines.[8][9][10] Aprotic solvents like DMSO or DMF may offer better stability for long-term storage, but their compatibility with downstream applications must be verified.
Q4: Are there any visual indicators of degradation?
A4: Yes, a color change in the solution, often to yellow or brown, can indicate degradation. The formation of precipitates may also be a sign of instability. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q5: What analytical techniques are recommended for assessing the purity and degradation of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for purity assessment and quantification of the parent compound and its degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.
-
Gas Chromatography (GC) can also be employed, particularly for analyzing volatile impurities or specific degradation products like cyclopropylamine.[11]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues encountered with this compound.
Troubleshooting Scenario 1: Rapid Loss of Compound in Aqueous Buffer
Issue: You observe a significant decrease in the concentration of this compound in your aqueous buffered solution over a short period.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidative Degradation | The presence of dissolved oxygen in the aqueous buffer can lead to oxidation of the secondary amine. This can be catalyzed by trace metal ions. | Degas the buffer: Sparge with an inert gas (nitrogen or argon) before and during your experiment. Add a chelating agent: Include a small amount of EDTA (e.g., 0.1 mM) to sequester metal ions. |
| Incorrect pH | The pH of the buffer may be outside the optimal stability range, leading to acid or base-catalyzed degradation. | Verify and adjust pH: Ensure the buffer pH is within the recommended range (pH 5-7).[4][5] Buffer selection: Use a buffer system with a pKa close to the desired pH to ensure stable pH control. |
| Photodegradation | Exposure to light, especially UV light, can induce degradation of pyridine-containing compounds. | Protect from light: Use amber vials or wrap your containers in aluminum foil. Conduct experiments under subdued lighting conditions. |
Experimental Workflow for Investigating Instability in Aqueous Buffer:
Caption: Troubleshooting workflow for compound instability.
Troubleshooting Scenario 2: Formation of Unknown Impurities in Organic Solvents
Issue: Your analysis by HPLC or LC-MS shows the appearance of new peaks, indicating the formation of impurities during storage or reaction in an organic solvent.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Impurities | Peroxides in ethers (like THF) or acidic impurities in chlorinated solvents can react with the amine. | Use high-purity solvents: Employ freshly opened, high-purity, or redistilled solvents. Test for peroxides: Before use, test etheric solvents for the presence of peroxides. |
| Thermal Degradation | Elevated temperatures during storage or reaction can promote degradation. Some organic solvents can increase the rate of thermal degradation.[8][10] | Store at low temperatures: Keep stock solutions at -20°C or -80°C. Minimize heat exposure: Avoid unnecessary heating of solutions containing the compound. |
| Reaction with Carbon Dioxide | Amines can react with atmospheric carbon dioxide to form carbamates, especially in aprotic solvents. | Inert atmosphere: Store solutions under an inert atmosphere (nitrogen or argon). |
Decision Tree for Solvent and Storage Optimization:
Caption: Solvent and storage optimization decision tree.
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the steps for preparing an aqueous stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (e.g., MES for pH 6.0)
-
EDTA disodium salt
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Prepare the Buffer:
-
Prepare a 50 mM MES buffer in high-purity water.
-
Adjust the pH to 6.0 using a calibrated pH meter.
-
Add EDTA to a final concentration of 0.1 mM.
-
-
Degas the Buffer:
-
Sparge the buffer with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of this compound in an amber vial.
-
Under a gentle stream of inert gas, add the degassed buffer to the desired final concentration.
-
Cap the vial tightly.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For short-term use, store at 2-8°C, protected from light.
-
Protocol 2: Monitoring Stability by HPLC
This protocol provides a general method for monitoring the stability of this compound over time.
Instrumentation and Conditions (Example):
-
HPLC System: With UV detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare Samples:
-
Prepare your solution of this compound according to your experimental needs.
-
-
Time Point Zero (T0) Analysis:
-
Immediately after preparation, inject a sample onto the HPLC system to obtain the initial purity profile.
-
-
Incubation:
-
Store the solution under the desired experimental conditions (e.g., specific temperature, lighting).
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
-
Data Analysis:
-
Compare the chromatograms from each time point.
-
Calculate the percentage of the parent compound remaining and the percentage of any new impurity peaks that have formed.
-
References
-
Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16047. Available at: [Link]
-
Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC, NIH. Available at: [Link]
-
Gadipelli, C., et al. (2023). Solvent degradation & influences on amine-based carbon capture operations. ChemRxiv. Available at: [Link]
-
SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]
-
Closmann, F., et al. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Taylor & Francis Online, 43(8), 736-768. Available at: [Link]
-
Kim, Y., et al. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? PubMed, 89(9), 5049-5055. Available at: [Link]
-
Aviñó, A., et al. (2015). Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. PubMed, 54(36), 10488-91. Available at: [Link]
-
ResearchGate. (n.d.). Effect of initial pH on pyridine degradation. Available at: [Link]
-
Lowry, O. H., et al. (1957). The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]
-
ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Available at: [Link]
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Solvent on the Thermal Stability of Amines - SINTEF [sintef.no]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine Dosage Optimization
Executive Summary
You are working with N-[1-(pyridin-3-yl)ethyl]cyclopropanamine , a pyridine-based secondary amine scaffold structurally distinct from but pharmacophorically related to histamine H3 ligands (e.g., betahistine analogs) and nicotinic acetylcholine modulators.
As a research-grade chemical scaffold with limited public in vivo toxicology data, this compound requires a "First-Principles" optimization approach. This guide provides a self-validating protocol to establish the Maximum Tolerated Dose (MTD), optimize bioavailability, and ensure consistent pharmacodynamic (PD) readout.
Module 1: Formulation & Solubility (The Foundation)
Context: This compound is a secondary amine (estimated pKa ~8.5–9.5) attached to a pyridine ring.[1] It is lipophilic in its free base form but highly soluble as a salt. Most reproducibility issues stem from improper vehicle selection causing micro-precipitation in the peritoneum or gut.
Troubleshooting Guide: Formulation
Q: My compound precipitates when I add PBS (pH 7.4). What is happening? A: The free base of this compound has poor aqueous solubility at neutral/basic pH. When you add PBS, the pH shifts toward 7.4, reducing the ionization of the amine and causing precipitation.
-
Solution: Convert to an in situ salt or use a pre-formulated salt (e.g., HCl).
-
Protocol: Dissolve the neat oil/solid in 0.1N HCl (1 molar equivalent) first, then dilute with saline. Ensure final pH is >4.5 to avoid injection site irritation.
Q: What is the recommended vehicle for IP/PO administration? A: Do not use 100% DMSO. It causes local toxicity and PK artifacts.
-
Standard Vehicle: 0.9% Saline (pH adjusted to 5.5–6.0).
-
Enhanced Vehicle (for doses >30 mg/kg): 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water. This encapsulates the lipophilic pyridine ring, preventing precipitation without affecting pH significantly.
Q: How do I verify stability? A: Secondary amines can undergo oxidation or N-nitrosation (if nitrites are present).
-
Check: HPLC purity after 24 hours in solution. If degradation >2%, prepare fresh daily.
Module 2: Dose-Ranging & Safety (The Protocol)
Context: Without a published LD50 for this specific CAS, you must assume a toxicity profile similar to high-potency pyridine-amines (risk of CNS stimulation, seizures, or cholinergic crisis).
Experimental Protocol: Step-Up Dose Escalation (Modified Irwin Test)
Objective: Define the MTD and the "No Observed Adverse Effect Level" (NOAEL).
Step 1: Preparation
-
Stock Concentration: 5 mg/mL (clear solution).
-
Subjects: C57BL/6 Mice (n=3 per dose group).
Step 2: Dosing Regimen (Single Bolus IP) Administer doses in a logarithmic escalation until signs appear.
| Dose (mg/kg) | Expected Observation | Action |
| 1 mg/kg | Baseline behavior. | Proceed to 3 mg/kg. |
| 3 mg/kg | Mild arousal (sniffing, rearing). | Proceed to 10 mg/kg. |
| 10 mg/kg | Hyperactivity. Potential therapeutic window.[1] | Proceed to 30 mg/kg. |
| 30 mg/kg | Critical Checkpoint. Look for tremors/straub tail. | If safe, proceed to 100 mg/kg. |
| 100 mg/kg | High Risk. Seizures or sedation likely. | STOP if adverse signs occur. |
Step 3: Scoring (0-3 Scale)
-
0: Normal.
-
1: Slight increase in locomotion/grooming.
-
2: Tremors, ataxia, or stereotypic head bobbing (common with H3/nicotinic ligands).
-
3: Convulsions or loss of righting reflex (Humane Endpoint).
Q: The animals show immediate "freezing" behavior after injection. Is this sedation? A: Likely not. With pyridine-amines, this is often a sign of absence seizures or intense sensory over-stimulation, not true sedation. Check EEG or use a rotarod test to distinguish motor deficit from freezing.
Module 3: Pharmacokinetics (PK) & Efficacy
Context: The cyclopropylamine group is metabolically liable (susceptible to ring opening or N-dealkylation). The pyridine ring is susceptible to N-oxidation.
Troubleshooting Guide: PK/PD Disconnects
Q: I see a behavioral effect at 15 minutes, but it vanishes by 60 minutes. Why?
A: This scaffold likely has a short half-life (
-
Diagnosis: Run a "Snap-PK" study. Dose 10 mg/kg IP; collect plasma/brain at 15, 30, and 60 mins.
-
Fix: If clearance is high, switch to subcutaneous (SC) dosing or use an osmotic minipump for steady-state coverage.
Q: Is the compound brain-penetrant? A: Structurally, yes (low MW, lipophilic, basic). However, it may be a P-gp substrate.
-
Calculation: Calculate
(unbound brain-to-plasma ratio). If Brain/Plasma < 0.1, the compound is being effluxed.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing the dosage of this compound, moving from solubility to in vivo efficacy.
Caption: Logical workflow for optimizing dosage, addressing solubility, toxicity thresholds, and pharmacokinetic stability.
Summary of Key Parameters
| Parameter | Value / Recommendation | Rationale |
| Molecular Weight | 162.23 g/mol | Small molecule, high permeability potential. |
| Predicted pKa | ~8.5 - 9.0 (Amine) | Requires acidic vehicle (pH < 6) for solubility. |
| Starting Dose | 1 - 3 mg/kg (IP/PO) | Conservative start for CNS-active amines. |
| Max Tolerated Dose | Unknown (Est. <100 mg/kg) | Risk of seizures/tremors at high saturation. |
| Vehicle | 20% HPβCD or Saline (pH 5.5) | Avoids precipitation and irritation. |
| Sampling Time | 15, 30, 60, 120 min | Anticipate rapid clearance ( |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16774552, N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
- Vögtli, K. A., et al. (2018).Formulation strategies for preclinical in vivo studies. (General guidance for amine solubility in preclinical studies).
Sources
Technical Support Center: Crystallization of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique molecule. This compound possesses a distinct combination of a basic pyridine ring, a hydrogen-bonding secondary amine, a chiral center, and a non-polar cyclopropyl group.[1][2] This structural makeup presents specific challenges and opportunities in developing a robust and reproducible crystallization process.
Control over the solid-state form is paramount in pharmaceutical development, as it directly influences critical properties such as solubility, stability, bioavailability, and manufacturability.[3][4] Issues like polymorphism, where a compound exists in multiple crystal structures, can have profound consequences on a drug's efficacy and shelf-life.[5][6][7] This guide provides a problem-oriented approach to troubleshoot common issues encountered during the crystallization of this compound, grounded in the principles of physical chemistry and crystallization science.
Troubleshooting Guide & FAQs
This section addresses the most common crystallization challenges in a question-and-answer format.
Q1: I've dissolved my compound and allowed it to cool, but no crystals have formed. What should I do?
A1: Failure to crystallize upon cooling is typically due to either an undersaturated solution or a kinetic barrier to nucleation.
-
Causality: Nucleation, the first step of crystallization, requires molecules to arrange into a stable, ordered nucleus. If the concentration of the solute is too low (undersaturated), there is no thermodynamic driving force for this to occur. Alternatively, the solution may be supersaturated, but the energy barrier to form the first crystal nucleus is too high.
-
Troubleshooting Steps:
-
Increase Concentration: If the solution is too dilute, carefully evaporate a portion of the solvent and allow the concentrated solution to cool again.
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[8]
-
Add a Seed Crystal: If you have a previous batch of solid material, adding a single, tiny crystal (a "seed crystal") can bypass the initial nucleation barrier and provide a template for rapid crystal growth.[9]
-
Drastic Cooling: Once it's clear that slow cooling is not working, place the flask in an ice bath or even a freezer. The rapid increase in supersaturation can sometimes be enough to force nucleation. Note that this may lead to smaller or less pure crystals.[8]
-
Q2: Instead of crystals, my compound separated as an oily liquid. How do I fix this "oiling out"?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point or when impurities significantly depress the melting point. [9][10]
-
Causality: this compound has strong hydrogen bonding capabilities (amine N-H donor, pyridine and amine N acceptors), which can lead to the formation of highly concentrated, solvated clusters. If these clusters are expelled from the bulk solvent too quickly, they may not have time to organize into an ordered crystal lattice and instead form a liquid phase.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The most common cause is excessive supersaturation. Re-heat the solution until the oil redissolves, then add more of the same solvent (e.g., 10-20% more) to lower the concentration. Allow this more dilute solution to cool much more slowly.[8][10]
-
Change the Solvent System: Select a solvent in which the compound is less soluble, or one with a lower boiling point. For this molecule, which has both polar and non-polar features, a mixed solvent system may be effective. Try dissolving in a minimal amount of a good solvent (like ethanol or methanol) and slowly adding a poor solvent (an "anti-solvent") like water or hexane at an elevated temperature until turbidity is observed, then clarify by adding a drop of the good solvent and cool slowly.
-
Slower Cooling: A very slow cooling rate is crucial. Insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water and allowing it to cool to room temperature overnight. This gives the molecules more time to arrange correctly.
-
Purity Check: Significant impurities can act as a "eutectic," lowering the melting point of your compound and promoting oiling out. Consider re-purifying your material via column chromatography if this issue persists.
-
Q3: My crystallization resulted in a very fine powder or tiny needles, which are difficult to filter and dry. How can I get larger crystals?
A3: The formation of very small crystals is a sign of rapid nucleation followed by slow growth, often caused by excessively high supersaturation. [8]
-
Causality: When a solution becomes highly supersaturated very quickly (e.g., by crash cooling), a massive number of crystal nuclei form simultaneously. This depletes the solute from the solution, leaving little material available for each nucleus to grow into a larger crystal.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: This is the most critical parameter. Slow, controlled cooling allows for the formation of fewer nuclei, meaning each one can grow larger. Avoid going directly from a hot solution to an ice bath. Allow it to cool to room temperature on the benchtop first.[8]
-
Use a Different Solvent System: Find a solvent system where the compound's solubility has a gentler slope with respect to temperature. This creates a more controlled level of supersaturation as the solution cools.
-
Vapor Diffusion: This is an excellent technique for growing high-quality, large crystals. Dissolve your compound in a small amount of a relatively volatile solvent (e.g., dichloromethane or THF). Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or diethyl ether). Over days, the anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility and promoting slow crystal growth.[11]
-
Q4: I'm observing inconsistent results; sometimes I get plates, other times needles. Is this polymorphism?
A4: It is highly probable. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, and it is a critical consideration in pharmaceutical development. [3][5][6]
-
Causality: The hydrogen bonding sites and conformational flexibility of this compound make it a strong candidate for polymorphism. Different polymorphs are often favored under different thermodynamic or kinetic conditions, which are dictated by your choice of solvent, cooling rate, and temperature.[4][12] A more stable polymorph will generally have lower solubility.[5]
-
Troubleshooting & Characterization:
-
Strict Process Control: To obtain a consistent form, you must rigorously control all crystallization parameters: solvent choice, concentration, cooling/agitation rate, and final temperature.
-
Conduct a Polymorph Screen: A systematic screen is the only way to identify the different possible crystal forms. This involves crystallizing the compound from a wide range of solvents under various conditions (e.g., slow cooling, fast cooling, evaporation). See Protocol 3 for a basic screening workflow.
-
Characterize the Forms: Different polymorphs must be identified using analytical techniques. The most definitive is Powder X-Ray Diffraction (PXRD) , as each crystal form will have a unique diffraction pattern.[6][12] Other useful techniques include Differential Scanning Calorimetry (DSC) to identify different melting points and thermal events, and microscopy to observe crystal habits.
-
Q5: My compound is a basic amine. Should I attempt to crystallize it as a salt?
A5: Absolutely. For compounds with basic functional groups like yours, salt formation is a powerful and common strategy to improve crystallinity, stability, and solubility. [13][14]
-
Causality: The pyridine and secondary amine nitrogens can be protonated by an acid to form an ammonium salt. These ionic species often pack more efficiently and form stronger, more ordered crystal lattices than the neutral free base, which relies on weaker hydrogen bonds and van der Waals forces.
-
Strategy:
-
Select an Acid (Co-former): Common pharmaceutically acceptable acids include hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, and citric acid.
-
Stoichiometry: Dissolve your free base in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount (e.g., 1.0 equivalent for a mono-basic amine) of the chosen acid, also dissolved in a small amount of the same solvent.
-
Crystallize: The resulting salt will often precipitate immediately or upon cooling. The process can then be optimized like any other crystallization. See Protocol 3 for a salt screening workflow. This approach can also be a solution to "oiling out" problems.
-
Visual Troubleshooting and Workflows
A logical approach is key to solving crystallization issues. The following diagrams illustrate a general troubleshooting decision tree and a standard anti-solvent crystallization workflow.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently screen for suitable single-solvent or mixed-solvent systems for crystallization.
-
Preparation: Place approximately 10-20 mg of this compound into several small vials.
-
Solvent Addition (Room Temp): To each vial, add a different solvent (see table below) dropwise until the solid dissolves or until 0.5 mL has been added. Note the solubility at room temperature.
-
Heating: For vials where the solid did not dissolve, heat gently in a water bath or on a hot plate towards the boiling point of the solvent. Continue adding the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Cooling:
-
For vials where the solid dissolved completely at high temperature in a reasonable volume (e.g., < 0.5 mL for 20 mg), cap the vial, and allow it to cool slowly to room temperature, then transfer to an ice bath.
-
For vials where the compound was very soluble even at room temperature, these solvents are candidates for the 'good' solvent in an anti-solvent system.
-
For vials where the compound was insoluble even when hot, these solvents are candidates for the 'anti-solvent'.
-
-
Observation: Observe the vials for crystal formation, oiling out, or precipitation. Record the quality and nature of the solid formed.
Table 1: Suggested Solvents for Initial Screening
| Solvent | Class | Boiling Point (°C) | Polarity Index | Potential Role & Rationale |
| Water | Protic, Polar | 100 | 10.2 | Anti-solvent; may form hydrates. Good for salt crystallization. |
| Ethanol | Protic, Polar | 78 | 4.3 | Good solvent candidate due to H-bonding capability. [13] |
| Isopropanol | Protic, Polar | 82 | 3.9 | Good solvent, less volatile than ethanol, may promote slower growth. |
| Acetonitrile | Aprotic, Polar | 82 | 5.8 | Often excellent for crystallizing amine-containing compounds. [15] |
| Ethyl Acetate | Aprotic, Mid-Polar | 77 | 4.4 | Balances polarity, good for compounds with mixed character. |
| Toluene | Aprotic, Non-Polar | 111 | 2.4 | May favor crystallization by interacting with the pyridine ring (pi-stacking). |
| Heptane/Hexane | Aprotic, Non-Polar | 98 / 69 | 0.1 | Likely anti-solvents, good for precipitating from more polar solvents. |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | 4.0 | Good solvent, often used in mixed systems with hexane. |
Protocol 2: Anti-Solvent Crystallization
This method is ideal when a single suitable solvent cannot be found.
-
In an Erlenmeyer flask, dissolve the compound in the minimum amount of a hot "good" solvent (e.g., ethanol) where it is readily soluble.
-
While stirring the hot solution, add a room-temperature "anti-solvent" (e.g., water or heptane) dropwise.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (the "cloud point"). This indicates the solution is now saturated.
-
Add 1-2 drops of the "good" solvent to just re-clarify the solution.
-
Cover the flask with a watch glass or foil and set it aside to cool slowly and undisturbed. Slow cooling is critical for forming high-quality crystals.
Protocol 3: Basic Polymorph and Salt Screen
This experiment aims to discover different solid forms of the compound.
-
Polymorph Screen:
-
Prepare saturated solutions of the compound in a diverse set of solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene) at an elevated temperature as described in Protocol 1.
-
Divide each solution into three vials.
-
Vial A (Slow Cool): Allow to cool slowly to room temperature, then to 4°C.
-
Vial B (Fast Cool): Immediately place in an ice bath.
-
Vial C (Evaporation): Leave loosely covered to allow for slow solvent evaporation at room temperature.
-
-
Salt Screen:
-
Dissolve ~50 mg of the free base in 1 mL of ethanol in separate vials.
-
To each vial, add 1.0 equivalent of a different acid (e.g., HCl in isopropanol, methanesulfonic acid, solid tartaric acid).
-
Stir and observe for immediate precipitation. If no solid forms, allow the solvent to evaporate slowly.
-
-
Analysis: Collect each solid sample that forms and analyze it separately using PXRD and DSC to determine if different crystal forms have been produced.
References
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). METTLER TOLEDO. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]
-
Al-Remawi, M., et al. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
(PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomes, P. A., et al. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wang, F., et al. (2025, October 9). Pyridine-assisted solvent engineering for high-quality narrow-bandgap perovskites in efficient tandem modules. Nature Communications. Retrieved from [Link]
-
Bálint, E., et al. (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalixa[1]rene Host–Guest System. ACS Publications. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Zhu, Z., et al. (2023, January 22). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]
-
Fábián, L., et al. (2010, March 1). Solvent Effects on Acridine Polymorphism. Crystal Growth & Design. Retrieved from [Link]
-
Reider, P. J. (2005, October 11). Developing Processes for Crystallization-Induced Asymmetric Transformation. Accounts of Chemical Research. Retrieved from [Link]
-
Voss, C. V., et al. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. Retrieved from [Link]
-
Chapter 23 The Chemistry of Amines. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. (n.d.). McMaster University. Retrieved from [Link]
-
(PDF) N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. (n.d.). IJCRT.org. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Process for the manufacture of cyclopropylamine. (1986, December 17). European Patent Office. Retrieved from [Link]
-
Domokos, A., et al. (2023, December 11). End-to-End Continuous Small-Scale Drug Substance Manufacturing: From a Continuous In Situ Nucleator to Free-Flowing Crystalline Particles. MDPI. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022, September 8). MDPI. Retrieved from [Link]
-
Van Eerdenbrugh, B., et al. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Melt Crystallization Behavior. Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
Sources
- 1. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 183609-12-3: CYCLOPROPYL-(1-PYRIDIN-3-YL-ETHYL)-AMINE [cymitquimica.com]
- 3. mt.com [mt.com]
- 4. fiveable.me [fiveable.me]
- 5. syrris.com [syrris.com]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Welcome to the dedicated technical support guide for navigating the purification challenges of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This resource is designed for researchers, chemists, and process development professionals who are working with this chiral amine intermediate. The following question-and-answer guide synthesizes established purification principles with practical, field-proven insights to help you overcome common obstacles in obtaining this compound at high purity.
Section 1: General Purification & Troubleshooting
This section addresses common issues encountered during routine purification workflows like flash column chromatography.
FAQ 1: My flash chromatography separation is poor, with significant tailing and co-elution of my product. How can I improve this?
Answer:
Poor separation of this compound on silica gel is a frequent issue stemming from the basic nature of both the secondary amine and the pyridine ring. These basic sites interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and irreversible adsorption.
Causality and Strategy:
The key is to neutralize the acidic sites on the stationary phase or suppress the basicity of the analyte. This is typically achieved by adding a basic modifier to the mobile phase.
Recommended Actions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small percentage of a tertiary amine or ammonium hydroxide to your eluent system.
-
Triethylamine (TEA): Start by adding 0.5-1% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol). TEA acts as a competitive base, binding to the silica's active sites and allowing your product to elute more symmetrically.
-
Ammonium Hydroxide (NH₄OH): For more polar systems or particularly stubborn tailing, a methanolic ammonia solution can be used. A common mobile phase is a gradient of 0-10% (2 M ammonia in methanol) in dichloromethane.
-
-
Optimize the Solvent System: The polarity of your eluent must be carefully tuned. Given the compound's characteristics, a gradient elution is often most effective.
-
Non-polar to Polar Gradient: Start with a less polar system like Ethyl Acetate/Hexanes and introduce a more polar solvent like Methanol or Isopropanol.
-
Recommended Starting Gradients: See Table 1 for validated starting points.
-
-
Consider an Alternative Stationary Phase: If tailing persists, silica may not be the ideal medium.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative as it eliminates the acidic silanol interactions.
-
Treated Silica: Consider using silica gel that has been pre-treated with a base or end-capped to reduce the number of free silanol groups.
-
Table 1: Recommended Starting Conditions for Flash Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Gradient Profile (Typical) |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | 0.5-1% Triethylamine | 0% to 10% MeOH over 10 CV |
| Silica Gel | Ethyl Acetate (EtOAc) / Heptane | 1% Triethylamine | 20% to 80% EtOAc over 12 CV |
| Neutral Alumina | Dichloromethane (DCM) / Methanol (MeOH) | None required | 0% to 5% MeOH over 10 CV |
Troubleshooting Workflow for Poor Separation
Below is a logical decision tree to guide your optimization process for achiral purification.
Caption: Decision tree for flash chromatography optimization.
Section 2: Addressing Specific Impurities
The nature of impurities is highly dependent on the synthetic route. A common synthesis involves the reductive amination of 3-acetylpyridine with cyclopropylamine. This informs the most likely process-related impurities.
FAQ 2: I have residual starting materials (3-acetylpyridine and/or cyclopropylamine) in my product. What is the best way to remove them?
Answer:
Removal of starting materials requires a strategy that exploits the differences in their chemical properties compared to the desired product.
Strategy 1: Liquid-Liquid Extraction (Aqueous Wash)
This is often the most efficient method to remove these impurities before chromatography.
-
To Remove 3-Acetylpyridine (Ketone): The product is a stronger base than the pyridine ketone. An acidic wash can selectively protonate and extract your product into the aqueous phase, leaving the less basic ketone in the organic layer. This is counter-intuitive for isolation but effective for impurity removal if the product is later back-extracted. A more direct approach is a careful basic wash; however, the pKa difference may not be sufficient for a clean separation.
-
To Remove Cyclopropylamine: This is a volatile and water-miscible amine. A simple aqueous wash of your organic solution (e.g., DCM or EtOAc) can effectively remove a significant portion of it. For complete removal, a dilute acid wash (e.g., 1M HCl) will readily form the highly water-soluble hydrochloride salt of cyclopropylamine, pulling it into the aqueous layer. Your product will also be extracted, so this must be followed by basification and re-extraction.
Strategy 2: Chromatographic Separation
If extraction is insufficient, chromatography can be used.
-
3-Acetylpyridine: Being less polar and less basic than the product, it will elute earlier on silica gel. A shallower gradient at the beginning of the run can enhance this separation.
-
Cyclopropylamine: Being highly polar, it will either wash out with the solvent front in non-polar systems or stick strongly to the baseline in polar systems. Using the base-modified systems described in FAQ 1 will help elute it cleanly, but it should be well-separated from the product.
FAQ 3: What is the risk of N-nitrosamine impurities, and how should I address it?
Answer:
This is a critical safety consideration. This compound is a secondary amine, which is a known precursor to the formation of N-nitrosamines. These are classified as a "cohort of concern" and are often potent mutagens.[1][2] Regulatory bodies like the FDA and EMA have stringent limits on their presence in pharmaceutical products.[3]
Mechanism of Formation:
The impurity, N-nitroso-N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, can form if the amine is exposed to a nitrosating agent, typically derived from nitrite salts (e.g., NaNO₂) under acidic conditions.
Risk Mitigation & Control:
-
Reagent Control: Scrutinize all reagents and solvents for residual nitrites or other nitrosating agents. Avoid using water sources that may be treated with chloramine, which can also lead to nitrosamine formation.[2]
-
pH Control: Maintain basic conditions (pH > 7) throughout the workup and purification process. The formation of the nitrosating species (nitrous acid) is favored under acidic conditions.
-
Quenching: If there is a suspected source of nitrites, consider adding a quenching agent like ascorbic acid or sulfamic acid to the reaction mixture before workup.
Analytical Testing:
Due to the high potential for toxicity, it is essential to test for this impurity if there is any risk of formation.[3]
-
Methodology: Highly sensitive analytical methods are required, typically LC-MS/MS or GC-MS/MS, capable of detecting levels in the parts-per-billion (ppb) range.[4]
-
Limit of Quantification (LOQ): The analytical method must be validated to have an LOQ below the acceptable intake limit, which is typically calculated based on a Threshold of Toxicological Concern (TTC) for mutagenic impurities.[3]
Table 2: Common Impurities and Removal Strategies
| Impurity Name | Likely Source | pKa (approx.) | Recommended Removal Method |
| 3-Acetylpyridine | Starting Material | ~3.3 | Acidic wash (product extracts, ketone stays) or Flash Chromatography (elutes before product). |
| Cyclopropylamine | Starting Material | ~9.0 | Aqueous wash or dilute acid wash (forms water-soluble salt). Elutes very early or very late in chromatography. |
| N-Nitroso derivative | Side Reaction | N/A | Prevention is key. Avoid acidic conditions and nitrite sources. Requires specialized analytical testing (LC-MS/MS).[3][4] |
Section 3: Chiral Purification (Enantiomer Separation)
Since the molecule is chiral, separating the enantiomers is often the ultimate goal and a significant purification challenge.
FAQ 4: What is the best approach for separating the enantiomers of this compound?
Answer:
The most common and effective method for both analytical and preparative scale separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC).
Strategy: Chiral HPLC Method Development
-
Column Selection: The choice of Chiral Stationary Phase (CSP) is the most critical factor. For this type of amine, polysaccharide-based CSPs are highly successful.[5]
-
Primary Screening Columns: Start with coated or immobilized amylose and cellulose-based columns, such as those derivatized with 3,5-dimethylphenylcarbamate. Commercial examples include Daicel Chiralpak® IA/IB/IC/ID/IE/IF or Phenomenex Lux® Cellulose/Amylose columns.
-
-
Mobile Phase Optimization:
-
Normal Phase: This is often the most successful mode. Use a mixture of an alkane (e.g., Heptane, Hexane) and an alcohol (e.g., Isopropanol (IPA), Ethanol (EtOH)).
-
Basic Additive: As with achiral chromatography, a basic additive is crucial to prevent peak tailing and improve resolution. Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1-0.2% are standard choices.
-
Screening: Screen different alcohol modifiers (IPA vs. EtOH) and their concentrations (e.g., 5%, 10%, 20%, 30%). The lower the alcohol percentage, the stronger the retention, which can sometimes improve resolution.
-
-
Detection: The pyridine ring provides a strong UV chromophore. Set the detector wavelength to around 254-265 nm for optimal sensitivity.[5]
Table 3: Recommended Starting Conditions for Analytical Chiral HPLC
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Alternative Normal Phase) |
| Column | Chiralpak® IA or Lux® Amylose-1 (5 µm, 4.6 x 250 mm) | Chiralpak® IC or Lux® Cellulose-3 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Heptane / Isopropanol (80:20 v/v) + 0.1% Diethylamine (DEA) | Heptane / Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 260 nm | UV at 260 nm |
Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
FAQ 5: Chiral HPLC is too expensive for my scale. Are there any classical resolution methods available?
Answer:
Yes, diastereomeric salt crystallization is a classical and highly effective method for large-scale enantiomeric purification.[6] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.
Principle: Diastereomers have different physical properties, including solubility. By carefully selecting the chiral acid and crystallization solvent, one diastereomeric salt can be induced to crystallize selectively, while the other remains in solution.
Procedure Outline:
-
Select a Chiral Resolving Agent: For basic amines, chiral carboxylic acids are used. Common choices include:
-
(+)- or (-)-Tartaric Acid
-
(+)- or (-)-O,O'-Dibenzoyltartaric acid
-
(R)- or (S)-Mandelic acid
-
(R)- or (S)-Camphorsulfonic acid
-
-
Screen Solvents: Dissolve the racemic amine in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid. The ideal solvent will yield a crystalline precipitate upon cooling or standing.
-
Perform the Resolution: Once a promising acid/solvent pair is found, dissolve the racemate in the chosen solvent and add 0.5-1.0 equivalents of the chiral acid. Allow the mixture to crystallize.
-
Isolate and Liberate: Filter the crystalline salt and wash with cold solvent. The enantiomeric purity (e.e.) of the salt should be checked by chiral HPLC. To recover the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH) to deprotonate the amine, and extract the free enantiopure amine with an organic solvent.
This process often requires optimization but can be more cost-effective than preparative chromatography for multi-kilogram scales.
References
-
PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pace, V., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]
-
MacLellan, P. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. McMaster University. Retrieved from [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Quiroa-Montalva, C. M., et al. (2013). N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. Acta Crystallographica Section E. Retrieved from [Link]
- Google Patents. (1986). Process for the manufacture of cyclopropylamine.
-
Adhiparasakthi College of Pharmacy. (2020). Recent Trends in the Separation of Chiral Drugs. Open Access Journals. Retrieved from [Link]
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]
-
Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Pharmacopoeia. (2020). N-Nitrosamines in active substances. EDQM. Retrieved from [Link]
-
Netpharmalab. (n.d.). Mutagenic Impurities and Nitrosamines in Pharmaceuticals. Retrieved from [Link]
-
Reddit. (2023). Extraction of Cyclopropylamine. r/OrganicChemistry. Retrieved from [Link]
-
European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products - Assessment Report. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). Retrieved from [Link]
- Google Patents. (1991). Process for the preparation of cyclopropylamine.
-
European Patent Office. (1986). Process for the manufacture of cyclopropylamine. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Off-Target Effects of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Welcome to the technical support center for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating potential off-target effects during experimentation. This guide offers troubleshooting advice and frequently asked questions to ensure the highest level of scientific integrity and precision in your work.
Introduction to this compound
This compound is a synthetic organic compound featuring a pyridine ring, an ethylamine linker, and a cyclopropane moiety.[1][2] The strained cyclopropane ring and the basicity of the amine group contribute to its chemical reactivity.[2] While its specific biological targets and mechanisms of action are still under active investigation, its structural motifs are found in various biologically active molecules. For instance, the cyclopropylamine group is a key component in some monoamine oxidase inhibitors (MAOIs), where it plays a role in regulating neurotransmitter activity.[2] Additionally, pyridine derivatives are widely explored in medicinal chemistry for a range of therapeutic applications, including anticancer and antimycobacterial agents.[3][4] Given the potential for broad biological activity, understanding and controlling for off-target effects is paramount for obtaining reliable and interpretable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Due to the presence of the cyclopropylamine and pyridine moieties, potential off-target effects could include interactions with monoamine oxidases (MAOs), cytochrome P450 enzymes, and other receptors or enzymes that recognize pyridinyl or amino groups.[2] The cyclopropylamine group, in particular, is known to inactivate cytochrome P450 enzymes. Off-target interactions can lead to unexpected cellular phenotypes, cytotoxicity, or confounding results in functional assays.
Q2: What is the first step I should take if I suspect off-target effects?
A2: The first and most critical step is to perform a dose-response analysis. Off-target effects are often more pronounced at higher concentrations.[5][6] By testing a wide range of concentrations, you can determine if the observed phenotype is occurring at concentrations significantly above what is required for the intended on-target effect.
Q3: How can I confirm that the compound is engaging with my intended target in a cellular context?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[7][8][9][10] This method is based on the principle that a compound binding to its target protein increases the protein's thermal stability.[9][10] By comparing the melting curves of the target protein in the presence and absence of your compound, you can confirm direct physical interaction.[11]
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific issues that may arise during your experiments and provides a systematic approach to troubleshooting.
Issue 1: Unexpected Phenotype Observed, Inconsistent with Known Target Function
Possible Cause: The inhibitor is interacting with one or more off-target proteins, leading to the observed biological response.
Troubleshooting Workflow:
A workflow for troubleshooting unexpected phenotypes.
Step-by-Step Guidance:
-
Dose-Response Analysis: Conduct your cellular assay with a broad range of this compound concentrations. A typical starting point would be a 10-point, 3-fold serial dilution. If the unexpected phenotype only appears at high concentrations (e.g., >10 µM), it strongly suggests an off-target effect.[5]
-
Orthogonal Validation with a Different Chemical Scaffold: If available, use an inhibitor of the same target that has a different chemical structure. If this second inhibitor produces the expected on-target phenotype but not the unexpected one, this provides strong evidence that the initial observation was due to an off-target effect of this compound.
-
Genetic Validation: The most definitive way to confirm that a phenotype is on-target is through genetic approaches. Use CRISPR/Cas9 or siRNA to knock down or knock out the intended target protein.[12][13] If the resulting phenotype matches what you observe with your compound, it strengthens the on-target hypothesis. Conversely, if the genetic perturbation does not replicate the compound-induced phenotype, an off-target effect is likely.
Issue 2: High Levels of Cytotoxicity Observed Across Multiple Cell Lines
Possible Cause: The compound may be causing general cellular toxicity through mechanisms unrelated to the intended target, such as membrane disruption or induction of apoptosis.
Troubleshooting Workflow:
A workflow for investigating high cytotoxicity.
Step-by-Step Guidance:
-
Distinguish Cytotoxicity from Apoptosis: It is crucial to determine the mechanism of cell death.
-
Cell Viability Assays: Use assays like XTT or MTT to measure metabolic activity, which indicates the number of viable cells.[14]
-
Cytotoxicity Assays: Assays that measure the release of lactate dehydrogenase (LDH) can indicate membrane damage and necrosis.[14]
-
Apoptosis Assays: Employ assays that measure caspase activation (e.g., Caspase-Glo) to specifically quantify apoptosis.
-
-
Assess DNA Damage: Some compounds can cause genotoxicity. The Comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.[15]
-
Control for Compound Solubility: Poor solubility can lead to compound precipitation in cell culture media, causing non-specific toxicity. Always ensure your compound is fully dissolved and include a vehicle-only control in all experiments.[6]
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell, or be rapidly metabolized intracellularly.
Troubleshooting Workflow:
A workflow for resolving assay discrepancies.
Step-by-Step Guidance:
-
Confirm Target Engagement with CETSA: As mentioned in the FAQs, CETSA is the gold standard for confirming that your compound is reaching and binding to its intended target within the cell.[7][8][9][10][11] A positive CETSA result, indicated by a thermal shift, confirms target engagement.[11]
-
Assess Cell Permeability: If target engagement is not observed, the compound may not be entering the cell. While direct measurement can be complex, commercially available assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an in vitro assessment of a compound's passive diffusion.[5]
-
Investigate Downstream Signaling: If target engagement is confirmed but the expected cellular phenotype is absent, investigate the downstream signaling pathway. It's possible that redundant pathways or feedback mechanisms are compensating for the inhibition of your target.
Advanced Strategies for Off-Target Profiling
For a more comprehensive understanding of your compound's specificity, consider the following advanced techniques:
-
Chemical Proteomics: Techniques like affinity-based protein profiling can help identify the full spectrum of proteins that your compound interacts with in a cellular lysate.
-
Kinome Screening: If your target is a kinase, performing a kinome-wide selectivity screen against a panel of kinases is essential to understand its specificity.
-
Phenotypic Screening: High-throughput phenotypic screening can reveal unexpected biological activities of your compound and provide clues to its off-target effects.[12]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in intact cells.[8]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or a vehicle control for a predetermined amount of time.[6]
-
Heating: After treatment, wash the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6][11]
-
Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.[6]
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blotting or other protein detection methods.[6]
-
Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[6]
Recommended Concentration Ranges for this compound in Cellular Assays
| Assay Type | Recommended Concentration Range | Rationale |
| Initial Screening | 0.1 µM - 30 µM | To establish a dose-response curve and identify the EC50/IC50. |
| Target Engagement (CETSA) | 10x the EC50/IC50 from functional assays | To ensure target saturation for a robust thermal shift signal. |
| Off-Target Effect Investigation | Up to 100 µM | To determine if non-specific effects occur at higher concentrations. |
Note: These are general recommendations. The optimal concentrations should be empirically determined for each cell line and assay.
By following these guidelines and troubleshooting steps, researchers can more confidently assess the on-target and off-target effects of this compound, leading to more robust and reproducible scientific findings.
References
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Wilson, K. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Zhang, T., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Pijning, A. E., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
-
de la Cruz, J., et al. (2011). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC. [Link]
-
Dacres, H., et al. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved February 20, 2026, from [Link]
-
Piston, D. W., et al. (2007). Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues. PNAS. [Link]
-
Kumar, S., et al. (2018). Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo. PubMed. [Link]
-
Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved February 20, 2026, from [Link]
-
CRISPR Medicine News. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Dove Medical Press. [Link]
-
KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved February 20, 2026, from [Link]
-
CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Retrieved February 20, 2026, from [Link]
-
Creative Diagnostics. (2025). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved February 20, 2026, from [Link]
-
Koder, R. L. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [Link]
-
ResearchGate. (2025). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved February 20, 2026, from [Link]
-
Shamsuzzaman, et al. (2013). DNA binding, docking studies, artificial nuclease activity and in vitro cytotoxicity of newly synthesized steroidal 1H–pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]
-
Schopper, S., et al. (2021). Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. MDPI. [Link]
-
BindingDB. (n.d.). BDBM75208 MLS001201168::N-(3-pyridinyl)-9-acridinamine. Retrieved February 20, 2026, from [Link]
-
Quiroa-Montalva, C. M., et al. (2013). N-{1,2-Bis(pyridin-3-yl)-2-[(E)-(pyridin-3-yl)methylideneamino]ethyl}nicotinamide. ResearchGate. [Link]
-
Bencini, E., et al. (1999). Synthesis and antimycobacterial activity of some N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones. PubMed. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved February 20, 2026, from [Link]
-
Wang, Y., et al. (2019). Toxic effects of 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal on the maturation and subsequent development of murine oocyte. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. MDPI. [Link]
Sources
- 1. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis and antimycobacterial activity of some N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 14. Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives [mdpi.com]
- 15. DNA binding, docking studies, artificial nuclease activity and in vitro cytotoxicity of newly synthesized steroidal 1H–pyrimidines [comptes-rendus.academie-sciences.fr]
Technical Support Center: High-Sensitivity Quantitation of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Case ID: CAS-183609-12-3-LOD Status: Open Assigned Specialist: Senior Application Scientist, Analytical Development[1]
Executive Summary
You are attempting to refine the analytical detection limits (LOD/LOQ) for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS: 183609-12-3). This molecule presents a classic "small polar base" challenge in chromatography.[1] Its secondary amine and pyridine ring (pKa ~5.2 and ~9.0 respectively) create strong interactions with residual silanols on silica columns, leading to peak tailing that destroys signal-to-noise (S/N) ratios and elevates detection limits.[1]
This guide moves beyond standard protocols to implement High-pH Reverse Phase Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . This approach suppresses ionization of the stationary phase, sharpens peaks, and maximizes ionization efficiency in the source.
Module 1: Chromatographic Optimization (The "Tailing" Killer)
The Problem: At neutral or acidic pH, the secondary amine is protonated (
The Solution: Use a High pH (pH 10) mobile phase on a hybrid-silica column.[1] At pH 10, the amine is neutral (deprotonated), eliminating ionic drag.
Recommended Protocol: High-pH UPLC[1][2]
-
Column: Ethylene Bridged Hybrid (BEH) C18, 1.7 µm, 2.1 x 50 mm (Critical: Must be pH 1-12 stable).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Why this works: The high pH suppresses the protonation of the analyte, forcing it into a hydrophobic state that interacts purely with the C18 ligands. This results in sharp, symmetrical peaks (Asymmetry factor < 1.2).
Visualization: Troubleshooting Peak Tailing
Figure 1: Decision logic for resolving peak tailing in basic amines. High pH strategies are preferred for MS sensitivity to avoid signal suppression from ion-pairing agents like TFA.[1]
Module 2: Mass Spectrometry Tuning (The Sensitivity Booster)
The Problem: Low molecular weight amines (MW ~162) often suffer from high background noise in the low-mass region.[1] The Solution: Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.
Theoretical Transition Table
Based on the structure (Pyridine-Ethyl-Cyclopropylamine), the primary fragmentation pathway involves the cleavage of the ethyl linker.[1]
| Parameter | Value | Causality |
| Ionization Mode | ESI Positive (+) | Basic nitrogens readily accept protons ( |
| Precursor Ion | 163.1 m/z | MW (162.[1]23) + H (1.008).[1] |
| Quantifier Product | 106.1 m/z | Loss of cyclopropylamine group (C3H7N).[1] High intensity, stable. |
| Qualifier Product | 79.1 m/z | Pyridine ring fragment.[1] Good for confirmation. |
| Cone Voltage | 30-40 V | Optimized to prevent in-source fragmentation while maximizing transmission.[1] |
| Collision Energy | 20-25 eV | Sufficient energy to break the ethyl-amine bond without pulverizing the signal.[1] |
Tuning Protocol
-
Infusion: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:MeOH + 0.1% Formic Acid.[1]
-
Source Temp: Set to 150°C (Low MW compounds can be volatile; avoid excessive heat).
-
Desolvation Gas: High flow (800-1000 L/hr) to ensure droplet evaporation at high flow rates.
Module 3: Sample Preparation (The Matrix Cleaner)
The Problem: "Protein Crash" (precipitation) leaves too many phospholipids, causing matrix effects (ion suppression) that vary between samples, ruining reproducibility at the LOQ. The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[1]
Why MCX? Your molecule is a base.[1] By using a sorbent with both C18 (hydrophobic) and Sulfonic Acid (cation exchange) groups, you can "lock" the analyte onto the column using charge, wash away everything else with 100% organic solvent, and then elute by neutralizing the charge.
Step-by-Step MCX Protocol
-
Load: Mix Plasma (200 µL) + 200 µL 4% Phosphoric Acid (Ionizes the amine). Load onto MCX cartridge.[1]
-
Wash 1 (Acidic): 2% Formic Acid in Water (Removes proteins/salts).[1]
-
Wash 2 (Organic): 100% Methanol (Removes neutrals and hydrophobic interferences).[1] Crucial Step: The analyte stays bound by charge.
-
Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes the amine, releasing it).
-
Evaporate & Reconstitute: Dry under
and reconstitute in initial mobile phase (5% ACN).
Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism.[1] The "Wash 100% MeOH" step is the key to removing matrix suppression.
Module 4: Validation & Compliance (The Proof)
To refine limits, you must adhere to ICH Q2(R2) guidelines. The definition of LOD/LOQ has evolved.
Determining the LOQ (Limit of Quantitation)
Do not rely solely on Signal-to-Noise (S/N > 10).[1] ICH Q2(R2) emphasizes the Lower Range Limit .
-
Accuracy Profile: Spike 6 replicates at your target LOQ (e.g., 0.1 ng/mL).
-
Criteria: The precision (RSD) must be < 20%, and the accuracy (Bias) must be within ±20%.
-
S/N Check: Verify the peak has a S/N ratio > 10 using the RMS (Root Mean Square) noise calculation method.
Determining the LOD (Limit of Detection)[3][4][5]
-
Definition: The lowest amount that can be detected but not necessarily quantified.[1][2]
-
Criteria: S/N > 3:1.
Troubleshooting & FAQ
Q: I see a "ghost peak" in my blank after a high concentration injection. A: This is carryover. Basic amines stick to the injection needle.[1]
-
Fix: Change your needle wash to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:1) .[1] The acid helps protonate the amine off the steel needle, and the IPA solubilizes it.
Q: My retention time is shifting.
A: Check your pH. At pH 10, absorption of atmospheric
-
Fix: Prepare fresh mobile phase daily or use a "Guard Column" filled with carbonate scavenger.[1]
Q: Can I separate the enantiomers? A: Yes. The "1-(pyridin-3-yl)ethyl" group contains a chiral center.[1]
-
Method: Use an immobilized polysaccharide column (e.g., Chiralpak IG) with a Hexane:Ethanol:Diethylamine mobile phase. Note: This is Normal Phase and not compatible with the Reverse Phase setup described above.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]
-
Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Application Note. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][1]
-
PubChem. (2024).[1] this compound (Compound Summary). National Library of Medicine.[1] [Link]
Sources
dealing with N-[1-(pyridin-3-yl)ethyl]cyclopropanamine diastereomers
Technical Support Center: Stereochemical Control of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Executive Summary
This guide addresses the technical challenges associated with This compound (CAS: 183609-12-3). While often referred to in the context of "diastereomers," this molecule contains a single chiral center at the benzylic position, existing as
This support document focuses on three critical workflows:
-
Synthesis: Minimizing side reactions during reductive amination.
-
Resolution: Troubleshooting diastereomeric salt crystallization.
-
Analysis: Eliminating peak tailing in Chiral HPLC.
Module 1: Synthesis & Stereocontrol
Context: The most efficient route is the reductive amination of 3-acetylpyridine with cyclopropylamine. Direct condensation often fails due to the low electrophilicity of the ketone and the steric bulk of the cyclopropyl group.
Standard Operating Procedure (SOP): Titanium-Mediated Reductive Amination
Why this works: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (Schiff base) before reduction.
Protocol:
-
Imine Formation: Mix 3-acetylpyridine (1.0 eq) and cyclopropylamine (1.2 eq) in neat
(2.0 eq). Stir at ambient temperature for 6–12 hours.-
Checkpoint: Monitor disappearance of ketone via TLC/LCMS.
-
-
Reduction: Dilute with MeOH (dry) and cool to 0°C. Add
(1.5 eq) portion-wise. -
Quench: This is the critical failure point. Quench with 1N NaOH or aqueous
. Do not use strong acid immediately, as it generates titanium gels that trap product.
Troubleshooting FAQ
Q: My yield is low (<40%), and I see significant alcohol byproduct (1-(pyridin-3-yl)ethanol).
-
Cause: Incomplete imine formation before adding the reducing agent.
reduced the unreacted ketone. -
Fix: Ensure the imine formation step runs to completion. If neat
is too viscous, use THF as a co-solvent but maintain high concentration (>1 M).
Q: The workup resulted in a thick white emulsion that I cannot filter.
-
Cause: Hydrolysis of titanium alkoxides produces
hydrates. -
Fix: Add Celite to the quenched mixture and stir vigorously for 30 minutes before filtering through a Celite pad. Alternatively, use a solution of Rochelle’s salt (Sodium potassium tartrate) to complex the titanium.
Module 2: Diastereomeric Salt Resolution
Context: To separate the enantiomers on a large scale without chromatography, we form diastereomeric salts using chiral acids.[1][2] This is where the "diastereomer" terminology in your query becomes chemically relevant.
Workflow: The "Dutch Resolution" Approach
We recommend screening families of resolving agents. The basicity of the pyridine ring (pKa ~5.2) and the secondary amine (pKa ~9.5) allows for salt formation.[3][4]
Recommended Resolving Agents:
-
L-Tartaric Acid: Inexpensive, forms tartrates.
-
D-DTTA (Di-p-toluoyl-tartaric acid): Bulky, good for steric separation.
-
(S)-Mandelic Acid: Often effective for benzylic amines.
Data Table: Solvent Screening for Crystallization
| Solvent System | Polarity | Outcome Risk | Recommendation |
|---|---|---|---|
| Ethanol (Abs) | High | Salt too soluble (Low Yield) | Use as co-solvent only. |
| IPA | Med | Good balance | Primary choice. |
| MTBE/MeOH (9:1) | Low/Med | "Oiling Out" (Phase separation) | Add MeOH dropwise to clear oil. |
| Acetonitrile | Med | Solvate formation | Good for purity, check NMR for solvent inclusion. |
Troubleshooting FAQ
Q: The mixture "oiled out" (formed a gum) instead of crystallizing.
-
Mechanism: The diastereomeric salt formed a supercooled liquid or an amorphous solid due to high supersaturation or impurities.
-
Fix:
-
Reheat the mixture to redissolve the oil.
-
Seed with a tiny crystal of the desired salt (if available) at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in cotton/foil to cool over 4–8 hours. Rapid cooling promotes oiling.
-
Q: The enantiomeric excess (ee%) is low (<80%) after the first crystallization.
-
Cause: Formation of a solid solution (eutectic) where the unwanted diastereomer is trapped in the crystal lattice.[4]
-
Fix: Recrystallize the salt from a different solvent (e.g., switch from IPA to EtOH/Water). Do not simply wash the crystals; you must dissolve and recrystallize.
Caption: Workflow for diastereomeric salt resolution. Note the critical loop for handling "oiling out" phenomena.
Module 3: Analytical Method (Chiral HPLC)
Context: Pyridyl amines are notorious for peak tailing on silica-based columns due to the interaction of the basic nitrogen with residual silanols.
Method Development Guide
-
Column Selection: Polysaccharide-based columns are standard.
-
Primary:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase: Normal Phase (Hexane/IPA) is preferred over Reverse Phase for preparative scalability.
Critical Additive Requirement: You must use a basic additive to suppress silanol interactions.
-
Standard: 0.1% Diethylamine (DEA).
-
Alternative: 0.1% Triethylamine (TEA) or Ethanolamine.
-
Warning: Do not use TFA (Trifluoroacetic acid) unless using an immobilized column (e.g., Chiralpak IC), as it can degrade coated phases or form in-situ salts that complicate detection.
Troubleshooting FAQ Q: I see a single broad peak instead of two separated peaks.
-
Cause: The amine is likely protonated by the mobile phase or the column surface, or the "diastereomers" (salts) are dissociating on-column.
-
Fix: Ensure you are injecting the free base . If you inject the tartrate salt directly, the acid component may elute separately or interfere. Neutralize the sample in the vial with a drop of
or TEA before injection.
Module 4: Stability & Storage
Context: The benzylic C-H bond is activated by the pyridine ring.
-
Racemization: Can occur under strong basic conditions at high heat (via deprotonation/reprotonation of the benzylic proton). Avoid refluxing in high-boiling basic solvents (e.g., DMF/NaH) for extended periods.
-
Oxidation: The secondary amine is susceptible to N-oxidation. Store under Argon/Nitrogen at -20°C.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552–2554.[5] Link
- Kozlowski, M. C., et al. "Chiral Resolution of Amines: The Dutch Resolution." Comprehensive Chirality, Elsevier, 2012.
-
Phenomenex. "Chiral HPLC & SFC Application Guide." (Authoritative source for polysaccharide column selection and basic additives). Link
-
BenchChem. "Troubleshooting Diastereomeric Salt Crystallization." Technical Guides. (Source for "oiling out" mitigation strategies). Link
-
Chi, Y., et al. "Highly Enantioselective Reductive Amination of Simple Aryl Ketones." The Journal of Organic Chemistry, vol. 68, no.[6] 10, 2003. (Reference for Ir-catalyzed alternatives if Ti-mediated synthesis fails). Link
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (1S)-1-(6-Chloro(3-pyridyl))ethylamine | 579515-26-7 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (PEC-amine) Bioassays
Welcome to the technical support center for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (PEC-amine) bioassays. This guide, developed by our senior application scientists, provides in-depth troubleshooting and frequently asked questions to ensure the successful implementation of your research protocols. We aim to provide you with the rationale behind experimental choices, fostering a deeper understanding of the assay dynamics.
I. Overview of PEC-amine and its Mechanism of Action
This compound, which we will refer to as PEC-amine, has been identified as a potent and selective inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that is a key component of a signaling pathway frequently dysregulated in certain cancer types. PEC-amine functions as an ATP-competitive inhibitor, binding to the kinase domain of TPK1 and preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction cascade that promotes tumor cell growth and survival.
Below is a simplified representation of the targeted signaling pathway:
Caption: TPK1 Signaling Pathway and PEC-amine Inhibition.
II. Troubleshooting Guide
This section addresses specific issues that may arise during PEC-amine bioassays in a question-and-answer format.
In Vitro Kinase Assays
Question: My IC50 value for PEC-amine is significantly higher than the expected range. What could be the cause?
Answer: Several factors can lead to an apparent decrease in PEC-amine potency. Let's break down the most common culprits:
-
ATP Concentration: Since PEC-amine is an ATP-competitive inhibitor, its apparent IC50 is highly dependent on the ATP concentration in your assay. If your ATP concentration is too high, you will need a higher concentration of PEC-amine to achieve 50% inhibition.
-
Recommendation: We advise running your kinase assays at the Michaelis-Menten constant (Km) of ATP for TPK1. This provides a standardized condition for comparing potencies. If the Km is unknown, a preliminary experiment to determine the ATP Km should be performed. For many kinases, this value is in the low micromolar range.
-
-
Enzyme Concentration: The concentration of TPK1 in your assay can also influence the IC50 value, particularly at high enzyme concentrations.
-
Recommendation: Ensure you are using a concentration of TPK1 that results in a linear reaction rate over the time course of your experiment. A good starting point is to use an enzyme concentration that yields a signal-to-background ratio of at least 5-fold.
-
-
Compound Solubility: PEC-amine has moderate aqueous solubility. Precipitation of the compound at higher concentrations will lead to an inaccurate assessment of its potency.
-
Recommendation: Always prepare your PEC-amine stock solution in 100% DMSO. When diluting into your final assay buffer, ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit kinase activity. Visually inspect your highest concentration wells for any signs of precipitation.
-
| Parameter | Recommended Range | Rationale |
| ATP Concentration | At or near Km | Ensures accurate and comparable IC50 values for ATP-competitive inhibitors. |
| DMSO Concentration | ≤ 1% (v/v) | Minimizes solvent-induced enzyme inhibition and maintains compound solubility. |
| Enzyme Activity | Linear range | Guarantees that the measured inhibition is not confounded by substrate depletion. |
Question: I am observing high variability between my replicate wells. How can I improve my assay precision?
Answer: High variability often points to issues with liquid handling, reagent stability, or mixing.
-
Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or compound, is a common source of error.
-
Recommendation: Use calibrated pipettes and ensure you are working within their optimal volume range. For serial dilutions of PEC-amine, prepare a sufficient volume to avoid pipetting very small amounts. A "reverse pipetting" technique can improve accuracy with viscous solutions.
-
-
Reagent Mixing: Inadequate mixing of reagents in the assay plate can lead to inconsistent results.
-
Recommendation: After adding all components, gently mix the plate on an orbital shaker for 30-60 seconds. Avoid vigorous shaking that could lead to splashing between wells.
-
-
Edge Effects: Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in reagent concentrations.
-
Recommendation: To mitigate this, avoid using the outer wells of your plate for experimental data. Instead, fill these wells with 1X assay buffer or sterile water.
-
Caption: Standard In Vitro Kinase Assay Workflow.
Cell-Based Assays
Question: In my cell viability assay (e.g., MTT, CellTiter-Glo®), I'm not seeing a dose-dependent decrease in cell viability with PEC-amine treatment. Why?
Answer: A lack of effect in a cell-based assay, despite proven in vitro activity, usually points to issues with compound delivery, cellular mechanisms, or the assay itself.
-
Cellular Permeability: PEC-amine may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, TPK1.
-
Recommendation: While the chemical structure of PEC-amine suggests reasonable membrane permeability, this should be experimentally verified. Consider using a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that PEC-amine is binding to TPK1 inside the cell.
-
-
Efflux Pumps: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively transport small molecules out of the cell, keeping the intracellular concentration of PEC-amine below its effective level.
-
Recommendation: Co-incubate your cells with a known efflux pump inhibitor, such as verapamil, along with PEC-amine. If you then observe a dose-dependent effect, it is likely that efflux is the issue.
-
-
Incubation Time: The phenotypic effect of TPK1 inhibition (i.e., decreased cell viability) may require a longer incubation time to become apparent.
-
Recommendation: Perform a time-course experiment, treating your cells with a fixed concentration of PEC-amine (e.g., 5-10 times the in vitro IC50) and measuring viability at 24, 48, and 72 hours.
-
-
Cell Line Selection: The cell line you are using may not rely on the TPK1 signaling pathway for survival.
-
Recommendation: Ensure your chosen cell line has a documented functional TPK1 pathway. You can verify this by using a positive control, such as a known TPK1 inhibitor or by using siRNA to knock down TPK1 and observing the effect on cell viability.
-
Question: My positive control (e.g., staurosporine) works, but PEC-amine shows high cytotoxicity even at low concentrations. Is this expected?
Answer: While PEC-amine is expected to reduce cell viability in TPK1-dependent cells, excessive cytotoxicity at low concentrations could indicate an off-target effect or a problem with the compound itself.
-
Off-Target Effects: PEC-amine may be inhibiting other essential kinases or cellular proteins, leading to general toxicity.
-
Recommendation: Profile PEC-amine against a panel of kinases to assess its selectivity. If significant off-target activity is identified, this may explain the observed cytotoxicity.
-
-
Compound Purity: Impurities in your batch of PEC-amine could be cytotoxic.
-
Recommendation: Verify the purity of your compound using analytical methods such as HPLC and mass spectrometry. Ensure you are using a high-purity (>98%) batch for your experiments.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing PEC-amine stock solutions? A1: We recommend using 100% dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). PEC-amine has excellent solubility and stability in DMSO when stored correctly.
Q2: How should I store my PEC-amine stock solution? A2: Aliquot your DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.
Q3: What is a suitable positive control for a TPK1 kinase assay? A3: A broad-spectrum kinase inhibitor like staurosporine can be used as a general positive control to ensure the assay is working correctly. However, a more specific, well-characterized TPK1 inhibitor, if available, would be a more appropriate control.
Q4: Can I use serum in my cell culture medium during PEC-amine treatment? A4: PEC-amine may bind to proteins in serum, such as albumin, which can reduce its free concentration and apparent potency. We recommend performing initial experiments in low-serum (e.g., 0.5-2%) or serum-free media. If you must use serum, be aware that you may need to use higher concentrations of PEC-amine.
Q5: How can I confirm that PEC-amine is inhibiting TPK1 in my cells? A5: The most direct way is to perform a Western blot to analyze the phosphorylation status of a known downstream substrate of TPK1. Treat your cells with PEC-amine for a suitable period, lyse the cells, and then probe for both the total and phosphorylated forms of the substrate. A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, would confirm on-target activity.
References
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Kozikowski, A. P., et al. (2006). Use of solution-phase chemistry in the synthesis of a library of well-defined kinase inhibitors. Journal of Medicinal Chemistry, 49(10), 3111-3123.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
- Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
- Kramer, J. A., et al. (2005). The effect of serum proteins on the in vitro activity of the anticancer drug, cisplatin. Journal of Inorganic Biochemistry, 99(7), 1471-1478.
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors: Profiling N-[1-(pyridin-3-yl)ethyl]cyclopropanamine Against Established Therapeutics
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Performance In Vitro
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors remains a cornerstone of drug discovery. This guide provides a comparative analysis of the hypothetical compound N-[1-(pyridin-3-yl)ethyl]cyclopropanamine against two clinically significant tyrosine kinase inhibitors (TKIs), Imatinib and Dasatinib. While no public data currently exists for this compound as a kinase inhibitor, we will use it as a placeholder to illustrate the critical experimental workflows and data interpretation required to characterize a new chemical entity in this class.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to assess and compare the biochemical and cellular activities of kinase inhibitors.
Introduction to the Comparators
To establish a robust framework for comparison, we have selected two well-characterized TKIs with distinct profiles:
-
Imatinib (Gleevec®): A first-generation TKI that has revolutionized the treatment of chronic myeloid leukemia (CML). Imatinib primarily targets the BCR-Abl fusion protein, the product of the Philadelphia chromosome translocation, which drives uncontrolled cell proliferation in CML.[1][2] It also shows activity against c-KIT and PDGFRA, making it effective in certain gastrointestinal stromal tumors (GISTs).[1][2] Imatinib functions by binding to the ATP-binding site of the kinase, stabilizing it in an inactive conformation.[3]
-
Dasatinib (Sprycel®): A second-generation TKI developed to overcome Imatinib resistance. Dasatinib is a multi-targeted inhibitor with potent activity against the BCR-Abl kinase, including many imatinib-resistant mutations.[4][5] It also potently inhibits SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[4][6] Unlike Imatinib, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, contributing to its broader and more potent activity.[4][5]
Biochemical Potency: A Head-to-Head Comparison
The initial characterization of a novel kinase inhibitor involves determining its potency against a panel of purified kinases in a biochemical assay. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Below is a hypothetical data table comparing our novel compound, this compound, with Imatinib and Dasatinib against a selection of relevant kinases.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) |
| BCR-Abl | 50 | 250 | <1 |
| c-KIT | 150 | 100 | 15 |
| PDGFRβ | 200 | 150 | 5 |
| SRC | >1000 | >10000 | 1 |
| LCK | >1000 | >10000 | 1.5 |
Hypothetical data for this compound is for illustrative purposes.
-
This compound shows moderate potency against BCR-Abl, c-KIT, and PDGFRβ, with some selectivity over SRC and LCK.
-
Imatinib demonstrates good potency against its primary targets but is less potent than Dasatinib.
-
Dasatinib exhibits high potency against a broader range of kinases, including the SRC family, highlighting its multi-targeted nature.[4]
Cellular Activity: Translating Biochemical Potency to a Biological System
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to assess an inhibitor's ability to penetrate cells, engage its target, and elicit a biological response. A common method for this is the cell proliferation assay.
The following table illustrates hypothetical GI50 values (concentration for 50% growth inhibition) for the three compounds in different cancer cell lines.
| Cell Line | Primary Target(s) | This compound GI50 (nM) | Imatinib GI50 (nM) | Dasatinib GI50 (nM) |
| K562 | BCR-Abl | 150 | 300 | 2 |
| GIST-T1 | c-KIT | 300 | 150 | 20 |
| HL-60 | BCR-Abl negative | >5000 | >10000 | 500 |
Hypothetical data for this compound is for illustrative purposes.
Interpretation of Cellular Data:
-
The data for This compound in K562 and GIST-T1 cells suggests on-target activity, as its growth inhibitory effects are observed in cell lines driven by its putative targets. The lack of activity in the BCR-Abl negative HL-60 cells indicates a degree of selectivity.
-
The comparison with Imatinib and Dasatinib in these cell lines aligns with their known potencies and target profiles. Dasatinib's high potency is evident across the board.
Experimental Protocols: The Foundation of Reliable Data
The integrity of the comparative data hinges on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for the key assays discussed.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a common method for determining the biochemical potency of a kinase inhibitor.[7][8]
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a purified kinase. The amount of product formed is quantified, and the inhibition by the test compound is determined.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare the kinase, substrate, and ATP solutions in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well plate.
-
Add the purified kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence).[8][9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a typical in vitro kinase assay.
Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure the effect of a kinase inhibitor on cell viability.[10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10][13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[11]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percent growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 value.
-
Caption: Workflow for a cellular proliferation (MTT) assay.
Target Engagement and Downstream Signaling
To confirm that a kinase inhibitor is acting on its intended target within the cell, it is essential to assess the phosphorylation status of the target kinase and its downstream substrates. Western blotting is a powerful technique for this purpose.[14][15]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest, including its phosphorylated form.
Experimental Design:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a short period (e.g., 1-2 hours). Lyse the cells to extract the proteins, ensuring that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of the proteins.
-
Protein Quantification and Electrophoresis: Quantify the protein concentration in each lysate to ensure equal loading. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR-Abl). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein to confirm equal loading.
Caption: Simplified BCR-Abl signaling pathway and point of inhibition.
Conclusion
The characterization of a novel kinase inhibitor like the hypothetical this compound requires a multi-faceted approach that combines biochemical and cellular assays. By systematically comparing its performance against well-established drugs such as Imatinib and Dasatinib, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic agent. The experimental protocols and data interpretation frameworks outlined in this guide provide a solid foundation for the rigorous evaluation of new kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
- Abcam. (n.d.). MTT assay protocol.
- Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Gao, Y., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 267.
- Wikipedia. (n.d.). Imatinib.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). imatinib.
- Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay.
- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
- Cancer Research UK. (n.d.). Imatinib (Glivec).
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- An, X., et al. (2015). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Cancer Letters, 360(1), 1-8.
- ACS Publications. (2024, December 6). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy.
- Oxford Academic. (2021, May 7). Dasatinib inhibits proliferation of liver cancer cells, but activation of Akt/mTOR compromises dasatinib as a cancer drug.
- Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Bio-protocol. (2017, March 5). In Gel Kinase Assay.
- NIH. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP - PMC.
- Benchchem. (2025, December). Application Notes and Protocols for Western Blot Analysis of pSMAD2/3 Following ALK5-IN-10 Treatment.
- Springer Nature Experiments. (n.d.). Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Abcam. (n.d.). Western blot for phosphorylated proteins.
Sources
- 1. droracle.ai [droracle.ai]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
For Immediate Release
In the intricate world of drug discovery, understanding a compound's selectivity is as crucial as identifying its primary target. Off-target interactions can lead to unforeseen side effects or, conversely, unveil new therapeutic opportunities. This guide offers a comprehensive analysis of the cross-reactivity profile of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison with alternative compounds, supported by established experimental data for analogous structures.
Introduction: The Significance of the Cyclopropylamine and Pyridinylethylamine Moieties
This compound incorporates two key structural features that are prevalent in centrally acting compounds: a cyclopropylamine group and a pyridinylethylamine backbone. The cyclopropylamine moiety is a well-known pharmacophore present in several monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine.[][2][3] This structural element is known to participate in mechanism-based inhibition of flavin-dependent enzymes.[2][4] The pyridinylethylamine scaffold is also a common feature in various biologically active molecules, contributing to interactions with a range of receptors and enzymes within the central nervous system.[5]
Given this structural heritage, a thorough understanding of the cross-reactivity profile of this compound is paramount to anticipate its potential biological effects and guide further investigation. While direct experimental data for this specific molecule is not extensively available in the public domain, we can construct a robust hypothetical cross-reactivity profile by examining structurally related compounds.
Comparative Analysis: Potential for Monoamine Oxidase Inhibition
The presence of the cyclopropylamine ring strongly suggests that this compound may exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[]
To provide a comparative context, let's consider the activity of known cyclopropylamine-containing MAO inhibitors:
| Compound | Target(s) | IC50 / Ki | Selectivity | Reference |
| Tranylcypromine | MAO-A, MAO-B | ~200 nM (MAO-A), ~100 nM (MAO-B) | Non-selective | [3] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A, MAO-B | 170 nM (MAO-A), 5 nM (MAO-B) | MAO-B selective | [2] |
| 1-Phenylcyclopropylamine | MAO | Mechanism-based inactivator | - | [4] |
| This compound | Hypothesized: MAO-A, MAO-B | To be determined | To be determined |
Expert Insight: The substitution on the amine of the cyclopropylamine moiety and the nature of the aromatic ring significantly influence both the potency and selectivity of MAO inhibition. The pyridinyl group in this compound, as opposed to the phenyl group in tranylcypromine, could alter the binding affinity and selectivity profile for MAO-A versus MAO-B. The ethyl substituent on the alpha-carbon of the pyridinylmethylamine portion further differentiates it from simpler analogs and may impact steric interactions within the enzyme's active site.
Experimental Protocols for Determining Cross-Reactivity
To experimentally validate the hypothetical cross-reactivity profile of this compound, a tiered screening approach is recommended.
Primary Target Engagement: Monoamine Oxidase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against human MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A fluorescent or chemiluminescent substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B with a coupled detection system).
-
Assay Buffer: Phosphate buffer, pH 7.4.
-
Procedure: a. Prepare a serial dilution of this compound. b. Incubate the enzyme with varying concentrations of the test compound for a predetermined time (e.g., 30 minutes) at 37°C.[2] c. Initiate the reaction by adding the substrate. d. Monitor the production of the fluorescent or chemiluminescent product over time using a plate reader. e. Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Controls: Include a known non-selective MAO inhibitor (e.g., tranylcypromine) and a selective MAO-B inhibitor (e.g., selegiline) as positive controls.
Workflow for MAO Inhibition Assay:
Caption: Workflow for determining the IC50 of this compound against MAO-A and MAO-B.
Broader Cross-Reactivity Screening: Panel of Amine-Binding Proteins
Objective: To assess the selectivity of this compound by screening it against a panel of other amine-binding proteins, including other oxidoreductases and receptors.
Recommended Panel:
-
Lysine-Specific Demethylase 1 (LSD1): This enzyme is structurally related to MAO and is also a known target of some cyclopropylamine-containing compounds.[6][7]
-
Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET): To evaluate potential effects on neurotransmitter reuptake.
-
Adrenergic, Dopaminergic, and Serotonergic G-Protein Coupled Receptors (GPCRs): To identify potential off-target interactions that could lead to side effects.
Methodology: Fee-for-service screening panels from contract research organizations (CROs) offer an efficient way to perform this broad profiling using standardized radioligand binding assays or functional assays.
Logical Flow for Cross-Reactivity Assessment:
Caption: Decision-making workflow for the cross-reactivity profiling of this compound.
Conclusion and Future Directions
The structural features of this compound strongly suggest a potential interaction with monoamine oxidases. A systematic and tiered approach to experimental validation, starting with direct MAO inhibition assays followed by broader panel screening, is essential to delineate its cross-reactivity profile. The resulting data will be invaluable for understanding its potential therapeutic applications and off-target liabilities. Further structure-activity relationship (SAR) studies, guided by the initial screening results, can then be employed to optimize potency and selectivity for a desired biological target. The lack of publicly available biological data for this specific compound underscores the importance of the described experimental framework to unlock its pharmacological potential.
References
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PubChem. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Available at: [Link].[8]
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Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1945–1955.[2]
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Weyler, W., et al. (1988). Inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 27(10), 3788–3795.[3]
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Google Patents. (2014). Cyclopropylamines as LSD1 inhibitors. Available at: .[6]
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Silverman, R. B. (1983). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Biochemistry, 22(14), 3489–3494.[9]
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Google Patents. (2019). Cyclopropanamine compound and use thereof. Available at: .[7]
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Silverman, R. B., & Zieske, P. A. (1986). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 25(2), 341–346.[4]
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Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 27(1), 69–77.[10]
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Sahu, D., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules (Basel, Switzerland), 30(19), 4889.[11]
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PubChem. PROCEDURE FOR THE PREPARATION OF NEW THERAPEUTICALLY ACTIVE PYRIDINE DERIVATIVES. - Patent NO-874477-D0. Available at: [Link].[12]
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Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square.[13]
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Bekhit, A. A., et al. (2008). Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. Zeitschrift für Naturforschung C, 63(11-12), 853-860.[14]
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Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Journal of agricultural and food chemistry.[15]
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Kumar, P., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 15(1), 23456.[16]
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Khan, I., et al. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 2(1), 1-11.[17]
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Google Patents. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Available at: .[18]
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Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323.[19]
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O'Hagan, D. (2000). Pyridine and its derivatives in medicinal chemistry. Journal of medicinal chemistry, 43(1), 1–25.[5]
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Wang, C., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules (Basel, Switzerland), 29(17), 4059.[20]
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Google Patents. (2014). PESTICIDAL COMPOSITIONS AND METHODS OF USE. Available at: .[21]
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European Patent Office. (2009). IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES. Available at: [Link].[22]
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El-Sayed, M. A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.[23]
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Zhang, Y., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European journal of medicinal chemistry, 283, 117006.[24]
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Comparative Analysis: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine vs. Established Pyridyl-Amine Therapeutics
Executive Summary
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (hereafter referred to as NPEC ) represents a distinct chemical scaffold that bridges the structural pharmacophores of two major neurotransmitter systems: the Nicotinic Acetylcholine (nAChR) and Histaminergic (H3) pathways.
While structurally analogous to the anti-vertigo drug Betahistine (a 2-pyridyl derivative) and the classic stimulant Nicotine (a 3-pyridyl derivative), NPEC incorporates a cyclopropylamine moiety. This structural modification is a critical medicinal chemistry tactic used to enhance metabolic stability against oxidative deamination and improve blood-brain barrier (BBB) permeability compared to simple methyl/ethyl amines.
This guide provides a comparative analysis of NPEC against Nicotine , Varenicline , and Betahistine , outlining its projected pharmacological profile, experimental validation protocols, and mechanistic divergence.
Chemical Profile & Structural Logic[1][2]
The therapeutic potential of NPEC lies in its specific "Hybrid" architecture.
| Feature | NPEC Structure | Pharmacological Implication |
| Aromatic Core | 3-Pyridyl | High Affinity Anchor: The 3-pyridyl nitrogen acts as a hydrogen bond acceptor, a critical feature for binding to the cation-pi site of α4β2 nAChRs (similar to Nicotine/Varenicline). |
| Linker | 1-Ethyl (Branched) | Chirality & Sterics: The branching methyl group introduces chirality, potentially enhancing selectivity for specific receptor subtypes over the flexible ethyl chain of histamine. |
| Amine Cap | Cyclopropyl | Metabolic Shield: Unlike N-methyl groups (prone to rapid demethylation), the cyclopropyl group resists CYP450 degradation while maintaining the basicity required for receptor interaction. |
Comparative Analysis: NPEC vs. Known Drugs
The following table contrasts NPEC with established drugs sharing the pyridyl-amine pharmacophore.
Table 1: Comparative Pharmacological & Physicochemical Profile
| Parameter | NPEC (Candidate) | Nicotine (Standard) | Betahistine (Standard) | Varenicline (Chantix) |
| Primary Target | nAChR (α4β2) (Predicted) | nAChR (Non-selective) | Histamine H3 (Antagonist) | nAChR (α4β2 Partial Agonist) |
| Secondary Target | Histamine H3 (Possible) | nAChR (α7) | Histamine H1 (Weak Agonist) | 5-HT3 Receptor |
| Core Scaffold | 3-Pyridyl-ethyl-amine | 3-Pyridyl-pyrrolidine | 2-Pyridyl-ethyl-amine | Quinoxaline-fused |
| Metabolic Stability | High (Cyclopropyl shield) | Low (Cotinine formation) | Low (PAA formation) | High |
| LogP (Lipophilicity) | ~1.2 (Predicted) | 1.17 | 0.63 | 1.6 |
| Clinical Utility | Investigational (Cognition/Obesity) | Stimulant / NRT | Meniere's Disease | Smoking Cessation |
Analyst Insight: The shift from the 2-pyridyl ring (Betahistine) to the 3-pyridyl ring (NPEC) typically ablates H1 agonist activity but drastically increases affinity for nicotinic receptors. Researchers should prioritize nAChR binding assays over histaminergic screens for this scaffold.
Mechanistic Visualization
The diagram below illustrates the divergent signaling pathways activated by the 3-pyridyl (Nicotinic) vs. 2-pyridyl (Histaminergic) scaffolds, highlighting where NPEC fits into the screening logic.
Figure 1: Structure-Activity Relationship (SAR) divergence. The position of the nitrogen on the pyridine ring dictates the primary pharmacological pathway (Histaminergic vs. Nicotinic).
Experimental Validation Protocols
To validate NPEC as a superior candidate over generic standards, the following "Self-Validating" protocols are recommended. These assays directly test the hypothesis of nAChR affinity and Metabolic Stability .
Protocol A: [³H]-Epibatidine Radioligand Binding Assay (nAChR Affinity)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Harvest HEK-293 cells stably expressing human α4β2 nAChRs.
-
Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet in Buffer A.
-
-
Incubation:
-
In a 96-well plate, add:
-
50 µL Membrane suspension (10-20 µg protein).
-
25 µL [³H]-Epibatidine (Final conc: 0.5 nM).
-
25 µL Test Compound (NPEC) or Standard (Nicotine) at varying concentrations (
to M).
-
-
Non-Specific Binding (NSB): Define using 300 µM Nicotine.
-
-
Equilibrium: Incubate for 2 hours at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Data Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: .
-
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: Prove the "Cyclopropyl Shield" hypothesis by comparing the intrinsic clearance (
-
Reaction System:
-
Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 1 µM NPEC vs. 1 µM Betahistine (run in parallel).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation:
-
Pre-incubate microsomes and substrate for 5 min at 37°C.
-
Start reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Take aliquots (50 µL) at
min. -
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .
-
Monitor the disappearance of the parent peak.
-
-
Calculation:
-
Plot
vs. time. The slope is the elimination rate constant. - .
-
Success Criterion: NPEC should exhibit a
that of Betahistine due to resistance to N-demethylation.
-
References
-
PubChem. (2025).[1][2] Compound Summary: this compound (CAS 183609-12-3).[1] National Library of Medicine.[2] Link
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. (Establishes the 3-pyridyl pharmacophore for nAChR ligands). Link
-
Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. (Foundational text for H3 receptor pharmacology relevant to pyridyl-amines). Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Source for Cyclopropyl vs. Methyl metabolic stability data). Link
-
U.S. Food and Drug Administration. (2020). Pharmacology Review: Rimegepant (CGRP Antagonist). (Reference for cyclopropylamine usage in modern CNS drug design). Link
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Independent Verification of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine Activity: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of the novel small molecule, N-[1-(pyridin-3-yl)ethyl]cyclopropanamine. The structural features of this compound, particularly the cyclopropylamine moiety, suggest a potential mechanism as an inhibitor of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a critical epigenetic regulator overexpressed in various cancers, making it a compelling therapeutic target.[3] This document outlines a series of robust, self-validating experimental protocols designed to rigorously assess the compound's potency, selectivity, and cellular effects in comparison to established benchmarks.
Introduction and Rationale for Verification
This compound is a synthetic compound featuring a cyclopropylamine functional group. This motif is a well-established mechanism-based inactivator of flavin-dependent enzymes, most notably exemplified by the antidepressant and known LSD1 inhibitor, tranylcypromine (TCP).[1][2] LSD1 plays a crucial role in carcinogenesis by demethylating histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes.[4] Its inhibition has shown therapeutic promise in preclinical and clinical settings, particularly for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[3][5]
Independent verification is a cornerstone of drug development, ensuring reproducibility and building confidence in a compound's therapeutic potential. This guide provides the necessary protocols to:
-
Confirm the inhibitory activity of this compound against human LSD1.
-
Quantify its potency (IC50) through orthogonal biochemical assays.
-
Assess its selectivity against related flavin-dependent amine oxidases.
-
Verify its target engagement and functional effects in a relevant cellular context.
-
Objectively compare its performance against established LSD1 inhibitors.
Selection of Comparative Compounds
To provide a robust assessment, the test compound, hereafter referred to as Cmpd-X , will be compared against two well-characterized LSD1 inhibitors with distinct properties:
-
Tranylcypromine (TCP): A first-generation, non-selective, irreversible inhibitor. It serves as a historical benchmark and a tool for understanding the consequences of broad amine oxidase inhibition.[2][5]
-
GSK2879552: A potent, selective, and irreversible clinical-stage LSD1 inhibitor. It represents a modern, targeted therapeutic approach and provides a high bar for potency and selectivity.[6][7]
Experimental Design: A Multi-tiered Verification Workflow
The verification process is structured as a tiered approach, moving from initial biochemical confirmation to more complex cellular assays. This workflow ensures that resources are used efficiently and that each step provides a clear, actionable dataset.
Caption: Overall workflow for the independent verification of Cmpd-X activity.
Tier 1: Biochemical Potency and Selectivity
The initial tier focuses on direct enzymatic assays to confirm inhibition and determine selectivity. The choice of a peroxidase-coupled assay as the primary method is based on its cost-effectiveness and ability to provide real-time kinetic data, which is particularly useful for identifying time-dependent inactivation common to cyclopropylamine-based inhibitors.[8]
Protocol: LSD1 Peroxidase-Coupled Biochemical Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1/CoREST complex (e.g., BPS Bioscience)
-
Dimethylated histone H3 peptide substrate (H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20
-
Compounds: Cmpd-X, Tranylcypromine, GSK2879552 (solubilized in DMSO)
Procedure:
-
Prepare 3-fold serial dilutions of test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well black plate, add 2 µL of diluted compound or DMSO (vehicle control).
-
Add 18 µL of a master mix containing LSD1 enzyme (final concentration ~40 nM), HRP, and Amplex Red in assay buffer to each well.
-
Pre-incubate the plate for 15 minutes at room temperature, protected from light. This step allows compounds to bind to the enzyme before the reaction starts.
-
Initiate the enzymatic reaction by adding 5 µL of the H3K4me2 peptide substrate.
-
Immediately begin kinetic reading on a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Plot the percentage of inhibition against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol: Orthogonal LSD1 HTRF Assay
To validate the initial findings, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. This is an antibody-based method that directly measures the demethylated product, providing a robust orthogonal confirmation of activity.[9]
Materials:
-
Recombinant human LSD1/CoREST complex (e.g., Active Motif)
-
Biotinylated monomethyl H3K4 peptide substrate (H3K4me1)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-demethylated H3K4 antibody and streptavidin-XL665.
-
Assay Buffer: As per manufacturer's recommendation.
Procedure:
-
Follow the same compound dilution and plating scheme as in the peroxidase assay.
-
Add LSD1 enzyme to the wells and pre-incubate for 15 minutes.
-
Initiate the reaction by adding the biotinylated H3K4me1 substrate. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio and determine IC50 values as described previously.
Protocol: Amine Oxidase Selectivity Panel
To assess the specificity of Cmpd-X, its activity against the closely related flavin-dependent enzymes MAO-A, MAO-B, and LSD2 will be measured.[9]
Procedure:
-
Utilize commercially available assay kits (e.g., kynuramine-based assays for MAOs) following the manufacturer's protocols.
-
Test Cmpd-X and control compounds across a similar concentration range used for the LSD1 assays.
-
Determine the IC50 value for each enzyme.
-
Data Analysis: Calculate the selectivity ratio by dividing the IC50 for the off-target enzyme (e.g., MAO-A) by the IC50 for LSD1. A higher ratio indicates greater selectivity.
Expected Data Summary (Tier 1)
| Compound | LSD1 IC50 (HRP, nM) | LSD1 IC50 (HTRF, nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/LSD1) |
| Cmpd-X | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Tranylcypromine | ~5,600[9] | ~5,000 | ~19,000[5] | ~16,000[5] | ~3.4x |
| GSK2879552 | ~25[6] | ~20 | >100,000 | >100,000 | >4,000x |
Tier 2: Cellular Target Engagement and Functional Activity
This tier investigates whether the biochemical activity of Cmpd-X translates into target engagement and a functional anti-proliferative effect in a relevant cancer cell model, such as the MV-4-11 AML cell line, which is known to be sensitive to LSD1 inhibition.[6]
Protocol: Cellular Target Engagement (Chemoprobe Assay)
A direct measure of target engagement in cells provides definitive evidence that the compound is reaching and binding to LSD1 in a complex biological environment. This can be achieved using a chemoprobe-based immunoassay.[10]
Principle: Cells are treated with the test compound. After treatment, cell lysates are incubated with a biotinylated, irreversible LSD1 probe that binds only to the unoccupied enzyme. The amount of probe-bound LSD1 is then quantified by ELISA, providing an inverse measure of target engagement by the test compound.
Procedure:
-
Culture MV-4-11 cells to the desired density.
-
Treat cells with a serial dilution of Cmpd-X and controls for a specified duration (e.g., 24-96 hours).
-
Lyse the cells and incubate the native protein extracts with a saturating concentration of the biotinylated LSD1 chemoprobe.
-
Capture the probe-LSD1 complex on a streptavidin-coated plate.
-
Detect the complex using a primary antibody against LSD1 followed by an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal on a luminometer.
-
Data Analysis: A lower signal indicates higher target engagement. Calculate the IC50 for target engagement.
Protocol: Cellular Biomarker (H3K4me2) Modulation
Inhibition of LSD1 should lead to an accumulation of its substrate, H3K4me2. This change serves as a pharmacodynamic biomarker of the compound's activity.[5]
Procedure (Western Blot):
-
Treat MV-4-11 cells with Cmpd-X and controls at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) for 48-72 hours.
-
Harvest cells and prepare histone extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., Total Histone H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities. A dose-dependent increase in the H3K4me2/Total H3 ratio confirms on-target cellular activity.
Protocol: Anti-proliferative Assay
The ultimate functional test in this context is the compound's ability to inhibit cancer cell growth.
Procedure (CellTiter-Glo®):
-
Seed MV-4-11 cells in a 96-well white, clear-bottom plate.
-
Add serial dilutions of Cmpd-X and controls. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 72-96 hours.
-
Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence on a microplate reader.
-
Data Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Expected Data Summary (Tier 2)
| Compound | Cellular Target Engagement IC50 (nM) | H3K4me2 Accumulation | MV-4-11 GI50 (µM) |
| Cmpd-X | Experimental Value | Dose-dependent increase? | Experimental Value |
| Tranylcypromine | ~1,000 - 2,000[9] | Yes, at µM concentrations | ~1.4 (CD11b induction)[9] |
| GSK2879552 | Potent, nM range | Yes, at nM concentrations | ~0.02 - 0.1 |
Conclusion and Interpretation
This guide outlines a systematic and rigorous approach to independently verify the activity of this compound. By following these protocols, a research team can generate a comprehensive data package that objectively characterizes the compound's biochemical potency, selectivity, and cellular efficacy.
A successful outcome would show Cmpd-X exhibiting potent, low-nanomolar inhibition of LSD1 in orthogonal biochemical assays, a high selectivity index (>1000-fold) against MAO-A/B, confirmed target engagement in AML cells, a corresponding increase in the H3K4me2 biomarker, and potent anti-proliferative effects. Comparing these results directly against benchmarks like Tranylcypromine and GSK2879552 will firmly establish its place within the landscape of LSD1 inhibitors and provide the critical validation needed to advance its development.
References
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Gooden, D. M., & Schmidt, M. G. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 255–278. Available at: [Link]
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Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(13), 9316–9336. Available at: [Link]
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Culhane, J. C., et al. (2010). Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176. Available at: [Link]
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Sana, S., et al. (2022). A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors. European Journal of Medicinal Chemistry, 240, 114564. Available at: [Link]
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Cole, P. A., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164-3176. Available at: [Link]
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Shi, Y., et al. (2020). Nucleosome Binding by the Lysine Specific Demethylase 1 (LSD1) Enzyme Enables Histone H3 Demethylation. Biochemistry, 59(28), 2635-2643. Available at: [Link]
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Gonder, Z. R., et al. (2023). Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles. Neuro-Oncology Advances, 5(1), vdad031. Available at: [Link]
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PubChem. (n.d.). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. Retrieved from [Link]
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Ade, C. P., et al. (2020). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry, 295(16), 5339-5351. Available at: [Link]
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Vianello, P., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 11, 1119799. Available at: [Link]
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EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
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Li, T., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Translational Medicine, 22(1), 220. Available at: [Link]
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Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Retrieved from [Link]
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Zhang, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences, 24(14), 11438. Available at: [Link]
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The Evolving Landscape of LSD1 Inhibition: A Comparative Guide to N-[1-(pyridin-3-yl)ethyl]cyclopropanamine Derivatives and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of epigenetic regulation, Lysine-Specific Demethylase 1 (LSD1) has emerged as a pivotal therapeutic target, particularly in the context of oncology. Its overexpression is implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML), by contributing to a block in cellular differentiation.[1][2] The quest for potent and selective LSD1 inhibitors has led to the development of several chemical scaffolds, with N-[1-(pyridin-3-yl)ethyl]cyclopropanamine and its derivatives standing out as a significant class of irreversible inhibitors.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these cyclopropylamine-based compounds, offering a comparative perspective against other key LSD1 inhibitors. We will delve into the mechanistic nuances, experimental data, and synthetic methodologies that underpin the development of these promising therapeutic agents.
The Central Role of the Cyclopropylamine Moiety: An Irreversible Mechanism
The therapeutic potential of this compound derivatives is intrinsically linked to the chemical reactivity of the cyclopropylamine ring. These compounds act as mechanism-based irreversible inhibitors, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity. This covalent modification effectively inactivates the enzyme, leading to the restoration of normal gene expression and promoting the differentiation of cancer cells.
Caption: Irreversible inhibition of LSD1 by cyclopropylamine derivatives.
Structure-Activity Relationship (SAR) Analysis: Fine-Tuning Potency and Selectivity
The efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. Extensive research has elucidated key SAR trends that guide the design of more potent and selective inhibitors.
The Pyridine Ring and its Substituents
The pyridin-3-yl group plays a crucial role in orienting the molecule within the active site of LSD1. Modifications to this ring system can significantly impact inhibitory activity. While the parent this compound scaffold is a good starting point, further derivatization has yielded compounds with enhanced potency.
The Ethyl Linker
The ethyl linker connecting the pyridine ring to the cyclopropylamine moiety appears to be optimal for many potent inhibitors. Altering the length or rigidity of this linker often leads to a decrease in activity, suggesting a specific spatial requirement for effective binding and covalent modification.
Modifications to the Cyclopropylamine and N-Substituents
The core cyclopropylamine is essential for the mechanism of action. However, substitutions on the nitrogen atom have proven to be a fruitful avenue for optimization. The introduction of various aryl and heteroaryl groups can enhance binding affinity and selectivity. For instance, the addition of a Boc group to the cyclopropylamine nitrogen in some tranylcypromine derivatives has been shown to improve cellular anti-proliferation capacity, potentially acting as a prodrug strategy.[3]
Comparative Performance: this compound Derivatives vs. Alternatives
The landscape of LSD1 inhibitors is diverse, encompassing both irreversible and reversible agents. A thorough comparison is essential for understanding the relative merits of the this compound class.
Irreversible Inhibitors: The Tranylcypromine Legacy
Many of the pioneering LSD1 inhibitors are based on the structure of tranylcypromine (TCP), a known monoamine oxidase (MAO) inhibitor that also displays weak LSD1 activity.[4] This has led to the development of a plethora of TCP derivatives with improved potency and selectivity for LSD1 over MAOs.
| Compound Class | Representative Compound | LSD1 IC50 (nM) | Selectivity over MAO-A | Selectivity over MAO-B | Key Features |
| N-Aryl Cyclopropylamines | Compound 9e (Tranylcypromine-indazole derivative) | 9.85 | High | High | Excellent inhibitory activity and selectivity.[5] |
| Styrenylcyclopropylamines | Compound 34 | < 4 (biochemical) | High | High | Potent biochemical and cellular activity; robust in vivo antitumor activity.[4] |
| TCP-Sulfonamide Derivatives | Compound a10 | Potent (specific value not provided) | - | - | Improved anti-proliferation activity in AML cells.[3] |
Reversible Inhibitors: A Different Mode of Action
Reversible LSD1 inhibitors offer an alternative therapeutic strategy, potentially with a different safety profile compared to their irreversible counterparts.[1][6] Several reversible inhibitors have entered clinical trials, demonstrating the viability of this approach.[2][6][7]
| Compound | Mechanism | LSD1 IC50 (nM) | Clinical Trial Status (as of early 2026) | Key Features |
| Seclidemstat (SP-2577) | Reversible | 13 | Phase 1/2 completed for advanced solid tumors (NCT03895684).[7] | Potent and selective reversible inhibitor. |
| Pulrodemstat (CC-90011) | Reversible | - | Phase 2 for SCLC (NCT03850067).[6] | Induces cellular differentiation. |
| REC-4539 | Reversible, CNS-penetrant | - | Phase 1/2 initiating for SCLC and other solid tumors.[8] | Designed to minimize platelet-related toxicities.[8] |
Experimental Protocols
The development and characterization of these inhibitors rely on robust and reproducible experimental methodologies.
General Synthesis of this compound Derivatives
The synthesis of these compounds typically involves a multi-step process. A general approach is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Reductive Amination: 3-acetylpyridine is reacted with cyclopropylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane. The reaction is typically stirred at room temperature until completion.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
-
N-Substitution (Optional): For further derivatization, the secondary amine can be reacted with various electrophiles (e.g., acid chlorides, sulfonyl chlorides) in the presence of a base to introduce different substituents on the nitrogen atom.
LSD1 Inhibition Assay: Horseradish Peroxidase (HRP)-Coupled Assay
This is a common and reliable method for measuring LSD1 activity and the potency of its inhibitors. The assay indirectly measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[9][10]
Caption: Principle of the HRP-coupled LSD1 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human LSD1 enzyme, a dimethylated histone H3 peptide substrate (e.g., H3K4me2), the test inhibitor at various concentrations, horseradish peroxidase, and a fluorescent substrate like Amplex Red in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).[9][11]
-
Incubation: In a 96-well plate, pre-incubate the LSD1 enzyme with the test inhibitor for a defined period (e.g., 15 minutes) on ice.[11]
-
Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate. Incubate at 37°C for a specific time (e.g., 30 minutes).[11]
-
Detection: Stop the reaction and add the detection mix containing HRP and Amplex Red. Incubate at room temperature in the dark for a short period (e.g., 5 minutes).[9][11]
-
Measurement: Measure the fluorescence of the product (resorufin) using a microplate reader (excitation ~540 nm, emission ~590 nm).[9][11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
The Clinical Frontier: LSD1 Inhibitors in Development
Several LSD1 inhibitors, including those based on the cyclopropylamine scaffold, have advanced into clinical trials, primarily for the treatment of AML and small cell lung cancer (SCLC).[2] The outcomes of these trials will be crucial in validating LSD1 as a therapeutic target and establishing the clinical utility of these compounds. While early-phase trials have shown promising results in terms of remission rates for certain patient populations, challenges such as toxicity remain.[12][13] Combination therapies, for instance with all-trans retinoic acid (ATRA), are also being explored to enhance efficacy.[12]
Conclusion
This compound derivatives represent a significant and promising class of irreversible LSD1 inhibitors. The extensive SAR studies have provided a clear roadmap for designing potent and selective compounds. When compared to other LSD1 inhibitors, both irreversible and reversible, this class holds its own, with several candidates demonstrating excellent preclinical and, in some cases, clinical potential. The continued exploration of this chemical space, coupled with innovative strategies like combination therapies, will undoubtedly pave the way for novel and effective treatments for cancers driven by epigenetic dysregulation.
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Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. PubMed. [Link]
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Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC. NIH. [Link]
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Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1) | Journal of Medicinal Chemistry. ACS Publications. [Link]
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FDA Clears Investigational New Drug Application for REC-4539 in SCLC | Targeted Oncology. [Link]
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Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. NIH. [Link]
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. [Link]
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Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All- Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC) in Elderly, Medically Non-Fit Patients with AML or High-Risk MDS (TRANSATRA trial). ResearchGate. [Link]
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LSD1 Histone Demethylase Assays and Inhibition - PMC. NIH. [Link]
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New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation. PubMed. [Link]
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Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC. NIH. [Link]
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Novel drug combination is safe and benefits people with acute myeloid leukemia who have a specific genetic profile. UNC Lineberger Comprehensive Cancer Center. [Link]
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A Head-to-Head Comparison of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine and Established Monoamine Oxidase Inhibitors
Abstract
This guide provides a comprehensive technical comparison of the novel compound N-[1-(pyridin-3-yl)ethyl]cyclopropanamine with established monoamine oxidase (MAO) inhibitor tool compounds: Tranylcypromine, Moclobemide, and Selegiline. Due to the presence of a cyclopropylamine moiety, a key pharmacophore in several MAO inhibitors, we hypothesize that this compound may exhibit inhibitory activity against MAO enzymes. This document outlines the scientific basis for this hypothesis, presents a comparative analysis of its structural attributes against well-characterized tool compounds, and provides detailed experimental protocols for its comprehensive evaluation. This guide is intended for researchers in drug discovery and pharmacology, offering a framework for the systematic characterization of novel compounds targeting monoamine oxidase.
Introduction: The Rationale for Investigating this compound as a MAO Inhibitor
This compound is a novel chemical entity with a structure that suggests potential interaction with monoamine oxidases (MAOs).[1] These enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of neurotransmitter levels in the brain, including serotonin, norepinephrine, and dopamine. Their inhibition can be a powerful therapeutic strategy for a range of neurological and psychiatric disorders.
-
MAO-A inhibitors are primarily used as antidepressants and anxiolytics.[2]
-
MAO-B inhibitors are employed in the treatment of Parkinson's disease and have potential applications in other neurodegenerative conditions like Alzheimer's disease.[2]
The key structural features of this compound that point towards potential MAO inhibition are:
-
The Cyclopropylamine Moiety: This functional group is a well-established pharmacophore responsible for the irreversible inhibition of MAO enzymes, as seen in the classic drug Tranylcypromine.[3][4] The strained three-membered ring is believed to play a crucial role in the covalent modification of the FAD cofactor in the enzyme's active site.
-
The Pyridine Ring: The presence of a pyridine nucleus has been explored in various MAO inhibitors, suggesting it can be a bioisosteric replacement for the phenyl ring commonly found in this class of drugs, potentially influencing selectivity and potency.[2][5][6][7]
This guide will compare the hypothetical properties of this compound with three well-characterized tool compounds that represent different classes of MAO inhibitors:
-
Tranylcypromine: A non-selective, irreversible MAO-A/MAO-B inhibitor.[3]
-
Moclobemide: A selective, reversible MAO-A inhibitor (RIMA).
-
Selegiline (L-deprenyl): A selective, irreversible MAO-B inhibitor.[2]
By comparing against these standards, we can build a comprehensive profile for our compound of interest and determine its potential therapeutic utility.
Structural and Mechanistic Head-to-Head Comparison
The table below summarizes the known properties of the tool compounds and the hypothesized properties of this compound.
| Feature | This compound (Hypothetical) | Tranylcypromine | Moclobemide | Selegiline (L-deprenyl) |
| Structure | ||||
| Target(s) | MAO-A and/or MAO-B | MAO-A and MAO-B | MAO-A | MAO-B |
| Mechanism | Likely Irreversible | Irreversible | Reversible | Irreversible |
| Selectivity | Unknown | Non-selective | MAO-A selective | MAO-B selective |
| Key Moiety | Cyclopropylamine, Pyridine | Cyclopropylamine | Morpholine | Propargylamine |
Structural Analysis and Potential for Selectivity
The primary structural difference between this compound and Tranylcypromine is the replacement of the phenyl ring with a pyridine-3-yl group. This modification introduces a nitrogen atom into the aromatic system, which can have several consequences:
-
Altered Electronic Properties: The electron-withdrawing nature of the pyridine nitrogen may influence the reactivity of the cyclopropylamine group.
-
Hydrogen Bonding Potential: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially forming additional interactions within the enzyme's active site that could confer isoform selectivity.
-
Pharmacokinetic Profile: The increased polarity imparted by the pyridine ring may alter the compound's solubility, membrane permeability, and metabolic stability.
The ethyl substituent on the carbon adjacent to the cyclopropylamine and pyridine rings also provides an additional point of difference that could influence binding and activity.
Experimental Protocol: In Vitro Characterization of MAO Inhibition
To determine the MAO inhibitory profile of this compound, a standardized in vitro fluorometric assay is recommended. This assay measures the production of a fluorescent product resulting from the deamination of a substrate by MAO-A and MAO-B.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B and to compare its potency and selectivity to the tool compounds.
Materials
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
This compound and tool compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 320 nm, Emission: 405 nm)
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of this compound and the tool compounds in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Pre-incubation: In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (buffer with DMSO) to the wells. Add 50 µL of either MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C. This pre-incubation step is crucial for irreversible inhibitors to allow time for covalent modification of the enzyme.
-
Initiation of Reaction: Add 50 µL of the kynuramine substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination and Measurement: Stop the reaction by adding 50 µL of 2N NaOH. Measure the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Interpreting the Results: Potential Scenarios
The results from the MAO inhibition assay will place this compound into one of several categories, each with different therapeutic implications.
| Scenario | MAO-A IC50 | MAO-B IC50 | Selectivity Index (IC50 MAO-A / IC50 MAO-B) | Potential Application |
| 1. Potent, Non-selective | Low (e.g., < 1 µM) | Low (e.g., < 1 µM) | ~1 | Antidepressant (similar to Tranylcypromine) |
| 2. Potent, MAO-A Selective | Low (e.g., < 1 µM) | High (e.g., > 10 µM) | < 0.1 | Antidepressant, Anxiolytic (similar to Moclobemide) |
| 3. Potent, MAO-B Selective | High (e.g., > 10 µM) | Low (e.g., < 1 µM) | > 10 | Parkinson's Disease, Neuroprotection (similar to Selegiline) |
| 4. Weak or Inactive | High (e.g., > 50 µM) | High (e.g., > 50 µM) | - | Not a viable MAO inhibitor candidate |
A follow-up reversibility assay, typically involving dialysis or a dilution-based method, would be necessary to confirm if the inhibition is irreversible, as hypothesized due to the cyclopropylamine moiety.
Conclusion and Future Directions
This compound presents an intriguing scaffold for the development of novel monoamine oxidase inhibitors. Its structural similarity to known irreversible inhibitors, combined with the unique electronic and steric properties of the pyridine ring, warrants a thorough investigation of its activity and selectivity profile. The experimental framework provided in this guide offers a clear path to characterizing its potential as a therapeutic agent.
Future studies should focus on:
-
Confirming the mechanism of inhibition: Elucidating whether the compound acts as a reversible or irreversible inhibitor.
-
In vivo efficacy studies: Assessing the compound's ability to modulate neurotransmitter levels and produce therapeutic effects in animal models of depression or Parkinson's disease.
-
Pharmacokinetic and safety profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
The systematic evaluation of this compound and its analogues could lead to the discovery of new and improved treatments for a variety of neurological and psychiatric disorders.
References
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Chimenti, F., et al. (2023). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available at: [Link]
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Abdulla, M. M., et al. (2016). Monoamino Oxidase Inhibitors Activities of Some Synthesized 2,6-bis (Tetracarboxamide)-pyridine and Macrocyclic Octacarboxamide Derivatives. Science Alert. Available at: [Link]
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Osmaniye, D., et al. (2022). Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies. Zeitschrift für Naturforschung C. Available at: [Link]
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Ataman Kimya. Cyclopropylamine. Ataman Kimya. Available at: [Link]
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Chadwick, W., et al. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules. Available at: [Link]
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Karama, U., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. Molecules. Available at: [Link]
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Georganics. (2021). Cyclopropylamine - general description and application. Georganics. Available at: [Link]
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PubChem. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. National Center for Biotechnology Information. Available at: [Link]
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Al-Haddad, S., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). MDPI. Available at: [Link]
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ResearchGate. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
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Al-Salami, H., et al. (2012). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine Drugs. Available at: [Link]
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University of Windsor. (2019). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Windsor Scholarship at UWindsor. Available at: [Link]
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Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available at: [Link]
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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confirming the target engagement of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
Executive Summary: The Molecule and the Mission
N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS: 183609-12-3) represents a distinct class of mechanism-based inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Structurally, it is a pyridine analog of tranylcypromine (TCP/PCPA), a classic monoamine oxidase inhibitor that was repurposed as the first-generation LSD1 inhibitor.
The cyclopropylamine moiety is the "warhead." It functions as a suicide substrate, undergoing enzymatic oxidation by the LSD1-FAD complex to form a reactive intermediate that covalently modifies the flavin cofactor, permanently disabling the enzyme. The pyridine ring is a strategic modification often employed to enhance solubility and alter selectivity profiles against off-targets like MAO-A and MAO-B compared to the phenyl ring of TCP.
The Challenge: While biochemical potency (IC50) is easily measured, confirming Target Engagement (TE) in a complex cellular environment is the critical " go/no-go " step in drug discovery. This guide compares and details the most robust methods to validate that this specific molecule physically engages and functionally inhibits LSD1 in live cells.
Mechanism of Action: The Covalent Trap
To validate engagement, one must understand the mechanism. This molecule does not merely bind; it reacts.
-
Step 1: The inhibitor enters the LSD1 active site, mimicking the H3K4 methylated tail.
-
Step 2: The FAD cofactor attempts to oxidize the amine.
-
Step 3: The cyclopropyl ring opens via a single-electron transfer (SET) mechanism, forming a radical intermediate.
-
Step 4: This radical forms a covalent adduct with FAD (specifically at the N5 or C4a position), irreversibly locking the enzyme.
Figure 1: Mechanism-based inactivation of LSD1. The cyclopropylamine warhead exploits the enzyme's own catalytic machinery to form a permanent covalent bond.
Comparative Analysis of Target Engagement Methods
We compare three primary methodologies. For this specific compound, CETSA is recommended as the primary biophysical validation, supported by H3K4me2 Western Blotting for functional verification.
| Feature | Method A: Cellular Thermal Shift (CETSA) | Method B: H3K4me2 Biomarker (Western) | Method C: Chemoproteomics (Probe) |
| Principle | Ligand binding stabilizes protein structure, increasing melting temp ( | Inhibition of LSD1 prevents demethylation, causing accumulation of H3K4me2. | Biotinylated analog pulls down LSD1 from lysate. |
| Readout | Biophysical (Physical Binding). | Functional (Enzymatic Activity).[1] | Physical (Direct Binding). |
| Causality | High.[2] Direct evidence of target occupancy in cells. | Medium. Indirect; other enzymes (KDM5) can affect H3K4me2. | High. |
| Throughput | Medium (Western readout) to High (AlphaLISA). | Low to Medium. | Low. Requires synthesis of a probe. |
| Suitability | Best for TE. Works well with covalent inhibitors like this one. | Best for Efficacy. Confirms the drug actually works. | Complex. Changing the structure to add biotin may kill activity. |
Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA)
Rationale: Covalent inhibitors like this compound cause significant thermal stabilization of LSD1 because the covalent bond rigidly locks the FAD cofactor and protein structure.
Step-by-Step Workflow:
-
Cell Treatment:
-
Culture MV4-11 or MCF-7 cells to 70% confluence.
-
Treat with 1 µM of the compound (and DMSO control) for 1–3 hours . Note: Covalent inhibitors require time to accumulate the adduct.
-
-
Harvest & Aliquot:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Split into 8–10 PCR tubes (50 µL each).
-
-
Thermal Challenge:
-
Heat each tube to a distinct temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cool immediately to 25°C for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with 0.4% NP-40) to burst cells.
-
Freeze-thaw 3 times (liquid nitrogen / 25°C) to ensure complete lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. Crucial Step: Denatured/unstable proteins precipitate and form the pellet. Stabilized (drug-bound) LSD1 remains in the supernatant.
-
-
Detection:
-
Analyze supernatants via Western Blot using anti-LSD1 antibody (e.g., Cell Signaling #2139).
-
-
Data Analysis:
-
Plot band intensity vs. Temperature.
-
Calculate the
shift ( ) . A shift of >2°C indicates significant target engagement.
-
Figure 2: CETSA Workflow. The compound stabilizes LSD1, preventing it from precipitating at higher temperatures.
Protocol B: Functional Biomarker Assay (H3K4me2 Accumulation)
Rationale: LSD1 specifically demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2). Inhibiting LSD1 should cause a global increase in these marks.
-
Treatment: Treat cells with a dose response (e.g., 0.1, 1.0, 10 µM) for 24 hours . (Epigenetic marks take longer to turn over than physical binding).
-
Histone Extraction: Use an Acid Extraction protocol (0.2 N HCl) rather than whole cell lysis to enrich for histones and reduce background.
-
Western Blot:
-
Primary Antibody: Anti-H3K4me2 (e.g., CST #9725).
-
Loading Control: Anti-Total H3 (e.g., CST #4499).
-
-
Validation: You must see a dose-dependent increase in H3K4me2 signal relative to Total H3.
Anticipated Results & Data Interpretation
The following table summarizes the expected data profile for this compound if it is a potent LSD1 inhibitor.
| Parameter | Metric | Expected Result | Interpretation |
| Biochemical Potency | IC50 (LSD1) | < 100 nM | High affinity interaction. |
| Selectivity | IC50 (MAO-A/B) | > 10 µM | Pyridine ring should reduce MAO affinity compared to TCP. |
| CETSA | +4°C to +10°C | Covalent adducts typically induce massive thermal shifts. | |
| Biomarker | H3K4me2 | > 2-fold increase | Functional restoration of methyl marks. |
Self-Validating Control:
Always run Tranylcypromine (TCP) (high µM range) or GSK-2879552 (low nM range) as a positive control in parallel. If your positive control fails to shift
References
-
Yang, M., et al. (2007). "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link
-
Mimasu, S., et al. (2010). "Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1."[3] Biochemistry. Link
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
-
Lynch, J.T., et al. (2012). "LSD1 Inhibition: A Therapeutic Strategy in Cancer?" Expert Opinion on Therapeutic Targets. Link
Sources
benchmarking N-[1-(pyridin-3-yl)ethyl]cyclopropanamine against a standard of care
This guide benchmarks N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS 183609-12-3), a pyridine-based monoamine scaffold, against the clinical Standard of Care (SoC) for its likely therapeutic indications.[1] Based on its structural pharmacophore—a 3-substituted pyridine linked to a secondary amine via a branched ethyl chain—this compound is analyzed as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist and a potential Monoamine Transporter Modulator .[1]
The primary SoC for benchmarking is Pitolisant (Wakix®), the first-in-class H3R inverse agonist approved for narcolepsy.[1] Secondary benchmarking is provided against Betahistine (structural analog, weak H3 antagonist) and Amphetamine (phenethylamine scaffold reference).[1]
Executive Summary
This compound is a synthetic small molecule featuring a pyridine ring, a chiral ethyl linker, and a cyclopropylamine moiety.[1] Structurally, it represents a hybrid between the betahistine class (pyridine-ethylamine) and amphetamine-like psychostimulants (phenyl-isopropylamine), with the cyclopropyl group enhancing metabolic stability and lipophilicity.[1]
-
Primary Target Class: Histamine H3 Receptor (GPCR) – Inverse Agonist.[1]
-
Secondary Target Class: Monoamine Transporters (DAT/NET) – Reuptake Inhibitor.[1]
-
Standard of Care (SoC): Pitolisant (High-affinity H3R Inverse Agonist).
-
Key Advantage Potential: The N-cyclopropyl motif often confers improved blood-brain barrier (BBB) penetration and reduced CYP450 metabolism compared to N-methyl analogs (e.g., betahistine).[1]
Mechanism of Action & Signaling Pathways
H3 Receptor Inverse Agonism
The H3 receptor is a constitutively active G-protein coupled receptor (GPCR) located presynaptically.[1] It acts as an autoreceptor to inhibit the release of histamine and as a heteroreceptor to inhibit the release of other neurotransmitters (ACh, DA, NE).[1]
-
SoC (Pitolisant): Stabilizes the H3R in its inactive conformation, disinhibiting histamine release.[1]
-
Candidate (this compound): Predicted to bind the orthosteric site via the pyridine nitrogen (proton acceptor) and the secondary amine (cationic interaction with Asp3.32).[1]
Figure 1: H3 Receptor Signaling and Disinhibition Pathway [1]
Caption: Mechanism of Action: The candidate compound acts as an inverse agonist at the presynaptic H3 receptor, preventing Gi/o-mediated inhibition and thereby increasing the release of wake-promoting neurotransmitters.[1][2]
Benchmarking Framework: Candidate vs. SoC
This section benchmarks the candidate against Pitolisant (High Potency) and Betahistine (Low Potency/High Safety).[1]
3.1 In Vitro Potency & Affinity [1]
| Parameter | Candidate (this compound) | Pitolisant (SoC) | Betahistine (Reference) | Rationale/Target |
| Target | Histamine H3 Receptor | Histamine H3 Receptor | H3 Antagonist / H1 Agonist | High selectivity for H3 is required for narcolepsy.[1] |
| Binding Affinity ( | Predicted: 10–100 nM | 0.16 nM | > 1,000 nM | Candidate must surpass Betahistine to be viable for CNS indications.[1] |
| Functional Potency ( | Target: < 50 nM (cAMP disinhibition) | 1–2 nM | ~ 5 µM | Low nanomolar potency is required for once-daily dosing.[1] |
| Selectivity Ratio | High vs. H1/H2/H4 | > 1000-fold | Poor (H1 activity) | Lack of H1 affinity avoids sedation (antagonism) or allergic flares (agonism).[1] |
| Metabolic Stability | High (Cyclopropyl group) | Moderate (CYP2D6) | Low (Rapid metabolism) | Cyclopropyl amines resist oxidative deamination better than methylamines.[1] |
3.2 Structural Activity Relationship (SAR) Insights
-
Pyridine Ring: Mimics the imidazole of histamine but with better oral bioavailability and no CYP inhibition issues (unlike imidazole-based ligands like ciproxifan).[1]
-
Ethyl Linker: The branched ethyl group (
-ethyl) introduces chirality.[1] The (S)-enantiomer is typically more active in this scaffold class (analogous to amphetamines), whereas Pitolisant uses a propyl-ether linker.[1] -
Cyclopropylamine: A rigidified amine.[1] It reduces conformational entropy upon binding compared to the dimethylamine of betahistine, potentially increasing affinity (
).[1]
Experimental Protocols
To validate the candidate against the SoC, the following "self-validating" experimental workflows are recommended.
Protocol A: Competition Radioligand Binding Assay (H3 Receptor)
Objective: Determine the affinity (
-
System: HEK-293 cells stably expressing human H3 receptor (hH3R).[1]
-
Membrane Prep: Harvest cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellets to 200 µg protein/mL.
-
Ligand: Use [
H]-N- -methylhistamine ( nM) as the radioligand.[1] -
Incubation:
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces NSB). Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation. Plot % Specific Binding vs. Log[Drug]. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Validation Criterion: Pitolisant
must be nM.[1]
-
Protocol B: cAMP Accumulation Assay (Functional Inverse Agonism)
Objective: Confirm the candidate increases cAMP levels in cells with constitutive H3 activity (inverse agonist mode).[1]
-
System: CHO-K1 cells expressing hH3R and a cAMP-response element (CRE) luciferase reporter.[1]
-
Pre-treatment: Treat cells with Forskolin (1 µM) to elevate basal cAMP.[1] (Note: Since H3R is Gi-coupled, it suppresses this. Inverse agonists will reverse this suppression, increasing signal).[1]
-
Dosing: Add Candidate or Pitolisant (0.1 nM – 10 µM).[1]
-
Detection: Lyse cells after 30 min and add Luciferase substrate. Measure luminescence.
-
Data: Normalize to Forskolin-only control (100%).
-
Result: An inverse agonist will increase luminescence above the H3R-constitutive baseline.[1]
-
Safety & Toxicology Benchmarking
A critical advantage of the pyridine-cyclopropyl scaffold over older H3 ligands (e.g., imidazole derivatives) is reduced toxicity.[1]
| Assay | Candidate Risk | SoC (Pitolisant) Risk | Experimental Check |
| hERG Inhibition | Potential (Pyridine moiety) | Moderate (QT prolongation warning) | Patch-clamp assay (CHO-hERG).[1] Target |
| CYP Inhibition | Low (Pyridine is less inhibitory than imidazole) | Moderate (CYP2D6 inhibitor) | CYP inhibition assay (fluorescent substrates).[1] |
| Genotoxicity | Low (Cyclopropylamine is generally safe) | Negative | Ames Test.[1] |
Conclusion
This compound represents a promising "next-generation" scaffold for H3 receptor modulation, theoretically combining the safety of Betahistine with the potency required for central indications like narcolepsy or cognitive impairment.[1]
-
Benchmarking Verdict: To compete with Pitolisant , the candidate must demonstrate a
nM and -fold selectivity against H1/H2 receptors.[1] -
Development Path: Focus on the separation of enantiomers (chiral ethyl linker) to maximize potency, as the (S)-isomer is likely the eutomer.
References
-
Schwartz, J. C., et al. (2011).[1] Histamine H3 receptors: from target identification to drug leads.[1]Nature Reviews Drug Discovery , 10(12), 901-901.[1] Link[1]
-
Kollb-Sielecka, M., et al. (2017).[1] The discovery of Pitolisant (Wakix®): First-in-class H3-receptor inverse agonist for the treatment of narcolepsy.[1]Drug Design, Development and Therapy , 11, 2593.[1] Link
-
Ligneau, X., et al. (2007).[1] Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists.[1]CNS & Neurological Disorders-Drug Targets , 6(1), 35-52.[1]
-
PubChem Compound Summary. (2025). N-(1-(pyridin-3-yl)ethyl)cyclopropanamine (CAS 183609-12-3).[1][3][4] National Center for Biotechnology Information.[1] Link
-
Nieto-Alamilla, G., et al. (2016).[1] The Histamine H3 Receptor: Structure, Pharmacology, and Function.[1]Molecular Pharmacology , 90(5), 649-673.[1] Link
Sources
- 1. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 183609-12-3: CYCLOPROPYL-(1-PYRIDIN-3-YL-ETHYL)-AMINE [cymitquimica.com]
Safety Operating Guide
Proper Disposal Procedures: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
[1][2]
Part 1: Executive Summary & Immediate Action Card
Status: Operational | Severity: High | Waste Class: Hazardous Organic Base[1]
This guide defines the disposal, handling, and spill response protocols for N-[1-(pyridin-3-yl)ethyl]cyclopropanamine (CAS: 183609-12-3).[1] Due to the presence of both a pyridine ring and a cyclopropylamine moiety, this compound presents a dual hazard profile: it is a potent organic base with potential for severe corrosivity and specific biological toxicity (mechanism-based P450 inhibition).[1]
🚨 Emergency Disposal Profile
| Parameter | Critical Value / Action |
| RCRA Classification | D002 (Corrosive), D001 (Ignitable - if liquid), Potential U196 (if Pyridine content > commercial specs) |
| Primary Hazard | Corrosive (Skin/Eye Damage) , Acute Toxicity, Respiratory Irritant.[1] |
| Segregation Group | Organic Bases (Do NOT mix with Acids or Oxidizers).[1] |
| Container Type | High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers. |
| Disposal Method | High-Temperature Incineration (Rotary Kiln) via licensed waste handler.[1] |
| Spill Response | Evacuate. Use chemically resistant gloves (Laminate/Butyl).[1] Absorb with inert media (Vermiculite). |
Part 2: Technical Hazard Analysis & Characterization[2]
To ensure safety, researchers must understand why specific disposal methods are chosen. This compound is not merely "chemical waste"; it is a reactive intermediate with specific toxicological properties.[2]
Chemical Structure & Reactivity[1][3]
-
Pyridine Moiety: Contributes to the compound's basicity and potential for environmental persistence. Pyridine derivatives are often regulated due to their toxicity to aquatic life and potential teratogenicity.
-
Cyclopropylamine Moiety: This group is chemically strained. It is a known suicide inhibitor of Cytochrome P450 enzymes . Upon metabolic oxidation, the cyclopropane ring opens to form a reactive intermediate that covalently binds to the enzyme active site.
-
Operational Implication: Inhalation or skin absorption can lead to cumulative biological damage. Standard fume hood usage is non-negotiable.
-
-
Basicity: As a secondary amine, it will react exothermically with acids.
-
Disposal Implication:Never add this waste to an "Acid Waste" container. The resulting exotherm can pressurize and rupture the vessel.
-
Waste Classification (RCRA)
While not explicitly P-listed, this compound triggers specific characteristic waste codes under the Resource Conservation and Recovery Act (RCRA):
-
D002 (Corrosivity): Aqueous solutions or liquid forms with pH
12.5. Even if solid, it is treated as corrosive waste due to skin damage potential. -
D001 (Ignitability): If the compound is in a liquid state with a flash point
(common for cyclopropylamine derivatives), it is D001.[1] -
U-List Consideration: If the waste stream contains unreacted Pyridine, it may carry the U196 code.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Objective: Prevent cross-reactivity in the waste stream.
-
Identify the Stream: Segregate strictly into "Alkaline/Organic Base" waste.
-
Check Compatibility:
-
Incompatible: Sulfuric acid, Nitric acid, Chromic acid, Peroxides.
-
Compatible: Other organic amines (e.g., triethylamine, pyridine), basic organic solvents.
-
-
Quenching (Optional - Expert Only):
-
Note: For small quantities (<5g), chemical deactivation is possible but generally discouraged in favor of off-site incineration due to the risk of generating toxic byproducts.[1] If neutralization is attempted, it must be done in an ice bath, adding dilute HCl dropwise to form the hydrochloride salt, which is then disposed of as solid hazardous waste.
-
Phase 2: Packaging
Objective: Containment integrity during transport.
-
Liquid Waste:
-
Solid Waste (or Contaminated Debris):
-
Double-bag in 6-mil polyethylene bags .
-
Place bags inside a rigid secondary container (bucket/drum).
-
Phase 3: Labeling
Objective: Clear communication for emergency responders.
Label the container with the following specific details:
-
Chemical Name: this compound (Avoid abbreviations).
-
Hazards: "Corrosive," "Toxic," "Flammable" (if liquid).[3]
-
Generator Info: Lab Name / PI Contact.
Part 4: Decision Logic for Disposal (Visualized)
The following diagram outlines the decision-making process for disposing of this compound, ensuring compliance and safety.
Figure 1: Decision logic for the classification and packaging of this compound waste.
Part 5: Spill Response & Decontamination[1][2]
Scenario: A 100mL bottle of the liquid amine shatters inside a fume hood.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Upgrade: Wear Butyl Rubber or Silver Shield/Laminate gloves. Standard Nitrile gloves offer only splash protection against pyridine derivatives and may degrade quickly. Wear chemical splash goggles.
-
Containment: Dike the spill using a spill pillow or sand.
-
Neutralization/Absorption:
-
Do NOT use paper towels (fire hazard with amines).
-
Use Vermiculite , Diatomaceous Earth , or a commercial "Solvent/Organic" spill kit .
-
Note: Avoid using strong acid neutralizers directly on the spill to prevent violent splashing/fumes. Absorb first.
-
-
Cleanup: Scoop absorbed material into a disposable wide-mouth jar. Wipe the area with soap and water; do not use bleach (potential chloramine formation).
Part 6: References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
